molecular formula C9H10ClNO2 B578903 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride CAS No. 15861-37-7

2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride

Cat. No.: B578903
CAS No.: 15861-37-7
M. Wt: 199.634
InChI Key: GAPSTRMYKHJESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.634. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-1H-indole-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPSTRMYKHJESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15861-37-7
Record name 1H-Indole-6-carboxylic acid, 2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15861-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Synthesis and Characterization of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride, a key intermediate in the development of novel therapeutics, particularly those targeting neurological disorders.[1] This document outlines detailed experimental protocols, summarizes key analytical data, and explores the biological context of this compound and its derivatives.

Introduction

This compound, also known as 6-indolinecarboxylic acid hydrochloride, is a heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its indoline core is a prevalent scaffold in a variety of biologically active molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it amenable to a range of synthetic transformations and biological assays.[1]

Synthesis

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available indole-6-carboxylic acid. The first step involves the reduction of the indole ring to the corresponding indoline, followed by the formation of the hydrochloride salt.

Step 1: Reduction of Indole-6-carboxylic acid to 2,3-Dihydro-1H-indole-6-carboxylic acid

Experimental Protocol: Catalytic Hydrogenation

  • Materials:

    • Indole-6-carboxylic acid

    • Palladium on carbon (10% Pd/C)

    • Ethanol (or a similar suitable solvent)

    • Hydrogen gas (H₂)

    • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Procedure:

    • In a high-pressure reaction vessel, a solution of indole-6-carboxylic acid in ethanol is prepared.

    • A catalytic amount of 10% palladium on carbon (typically 5-10 mol%) is added to the solution.

    • The vessel is sealed and purged with an inert gas, such as nitrogen or argon, to remove air.

    • The vessel is then pressurized with hydrogen gas to a pressure of 50-100 psi.

    • The reaction mixture is agitated (e.g., shaken or stirred) at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.

    • Reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material.

    • Upon completion, the reaction vessel is carefully depressurized and purged with an inert gas.

    • The catalyst is removed by filtration through a pad of Celite®. The filter cake should be washed with a small amount of the reaction solvent.

    • The filtrate, containing the 2,3-Dihydro-1H-indole-6-carboxylic acid, is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure 2,3-Dihydro-1H-indole-6-carboxylic acid.

Alternative Method: Birch Reduction

An alternative approach for the reduction of the indole ring is the Birch reduction, which employs an alkali metal in liquid ammonia with a proton source. A procedure for the reduction of the related indole-2-carboxylic acid has been reported and can be adapted.

Experimental Protocol: Birch Reduction (Adapted)

  • Materials:

    • Indole-6-carboxylic acid

    • Sodium (Na) or Lithium (Li) metal

    • Liquid ammonia (NH₃)

    • Anhydrous ethanol or tert-butanol (as a proton source)

    • Anhydrous tetrahydrofuran (THF) (as a co-solvent)

    • Ammonium chloride (for quenching)

  • Procedure:

    • A three-necked flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel is set up under an inert atmosphere.

    • Liquid ammonia is condensed into the flask.

    • Small pieces of sodium or lithium metal are carefully added to the liquid ammonia until a persistent blue color is obtained, indicating the presence of solvated electrons.

    • A solution of indole-6-carboxylic acid and a proton source (e.g., ethanol) in anhydrous THF is added dropwise to the stirred ammonia solution.

    • The reaction is allowed to proceed at -78 °C (dry ice/acetone bath) for 1-2 hours, or until the blue color disappears.

    • The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

    • The ammonia is allowed to evaporate.

    • The remaining aqueous residue is acidified with hydrochloric acid and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.

  • Purification: Purification is performed as described for the catalytic hydrogenation method.

Step 2: Formation of the Hydrochloride Salt

The final step is the conversion of the free base, 2,3-Dihydro-1H-indole-6-carboxylic acid, to its hydrochloride salt.

Experimental Protocol: Salt Formation

  • Materials:

    • 2,3-Dihydro-1H-indole-6-carboxylic acid

    • Anhydrous diethyl ether or ethyl acetate

    • Hydrochloric acid (concentrated or as a solution in a suitable solvent, e.g., 2M HCl in diethyl ether)

  • Procedure:

    • The purified 2,3-Dihydro-1H-indole-6-carboxylic acid is dissolved in a minimal amount of anhydrous diethyl ether or ethyl acetate.

    • A solution of hydrochloric acid is added dropwise to the stirred solution of the free base at 0 °C.

    • A precipitate of the hydrochloride salt will form.

    • The mixture is stirred for an additional 30 minutes at 0 °C.

    • The solid is collected by filtration, washed with a small amount of cold anhydrous diethyl ether, and dried under vacuum to yield this compound as a white to off-white solid.[1]

Characterization

The structure and purity of the synthesized this compound are confirmed by various analytical techniques.

Physical Properties
PropertyValueReference
Molecular Formula C₉H₁₀ClNO₂
Molecular Weight 199.63 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥98%
Storage Store at 2-8 °C
Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons of the indoline ring, as well as the acidic proton of the carboxylic acid and the amine proton. The chemical shifts (δ) are reported in parts per million (ppm).

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.0 - 12.0broad singlet1H-COOH
~7.5 - 7.8multiplet2HAromatic CH
~6.8 - 7.0multiplet1HAromatic CH
~3.6triplet2H-CH₂-N-
~3.1triplet2H-CH₂-C-
~4.0 - 6.0 (broad)broad singlet2H-NH₂⁺-

3.2.2. ¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will display signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons of the indoline ring.

Chemical Shift (ppm)Assignment
~170 - 180-COOH
~120 - 150Aromatic C
~45 - 55-CH₂-N-
~25 - 35-CH₂-C-

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy (Expected)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
2200-2800BroadN-H stretch (ammonium salt)
1680-1710StrongC=O stretch (carboxylic acid)
1450-1600MediumC=C stretch (aromatic)
1210-1320MediumC-O stretch (carboxylic acid)

3.2.4. Mass Spectrometry (Expected)

The mass spectrum (e.g., using electrospray ionization, ESI) would be expected to show the molecular ion peak for the free base.

m/zAssignment
164.07[M+H]⁺ (free base)
162.05[M-H]⁻ (free base)

Biological Context and Signaling Pathways

While 2,3-Dihydro-1H-indole-6-carboxylic acid itself is primarily a synthetic intermediate, its derivatives have shown significant potential as neuroprotective agents. The indole and indoline scaffolds are central to many compounds that modulate key signaling pathways involved in neuronal survival and response to oxidative stress.

Neuroprotective Signaling Pathways

Derivatives of indole carboxylic acids have been implicated in the activation of neuroprotective pathways, offering potential therapeutic avenues for neurodegenerative diseases. Two prominent pathways are the NRF2 antioxidant response pathway and the BDNF/TrkB signaling cascade.

4.1.1. NRF2 Antioxidant Response Pathway

The NRF2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, NRF2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain bioactive compounds, NRF2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_NRF2 Keap1-NRF2 Complex ROS->Keap1_NRF2 inactivates Indole_Derivative Indole Derivative Indole_Derivative->Keap1_NRF2 inhibits NRF2_cyto NRF2 (cytoplasm) Keap1_NRF2->NRF2_cyto releases Keap1_ub Keap1 (Ubiquitination) Keap1_NRF2->Keap1_ub leads to degradation NRF2_nucleus NRF2 (nucleus) NRF2_cyto->NRF2_nucleus translocation Proteasome Proteasome Keap1_ub->Proteasome ARE Antioxidant Response Element (ARE) NRF2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection promotes

Caption: NRF2 antioxidant response pathway.

4.1.2. BDNF/TrkB Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that promotes neuronal survival, differentiation, and synaptic plasticity. It exerts its effects by binding to its receptor, Tropomyosin receptor kinase B (TrkB), which activates downstream signaling cascades, including the PI3K/Akt pathway, ultimately leading to the inhibition of apoptosis and promotion of cell survival.

BDNF_TrkB_Pathway Indole_Derivative Indole Derivative BDNF BDNF Indole_Derivative->BDNF may promote expression TrkB TrkB Receptor BDNF->TrkB binds and activates PI3K PI3K TrkB->PI3K activates Akt Akt PI3K->Akt activates Apoptosis_Inhibitors Inhibition of Apoptosis Factors (e.g., Bad, Caspase-9) Akt->Apoptosis_Inhibitors activates Cell_Survival Neuronal Survival and Growth Akt->Cell_Survival promotes Apoptosis Apoptosis Apoptosis_Inhibitors->Apoptosis inhibits

Caption: BDNF/TrkB/PI3K/Akt signaling pathway.

Experimental Workflow

The overall process from starting material to the final characterized product and its potential biological evaluation follows a logical workflow.

Experimental_Workflow Start Indole-6-carboxylic acid Reduction Reduction (e.g., Catalytic Hydrogenation) Start->Reduction Intermediate 2,3-Dihydro-1H-indole-6-carboxylic acid Reduction->Intermediate Salt_Formation Hydrochloride Salt Formation Intermediate->Salt_Formation Final_Product 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride Salt_Formation->Final_Product Characterization Characterization (NMR, IR, MS, Purity) Final_Product->Characterization Biological_Eval Biological Evaluation (e.g., Neuroprotection Assays) Final_Product->Biological_Eval

Caption: Overall experimental workflow.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined protocols, based on established chemical principles, offer a reliable pathway to obtain this valuable synthetic intermediate. The provided spectroscopic data, while based on expected values, serves as a useful reference for the characterization of the synthesized compound. Furthermore, the exploration of the biological context highlights the potential of derivatives of this compound in the modulation of key neuroprotective signaling pathways, underscoring its importance for future drug discovery and development efforts.

References

Technical Guide: Physicochemical Properties of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride. This information is critical for its application in pharmaceutical research and development, particularly in areas such as formulation, drug delivery, and understanding its biological activity.

Chemical Identity and Physical Properties

This compound, also known as 6-Indolinecarboxylic acid hydrochloride, is a heterocyclic compound that serves as a versatile building block in the synthesis of various bioactive molecules.[1] Its hydrochloride salt form is often utilized to enhance solubility and stability, making it more amenable for use in pharmaceutical formulations.[1]

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 15861-37-7[1]
Molecular Formula C₉H₉NO₂·HCl[1]
Molecular Weight 199.63 g/mol [1]
Appearance White to off-white solid[1]
Storage Conditions 0-8 °C[1]

Physicochemical Data

While specific experimental data for some physicochemical properties of the hydrochloride salt are limited in publicly available literature, predictions and data for the free base and related analogs provide valuable insights.

Table 2: Physicochemical Properties of 2,3-Dihydro-1H-indole-6-carboxylic acid and its Hydrochloride Salt

PropertyValue (Predicted/Reported)FormNotesSource
Melting Point Moderate (Qualitative)HydrochlorideSpecific value not available in the searched literature.[1]
Boiling Point Not availableHydrochloride---
Aqueous Solubility Good (Qualitative)HydrochlorideThe hydrochloride salt form enhances solubility in aqueous solutions.[1]
pKa Not availableHydrochloride---
logP (XlogP) 1.6Free BasePredicted value for the non-salt form.[2]

Experimental Protocols for Physicochemical Characterization

The following are detailed, generalized experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. For a pure compound, this range is typically narrow.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and formulation.

Methodology (Shake-Flask Method):

  • Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed, thermostatted container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectrophotometric method.

Determination of pKa

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which influences its solubility, permeability, and receptor binding.

Methodology (Potentiometric Titration):

  • Solution Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is limited).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point. For more complex molecules or to obtain higher accuracy, specialized software can be used to analyze the titration data.

Determination of Partition Coefficient (logP)

The partition coefficient between an organic and an aqueous phase (typically octanol-water) is a key measure of a compound's lipophilicity.

Methodology (Shake-Flask Method):

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the phases to separate completely.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Biological Activity and Signaling Pathways

Indole-based compounds are known to exhibit a wide range of biological activities. Specifically, indole derivatives have been investigated for their potential as anticancer agents through the modulation of key cellular signaling pathways.[3] One such critical pathway is the PI3K/Akt/mTOR/NF-κB signaling cascade, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and inflammation.[3] While the specific effects of this compound on this pathway are not explicitly detailed in the available literature, its structural similarity to other bioactive indoles suggests it may have a modulatory role.

PI3K_Akt_mTOR_NFkB_Pathway Potential Modulation of the PI3K/Akt/mTOR/NF-κB Signaling Pathway by Indole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 IKK IKK Akt->IKK GeneExpression Gene Expression (Proliferation, Survival, Angiogenesis) mTORC1->GeneExpression Protein Synthesis IkB IκB IKK->IkB Inhibits NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Nucleus->GeneExpression IndoleDerivative 2,3-Dihydro-1H-indole- 6-carboxylic acid HCl (Potential Modulator) IndoleDerivative->PI3K IndoleDerivative->Akt IndoleDerivative->mTORC1 IndoleDerivative->NFkB

Caption: Potential modulation of the PI3K/Akt/mTOR/NF-κB pathway by indole derivatives.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of this compound.

Physicochemical_Workflow Workflow for Physicochemical Characterization Start Compound Synthesis and Purification Identity Structural Confirmation (NMR, MS, IR) Start->Identity Purity Purity Assessment (HPLC, Elemental Analysis) Identity->Purity MeltingPoint Melting Point Determination Purity->MeltingPoint Solubility Aqueous Solubility (Shake-Flask) Purity->Solubility pKa pKa Determination (Potentiometric Titration) Purity->pKa logP logP Determination (Octanol-Water Partition) Purity->logP DataAnalysis Data Analysis and Reporting MeltingPoint->DataAnalysis Solubility->DataAnalysis pKa->DataAnalysis logP->DataAnalysis

Caption: A logical workflow for determining the physicochemical properties of a compound.

Conclusion

This compound is a compound of significant interest in pharmaceutical research. While some of its fundamental properties are documented, a comprehensive experimental characterization of its physicochemical profile is essential for its effective development as a therapeutic agent or a key intermediate. The provided general protocols and workflow offer a robust framework for obtaining these critical data. Furthermore, its potential to modulate key signaling pathways, such as the PI3K/Akt/mTOR/NF-κB pathway, warrants further investigation to elucidate its mechanism of action and therapeutic potential.

References

An In-depth Technical Guide to 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride, also known as 6-indolinecarboxylic acid hydrochloride, is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and pharmaceutical research. Its rigid bicyclic structure, incorporating a carboxylic acid moiety, makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, structure, and its emerging role in drug discovery, with a particular focus on its potential applications in the development of therapeutics for neurological disorders.

Chemical Properties and Structure

This compound is a white to off-white solid that is valued in research for its stability and enhanced solubility in aqueous solutions, properties conferred by its hydrochloride salt form.[1] This characteristic is particularly advantageous for its use in biological assays and for formulation studies.

Chemical Structure:

The core of the molecule consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring, specifically an indoline ring system. A carboxylic acid group is substituted at the 6-position of this indoline core.

Molecular Formula: C₉H₉NO₂·HCl[2]

Molecular Weight: 199.63 g/mol [2]

CAS Number: 15861-37-7[2]

PropertyValueReference
CAS Number 15861-37-7[2]
Molecular Formula C₉H₉NO₂·HCl[2]
Molecular Weight 199.63 g/mol [2]
Appearance White to off-white solid[1]
Alternate Names 6-Indolinecarboxylic acid hydrochloride[2]

Synthesis and Purification

Hypothetical Synthesis Workflow:

G Indole6CA Indole-6-carboxylic acid Reduction Reduction of Pyrrole Ring Indole6CA->Reduction Indoline6CA 2,3-Dihydro-1H-indole-6-carboxylic acid Reduction->Indoline6CA HCl_Salt Hydrochloride Salt Formation Indoline6CA->HCl_Salt Target This compound HCl_Salt->Target

Caption: A potential synthetic route to the target compound.

Experimental Protocol: General Reduction of an Indole Ring

A plausible method for the synthesis would involve the catalytic hydrogenation of indole-6-carboxylic acid.

  • Materials: Indole-6-carboxylic acid, a suitable solvent (e.g., methanol, ethanol, or acetic acid), and a hydrogenation catalyst (e.g., palladium on carbon (Pd/C) or rhodium on carbon (Rh/C)).

  • Procedure:

    • Dissolve indole-6-carboxylic acid in the chosen solvent in a high-pressure hydrogenation vessel.

    • Add the catalyst to the solution.

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Stir the reaction mixture at a specified temperature for a sufficient time to ensure complete reduction.

    • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2,3-Dihydro-1H-indole-6-carboxylic acid.

Experimental Protocol: Hydrochloride Salt Formation and Purification

The crude product can then be converted to its hydrochloride salt and purified.

  • Procedure:

    • Dissolve the crude 2,3-Dihydro-1H-indole-6-carboxylic acid in a suitable organic solvent (e.g., diethyl ether, methanol).

    • Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated HCl) to the stirred solution.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by filtration and wash with a cold, non-polar solvent to remove impurities.

    • The product can be further purified by recrystallization from an appropriate solvent system (e.g., methanol/ether).

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of more complex molecules with therapeutic potential.[1] Its utility is particularly noted in the development of agents targeting neurological disorders.[1]

Role in Neurological Disorder Research:

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with activity in the central nervous system. The carboxylic acid group at the 6-position provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. Researchers have utilized this compound in studies aimed at exploring potential neuroprotective effects.[1]

Biochemical Research Applications:

Beyond neuropharmacology, this compound is employed in broader biochemical research, including studies on enzyme inhibition and receptor binding.[1] The rigid framework of the molecule can serve as a starting point for designing specific ligands that interact with the active sites of enzymes or the binding pockets of receptors.

Illustrative Drug Discovery Workflow:

G Start This compound Library Library Synthesis (Amide Coupling, etc.) Start->Library Screening High-Throughput Screening (Enzyme/Receptor Assays) Library->Screening Hit Hit Identification Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A typical drug discovery process utilizing the core compound.

Conclusion

This compound is a valuable and versatile chemical entity for researchers in the fields of medicinal chemistry and drug discovery. Its stable, readily functionalizable structure provides a solid foundation for the synthesis of novel compounds with potential therapeutic applications, particularly in the challenging area of neurological diseases. While specific biological targets and detailed in vivo efficacy data are still emerging, the foundational role of this compound as a key building block ensures its continued importance in the quest for new and improved medicines.

References

Spectroscopic Profile of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride (CAS Number: 15861-37-7).[1] The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details predicted and characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

  • Molecular Formula: C₉H₉NO₂·HCl[1]

  • Molecular Weight: 199.63 g/mol [1]

  • Synonyms: 6-Indolinecarboxylic acid hydrochloride[2]

  • Appearance: White to off-white solid[2]

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound. It is important to note that while vendors may hold reference spectra, publicly available experimental data is limited. The data presented is a combination of predicted values and characteristic ranges for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment (Predicted)
~10-12Broad Singlet1HCarboxylic acid (-COOH)
~7.5-7.8Multiplet2HAromatic protons (H-5, H-7)
~7.2-7.4Doublet1HAromatic proton (H-4)
~3.6Triplet2HMethylene protons (-CH₂-N)
~3.1Triplet2HMethylene protons (-CH₂-Ar)
VariableBroad Singlet2HAmine protons (-NH₂⁺-)

Note: The chemical shifts are predictions based on the analysis of similar structures and general principles of NMR spectroscopy. The exact values may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Table 2: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
2500-3300BroadO-H StretchCarboxylic acid
~1700-1725StrongC=O StretchCarboxylic acid
2800-3000MediumC-H StretchAliphatic and Aromatic
1600-1650Medium-StrongN-H BendAmine salt
1450-1600Medium-StrongC=C StretchAromatic ring
1200-1300StrongC-O StretchCarboxylic acid

Note: These are characteristic absorption ranges for the functional groups present in the molecule. The exact peak positions and intensities can be influenced by the sample preparation method and the physical state of the sample.[3][4]

Mass Spectrometry (MS)

**Table 3: Predicted Mass Spectrometry Data (for the free base, C₉H₉NO₂) **

AdductPredicted m/z
[M+H]⁺164.07060
[M+Na]⁺186.05254
[M]⁺163.06277
[M-H]⁻162.05604

Source: Predicted data from PubChem for the free base, 2,3-dihydro-1H-indole-6-carboxylic acid.[5] The fragmentation pattern of the parent molecule would likely involve the loss of the carboxylic acid group (-45 Da) and other characteristic fragmentations of the indoline ring.[6]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS) or a solvent-appropriate standard, is added to the solution for chemical shift calibration.

  • Data Acquisition: The solution is transferred to an NMR tube. A ¹H NMR spectrum is acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Processing: The resulting Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample is ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then compressed under high pressure to form a thin, transparent pellet.

  • Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder of an FTIR spectrometer.

  • Spectral Measurement: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is baseline corrected and the wavenumbers of the absorption peaks are identified.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, which generates ions in the gas phase.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Compound of Interest (this compound) NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide on the Solubility and Stability of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride (CAS: 15861-37-7), a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Understanding the physicochemical properties of this compound is critical for its effective use in drug discovery, formulation development, and manufacturing.

Core Physicochemical Properties

This compound, also known as 6-Indolinecarboxylic acid hydrochloride, is a white to off-white solid.[1] The hydrochloride salt form is utilized to enhance the aqueous solubility and stability of the parent molecule, making it more suitable for pharmaceutical applications.[1] While extensive experimental data is not publicly available, the following tables summarize predicted physicochemical properties for the free base (2,3-Dihydro-1H-indole-6-carboxylic acid) and provide context for the behavior of the hydrochloride salt.

Predicted Physicochemical Properties of 2,3-Dihydro-1H-indole-6-carboxylic Acid (Free Base)
PropertyPredicted ValueNotes and Implications
Molecular Formula C₉H₉NO₂-
Molecular Weight 163.17 g/mol For the free base. The hydrochloride salt has a molecular weight of 199.63 g/mol .[1]
pKa (acidic) ~4-5The carboxylic acid group is expected to have a pKa in this range, typical for benzoic acid derivatives. This indicates that the molecule will be ionized at physiological pH.
pKa (basic) ~3-4The secondary amine in the indoline ring is weakly basic.
LogP ~1.5 - 2.0This predicted octanol-water partition coefficient suggests moderate lipophilicity for the free base. The hydrochloride salt will be significantly more hydrophilic.
Aqueous Solubility Insoluble to slightly solubleThe free base is predicted to have low aqueous solubility. The hydrochloride salt form significantly improves solubility in aqueous media.[1]
Estimated Solubility of this compound
SolventEstimated SolubilityRationale
Water SolubleThe hydrochloride salt of an amine-containing carboxylic acid is expected to be soluble in water, particularly at acidic to neutral pH where the amine is protonated. It is described as having "good solubility in aqueous solutions".[1]
Phosphate-Buffered Saline (PBS) pH 7.4 SolubleExpected to be soluble due to the ionized nature of the hydrochloride salt.
Methanol SolublePolar protic solvents are generally good solvents for salts.
Ethanol SolubleSimilar to methanol, ethanol is a polar protic solvent capable of solvating the salt.
Dimethyl Sulfoxide (DMSO) SolubleA polar aprotic solvent that is a good solvent for a wide range of organic compounds and their salts.
Acetonitrile Slightly SolubleLess polar than methanol and water, may have lower solvating power for the salt.
Dichloromethane (DCM) InsolubleA nonpolar organic solvent, not expected to effectively solvate the ionic hydrochloride salt.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and formulation. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. The indoline ring system is generally more stable to oxidation than the corresponding indole. However, the compound can be susceptible to degradation under various stress conditions.

Potential Degradation Pathways
  • Hydrolysis: The amide bond within the indoline ring is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions and elevated temperatures, ring opening could potentially occur. The carboxylic acid functional group is stable to hydrolysis.

  • Oxidation: The secondary amine in the indoline ring is susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products. The benzylic position (C7) could also be a site for oxidation.

  • Photodegradation: Aromatic systems and compounds with heteroatoms can be susceptible to degradation upon exposure to UV or visible light. Photolytic degradation may involve radical mechanisms leading to dimerization or decomposition.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group may occur, although this typically requires high temperatures for aromatic carboxylic acids.

Experimental Protocols

Detailed and validated experimental protocols are crucial for accurately determining the solubility and stability of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in various solvents.

Methodology:

  • An excess amount of solid this compound is added to a known volume of the test solvent (e.g., water, PBS pH 7.4, ethanol) in a sealed vial.

  • The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After incubation, the samples are allowed to stand to allow for the sedimentation of undissolved solid.

  • Aliquots of the supernatant are carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is reported in mg/mL or µg/mL.

Forced Degradation (Stress Testing) Protocol

Objective: To investigate the intrinsic stability of the compound and identify potential degradation products.

Methodology:

  • Preparation of Stock Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N HCl and 1 N HCl. The solutions are incubated at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Samples are taken at various time points, neutralized with a suitable base, and analyzed.

  • Base Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N NaOH and 1 N NaOH. The solutions are incubated under the same conditions as the acid hydrolysis study. Samples are taken at various time points, neutralized with a suitable acid, and analyzed.

  • Oxidative Degradation: The stock solution is mixed with a solution of hydrogen peroxide (e.g., 3% H₂O₂). The solution is kept at room temperature for a defined period, and samples are analyzed at various time points.

  • Thermal Degradation: A sample of the solid compound is placed in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Samples are withdrawn at different time points, dissolved in a suitable solvent, and analyzed. A solution of the compound is also subjected to thermal stress.

  • Photostability: A solution of the compound in a transparent container and a sample of the solid compound are exposed to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample is wrapped in aluminum foil to protect it from light. The samples are exposed for a defined duration, and the extent of degradation is determined.

  • Analysis: All stressed samples are analyzed by a stability-indicating HPLC method, capable of separating the parent compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Visualizations

Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for drug discovery and development, highlighting the stage where a key intermediate like this compound is crucial.

Drug_Discovery_Workflow cluster_Discovery Drug Discovery cluster_Intermediate Synthesis of Intermediates cluster_Development Preclinical & Clinical Development Target_ID Target Identification & Validation Hit_Gen Hit Generation (e.g., HTS) Target_ID->Hit_Gen Identified Target Hit_to_Lead Hit-to-Lead Hit_Gen->Hit_to_Lead Validated Hits Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Promising Leads Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Candidate Drug Intermediate 2,3-Dihydro-1H-indole- 6-carboxylic acid HCl Intermediate->Lead_Opt Building Block Phase_I Phase I Clinical Trials Preclinical->Phase_I IND Submission Phase_II Phase II Clinical Trials Phase_I->Phase_II Safety Data Phase_III Phase III Clinical Trials Phase_II->Phase_III Efficacy & Dosing Data Regulatory Regulatory Approval Phase_III->Regulatory Pivotal Trial Data Stability_Workflow cluster_Setup Study Setup cluster_Stress Forced Degradation Conditions cluster_Analysis Analysis cluster_Outcome Outcome Compound 2,3-Dihydro-1H-indole- 6-carboxylic acid HCl Stock_Sol Prepare Stock Solution (e.g., 1 mg/mL) Compound->Stock_Sol Acid Acid Hydrolysis (0.1N & 1N HCl, RT & 60°C) Stock_Sol->Acid Base Base Hydrolysis (0.1N & 1N NaOH, RT & 60°C) Stock_Sol->Base Oxidation Oxidation (3% H2O2, RT) Stock_Sol->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Stock_Sol->Thermal Photo Photostability (UV/Vis Light) Stock_Sol->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralize (if applicable) Sampling->Neutralization HPLC Stability-Indicating HPLC-PDA Analysis Neutralization->HPLC Pathway Identify Degradation Pathways HPLC->Pathway Method_Dev Develop Stability- Indicating Method HPLC->Method_Dev Storage Define Storage & Handling Conditions HPLC->Storage

References

The Versatile Intermediate: A Technical Guide to 2,3-Dihydro-1H-indole-6-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride, also known as 6-indolinecarboxylic acid hydrochloride, is a pivotal synthetic intermediate in the realm of pharmaceutical research and development. Its unique structural framework, combining a substituted indoline ring with a carboxylic acid moiety, makes it a valuable building block for the synthesis of a diverse array of complex bioactive molecules. The hydrochloride salt form enhances its stability and solubility, facilitating its application in various synthetic protocols.[1] This technical guide provides an in-depth overview of its chemical properties, synthesis, and its role as a key intermediate in the development of novel therapeutic agents, particularly those targeting neurological disorders.[1]

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The following tables summarize key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₉H₉NO₂·HCl[1][2]
Molecular Weight 199.63 g/mol [1][2]
CAS Number 15861-37-7[2]
Appearance White to off-white solid[1]
Purity ≥ 98%[1]
Storage Conditions 0-8 °C[1]
Spectroscopic Data
Spectroscopy Data
¹H NMR Data available but not fully detailed in the provided search results. ChemicalBook is a source for the spectrum.[3]
¹³C NMR Data available but not fully detailed in the provided search results. ChemicalBook is a source for the spectrum.
Mass Spectrometry Predicted m/z for [M+H]⁺: 164.07060.[4]
Infrared (IR) Data available but not fully detailed in the provided search results. ChemicalBook is a source for the spectrum.[3]

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of the corresponding indole derivative, indole-6-carboxylic acid. A robust and environmentally friendly method for this transformation is heterogeneous catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of Indole-6-carboxylic Acid

This protocol is adapted from a general method for the hydrogenation of unprotected indoles.[5]

Materials:

  • Indole-6-carboxylic acid

  • Platinum on activated carbon (Pt/C, 5-10 mol%)

  • p-Toluenesulfonic acid (catalytic amount)

  • Water (solvent)

  • Hydrogen gas (H₂)

  • Methanol

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol)

Procedure:

  • In a high-pressure hydrogenation vessel, a mixture of indole-6-carboxylic acid, Pt/C catalyst, and a catalytic amount of p-toluenesulfonic acid in water is prepared.

  • The vessel is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas to the desired pressure.

  • The reaction mixture is stirred vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).

  • Upon completion, the reaction vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of celite.

  • The aqueous filtrate is concentrated under reduced pressure to remove water.

  • The residue is dissolved in methanol, and a solution of hydrochloric acid in an appropriate solvent is added to precipitate the hydrochloride salt.

  • The resulting solid is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to yield this compound.

Synthesis_Workflow Indole_Acid Indole-6-carboxylic Acid Hydrogenation Catalytic Hydrogenation Indole_Acid->Hydrogenation Catalyst Pt/C, p-TSA, H₂O Catalyst->Hydrogenation Filtration Filtration Hydrogenation->Filtration Concentration Concentration Filtration->Concentration Salt_Formation HCl Salt Formation Concentration->Salt_Formation Final_Product 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride Salt_Formation->Final_Product

Caption: Synthetic workflow for this compound.

Application as a Synthetic Intermediate

This compound serves as a versatile intermediate for the synthesis of various bioactive molecules due to the reactivity of its secondary amine and carboxylic acid functional groups.

Key Reactions
  • N-Acylation: The secondary amine of the indoline ring can be readily acylated with various acylating agents (e.g., acid chlorides, anhydrides) to introduce a wide range of substituents. This reaction is fundamental for building molecular complexity.[6][7]

  • Esterification: The carboxylic acid group can be converted to its corresponding ester through Fischer esterification or by using coupling agents like DCC.[8][9][10] This modification is often employed to enhance lipophilicity or to act as a protecting group.

  • Amide Formation: The carboxylic acid can be coupled with amines to form amides, a common linkage in many pharmaceutical compounds.

Reactions Start 2,3-Dihydro-1H-indole-6-carboxylic acid Acylation N-Acylation Start->Acylation Esterification Esterification Start->Esterification Amidation Amide Formation Start->Amidation Product1 N-Acyl Indoline Derivative Acylation->Product1 Product2 Indoline Ester Derivative Esterification->Product2 Product3 Indoline Amide Derivative Amidation->Product3

Caption: Key synthetic transformations of the intermediate.
Role in Drug Discovery

While specific, publicly available, detailed synthetic routes starting directly from this compound for commercial drugs are not readily found in the initial search results, its structural motif is present in various pharmacologically active compounds. The indoline core is a recognized pharmacophore, and the carboxylic acid handle allows for the attachment of diverse side chains, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Its application is particularly noted in the development of agents for neurological disorders.[1]

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in pharmaceutical chemistry. Its straightforward synthesis via catalytic hydrogenation of indole-6-carboxylic acid and the reactivity of its functional groups provide a robust platform for the creation of novel and complex molecules. For researchers and drug development professionals, this compound represents a key building block for the design and synthesis of next-generation therapeutic agents. Further exploration of its applications is likely to yield new and innovative drug candidates.

References

An In-depth Technical Guide to 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride, also known as 6-indolinecarboxylic acid hydrochloride, is a heterocyclic compound that has garnered interest within the scientific community, particularly in the realms of pharmaceutical development and biochemical research. Its structure, featuring a saturated pyrrole ring fused to a benzene ring with a carboxylic acid moiety, provides a versatile scaffold for the synthesis of a variety of bioactive molecules. This technical guide delves into the discovery, history, and key experimental methodologies associated with this compound, offering a comprehensive resource for professionals in drug discovery and development.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The addition of a carboxylic acid group at the 6-position of the indoline ring system, and its subsequent conversion to the hydrochloride salt, enhances its utility as a chemical intermediate. The hydrochloride form generally improves the compound's solubility and stability, facilitating its use in various synthetic and biological applications. This guide will explore the historical context of its emergence in the scientific literature and provide detailed insights into its synthesis and characterization.

Discovery and History

While a definitive singular "discovery" of this compound is not prominently documented in seminal historical publications, its existence and utility are a result of the broader and extensive exploration of indole and indoline chemistry that began in the 19th century. The initial focus of indole chemistry was largely driven by the study of the dye indigo.[1] The synthesis of the parent indole molecule was first reported by Adolf von Baeyer in 1866.[1]

The development of methods to selectively reduce the pyrrole ring of indoles to form indolines has been a significant area of research. One of the early and versatile methods for the reduction of indoles involves the use of sodium borohydride in carboxylic acid media. A notable publication by G.W. Gribble and colleagues in 1974 detailed a method for the reduction of indoles to indolines using sodium borohydride in neat carboxylic acids, which notably also led to the N-alkylation of the resulting indoline.[2][3][4] This work laid a foundation for synthetic routes to substituted indolines.

Catalytic hydrogenation has also been a cornerstone in the synthesis of saturated heterocyclic compounds. The hydrogenation of indole derivatives, including those with carboxylic acid functionalities, has been explored using various catalysts such as platinum and palladium. For instance, the successful hydrogenation of (S)-indoline-2-carboxylic acid to the corresponding octahydroindole derivative highlights the feasibility of saturating the indole ring system in the presence of a carboxylic acid group.

The specific synthesis and characterization of this compound likely emerged from the systematic exploration of indole derivatives for applications in medicinal chemistry, where it serves as a valuable building block.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Alternate Name 6-Indolinecarboxylic acid hydrochloride[5]
CAS Number 15861-37-7[5]
Molecular Formula C₉H₉NO₂·HCl[5]
Molecular Weight 199.63 g/mol [5]

Experimental Protocols

Synthesis via Catalytic Hydrogenation of Indole-6-carboxylic acid

The synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid is commonly achieved through the catalytic hydrogenation of its unsaturated precursor, indole-6-carboxylic acid. The resulting indoline is then converted to its hydrochloride salt.

Experimental Workflow:

G cluster_0 Synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid cluster_1 Hydrochloride Salt Formation start Indole-6-carboxylic acid dissolve Dissolve in appropriate solvent (e.g., Acetic Acid) start->dissolve add_catalyst Add Catalyst (e.g., PtO2 or Pd/C) dissolve->add_catalyst hydrogenation Hydrogenate under H2 pressure (e.g., 50 psi) at elevated temperature add_catalyst->hydrogenation filter Filter to remove catalyst hydrogenation->filter concentrate Concentrate the filtrate filter->concentrate product1 2,3-Dihydro-1H-indole-6-carboxylic acid concentrate->product1 dissolve_HCl Dissolve indoline in a suitable solvent (e.g., Ethanol) product1->dissolve_HCl add_HCl Add ethereal HCl or bubble HCl gas dissolve_HCl->add_HCl precipitate Precipitate the hydrochloride salt add_HCl->precipitate isolate Isolate by filtration and dry precipitate->isolate final_product This compound isolate->final_product

Caption: Synthetic workflow for this compound.

Detailed Protocol:

  • Hydrogenation:

    • In a pressure-resistant hydrogenation vessel, dissolve indole-6-carboxylic acid in a suitable solvent such as glacial acetic acid.

    • Add a catalytic amount of a hydrogenation catalyst, for example, platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and heat the mixture with stirring to a suitable temperature (e.g., 50-70 °C).

    • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature and carefully vent the excess hydrogen.

    • Filter the mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2,3-Dihydro-1H-indole-6-carboxylic acid.

  • Hydrochloride Salt Formation:

    • Dissolve the crude 2,3-Dihydro-1H-indole-6-carboxylic acid in a minimal amount of a suitable organic solvent, such as ethanol or diethyl ether.

    • To this solution, add a solution of hydrogen chloride in a compatible solvent (e.g., ethereal HCl) or bubble dry hydrogen chloride gas through the solution until precipitation is complete.

    • Collect the precipitated solid by filtration.

    • Wash the solid with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any impurities.

    • Dry the resulting white to off-white solid under vacuum to yield this compound.

Characterization Data

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Spectroscopic DataExpected Characteristics
¹H NMR Signals corresponding to the aromatic protons on the benzene ring, and the aliphatic protons of the dihydro-pyrrole ring. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group and the protonated amine.
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the indoline ring.
IR Spectroscopy Characteristic absorption bands for the N-H stretch (of the hydrochloride salt), C-H stretches (aromatic and aliphatic), C=O stretch of the carboxylic acid, and C=C stretches of the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the free base (2,3-Dihydro-1H-indole-6-carboxylic acid) and characteristic fragmentation patterns.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The indoline nucleus is a key pharmacophore in a variety of biologically active compounds.

Logical Relationship in Drug Discovery:

G A 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride B Chemical Modification (e.g., Amide coupling, Esterification) A->B Starting Material C Library of Derivatives B->C Generates D Biological Screening C->D Input for E Lead Compound Identification D->E Identifies F Lead Optimization E->F Leads to G Drug Candidate F->G Results in

Caption: Role as an intermediate in a drug discovery pipeline.

The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation or esterification, allowing for the exploration of structure-activity relationships (SAR). This enables medicinal chemists to synthesize libraries of derivatives for screening against various biological targets. While specific blockbuster drugs directly synthesized from this starting material are not widely publicized, its presence in the catalogs of chemical suppliers underscores its utility in discovery and preclinical research programs across the pharmaceutical industry.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. While its specific discovery is intertwined with the broader history of indole chemistry, its importance lies in its utility as a readily modifiable scaffold for the creation of novel compounds with potential therapeutic value. The synthetic protocols, primarily involving the reduction of indole-6-carboxylic acid, are well-established, providing a reliable source of this intermediate for research and development endeavors. This technical guide provides a foundational understanding of this compound for scientists and researchers aiming to leverage its properties in their work.

References

Theoretical and Computational Elucidation of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The indole nucleus and its derivatives are fundamental scaffolds in a vast number of pharmaceuticals and natural products. The reduced form, the indoline scaffold, offers a three-dimensional structure that can be advantageous for targeting specific protein binding sites. 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride, also known as 6-Indolinecarboxylic acid hydrochloride, serves as a crucial starting material in the synthesis of more complex molecules.[1] Its hydrochloride salt form often enhances solubility and stability, making it suitable for various applications in drug formulation and research.[1]

Theoretical and computational studies are indispensable tools in modern drug discovery, providing insights into molecular structure, electronic properties, and potential interactions with biological targets at an atomic level. This guide details the application of these methods to this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueReference
Molecular Formula C₉H₉NO₂·HCl[1]
Molecular Weight 199.63 g/mol [1]
CAS Number 15861-37-7[1]
Appearance White to off-white solid[1]
Purity ≥ 98%[1]
Storage Conditions 0-8 °C[1]

Theoretical and Computational Methodologies

The following sections outline the standard computational protocols for in-depth analysis of 2,3-Dihydro-1H-indole-6-carboxylic acid. The data presented in the tables are illustrative examples of what would be obtained from such calculations.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for determining the optimized geometry and electronic properties of a molecule.

  • Software: Gaussian 16 or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) with the B3LYP functional.

  • Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost.

  • Procedure:

    • The initial structure of 2,3-Dihydro-1H-indole-6-carboxylic acid is built using a molecular editor.

    • A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.

    • A subsequent frequency calculation is run at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

G Workflow for Quantum Chemical Calculations start Build Initial Molecular Structure opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq confirm Confirm Minimum Energy Structure (No Imaginary Frequencies) freq->confirm analysis Analysis of Molecular Properties confirm->analysis G Workflow for Molecular Docking Studies ligand_prep Ligand Preparation (Protonation, Energy Minimization) docking Perform Docking Simulation ligand_prep->docking protein_prep Protein Preparation (Remove Water, Add Hydrogens) grid_gen Define Binding Site (Grid Generation) protein_prep->grid_gen grid_gen->docking analysis Analyze Binding Poses and Scores docking->analysis G Synthetic Pathway for 2,3-Dihydro-1H-indole-6-carboxylic acid start 2-Oxo-2,3-dihydro-1H-indole-6-carboxylic acid product 2,3-Dihydro-1H-indole-6-carboxylic acid start->product Reduction reagents Zn, HCl (aq) Ethyl Acetate reagents->product

References

Safety and Handling of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

Based on data from analogous compounds, 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled. It is likely to cause skin and serious eye irritation, and may cause respiratory irritation.

GHS Hazard Classification (Inferred from structurally similar compounds):

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Physical and Chemical Properties

PropertyValueReference
CAS Number 15861-37-7[1][2]
Molecular Formula C₉H₉NO₂·HCl[1][2]
Molecular Weight 199.63 g/mol [1][2]
Appearance White to off-white solid[1]
Purity ≥ 98%[1]
Storage Conditions 0-8 °C[1]

Safe Handling and Storage

Strict adherence to safety protocols is crucial when handling this compound. The following procedures are recommended:

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

Handling Procedures:

  • Avoid breathing dust.

  • Avoid contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

G Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal Receipt Receive Chemical Inspection Inspect Container for Damage Receipt->Inspection Receipt->Inspection Check Integrity Storage Store in a Cool, Dry, Well-Ventilated Area Inspection->Storage Inspection->Storage If Intact Weighing Weigh in a Fume Hood Storage->Weighing Storage->Weighing For Experiment Reaction_Setup Prepare Reaction under Inert Atmosphere (if necessary) Weighing->Reaction_Setup Weighing->Reaction_Setup Transfer to Reaction Vessel Post_Reaction Quench and Work-up Reaction_Setup->Post_Reaction Reaction_Setup->Post_Reaction After Reaction Completion Decontamination Decontaminate Glassware and Surfaces Post_Reaction->Decontamination Post_Reaction->Decontamination Clean-up Waste_Collection Collect Waste in Labeled Containers Post_Reaction->Waste_Collection Segregate Waste Decontamination->Waste_Collection Disposal Dispose of Waste according to Institutional Guidelines Waste_Collection->Disposal Waste_Collection->Disposal Follow Protocols

Safe handling workflow from receipt to disposal.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Accidental Release Measures

  • Personal Precautions: Wear appropriate personal protective equipment (PPE). Evacuate personnel to a safe area.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid dust formation.

Experimental Protocol: Amide Coupling Reaction

The following is a representative protocol for an amide coupling reaction using an indole carboxylic acid as a starting material. This protocol should be adapted and optimized for specific research needs.

Objective: To synthesize an N-substituted amide of 2,3-Dihydro-1H-indole-6-carboxylic acid.

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and stir for 10 minutes at room temperature.

  • Add the coupling agent HATU (1.2 eq) to the solution and stir for another 15 minutes.

  • Add the desired amine (e.g., benzylamine, 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

G Hierarchy of Controls for Handling Hazardous Chemicals Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles) (Least Effective)

Hierarchy of controls for minimizing chemical exposure.

Toxicological Information

No specific toxicological data is available for this compound. The information below is inferred from structurally related compounds.

  • Acute Toxicity: Likely harmful if swallowed or in contact with skin.

  • Skin Corrosion/Irritation: Expected to be a skin irritant.

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

  • Aspiration Hazard: No data available.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment. Waste should be handled by a licensed waste disposal company.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Researchers should always consult the most up-to-date safety information and exercise caution when handling any chemical.

References

Methodological & Application

Synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride from Indole-6-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride, a valuable building block in pharmaceutical research and drug development.[1][2] The primary method detailed is the reduction of the corresponding indole, indole-6-carboxylic acid, utilizing sodium cyanoborohydride in a carboxylic acid medium. This method is highlighted for its operational simplicity and functional group tolerance under mild conditions.[3] Alternative reduction strategies, including catalytic hydrogenation and metal-acid reductions, are also discussed for comparative purposes. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of reaction parameters, and visual diagrams of the experimental workflow to ensure clarity and reproducibility in a laboratory setting.

Introduction

Indoline (2,3-dihydro-1H-indole) and its derivatives are prevalent structural motifs in a wide array of biologically active compounds and natural products. The introduction of a carboxylic acid moiety at the 6-position of the indoline scaffold provides a versatile handle for further chemical modifications, making 2,3-Dihydro-1H-indole-6-carboxylic acid a key intermediate in the synthesis of various therapeutic agents. The conversion from the aromatic indole to the saturated indoline ring is a critical transformation. Several methods exist for the reduction of indoles, each with its own advantages and limitations regarding substrate scope, reaction conditions, and functional group compatibility.[4] This document focuses on a practical and accessible method for this synthesis, providing researchers with the necessary details to perform this reaction successfully and safely.

Comparison of Reduction Methods

The reduction of the indole nucleus can be achieved through various chemical pathways. A summary of common methods is presented below to aid in the selection of the most appropriate technique based on available resources and experimental constraints.

MethodReducing Agent(s)Typical SolventTemperature (°C)Pressure (atm)Reported Yield (%)Key Considerations
Hydride Reduction Sodium Cyanoborohydride (NaBH₃CN) Acetic Acid 10 - 25 Atmospheric 85-90 (for indole) Mild conditions, good functional group tolerance. NaBH₃CN is toxic and must be handled with care. [5][3]
Catalytic HydrogenationH₂ gas with catalyst (e.g., Pd/C, Rh/C)Alcohols, Acetic Acid25 - 1001 - 50VariableRequires specialized hydrogenation equipment. Can be highly efficient.
Dissolving Metal ReductionLithium or Sodium in liquid AmmoniaLiquid Ammonia, THF-33AtmosphericHigh (for indole-2-carboxylic acid)[6]Effective for some indole carboxylic acids, but requires handling of liquid ammonia and alkali metals.[6]
Metal-Acid ReductionTin (Sn) and Hydrochloric Acid (HCl)Ethanol, WaterRefluxAtmosphericVariableProne to polymerization of the indole substrate.[7]

Note: Yields are often substrate-dependent and the values presented are for general indole reductions. Optimization for indole-6-carboxylic acid may be required.

Recommended Protocol: Reduction with Sodium Cyanoborohydride

This protocol details the synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid from indole-6-carboxylic acid, followed by its conversion to the hydrochloride salt.

Part 1: Synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid

Materials:

  • Indole-6-carboxylic acid

  • Glacial Acetic Acid

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Deionized Water

  • Sodium Hydroxide (NaOH), 2N solution

  • Hydrochloric Acid (HCl), 1N solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve indole-6-carboxylic acid (1.0 equivalent) in glacial acetic acid (approximately 10-15 mL per gram of starting material). Stir the solution at room temperature until all the solid has dissolved.

  • Cooling: Place the flask in an ice bath to cool the solution to 10-15°C.

  • Addition of Reducing Agent: While stirring vigorously, slowly add sodium cyanoborohydride (2.0-2.5 equivalents) in small portions, ensuring the temperature remains below 20°C. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water. This will decompose any unreacted NaBH₃CN.

  • Solvent Removal: Remove the bulk of the acetic acid under reduced pressure using a rotary evaporator.

  • Workup: To the resulting residue, add deionized water and adjust the pH to approximately 3-4 with 2N NaOH solution. This will precipitate the product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-Dihydro-1H-indole-6-carboxylic acid.

Part 2: Formation of the Hydrochloride Salt

Materials:

  • Crude 2,3-Dihydro-1H-indole-6-carboxylic acid

  • Anhydrous Diethyl Ether or Isopropanol

  • Hydrochloric Acid (solution in diethyl ether or isopropanol, or gaseous HCl)

Procedure:

  • Dissolution: Dissolve the crude 2,3-Dihydro-1H-indole-6-carboxylic acid in a minimal amount of a suitable solvent such as isopropanol or a mixture of diethyl ether and methanol.

  • Acidification: To the stirred solution, add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise until the precipitation of a white solid is complete. Alternatively, bubble anhydrous HCl gas through the solution.

  • Isolation: Collect the precipitated hydrochloride salt by vacuum filtration.

  • Washing: Wash the solid with cold, anhydrous diethyl ether to remove any non-salt impurities.

  • Drying: Dry the product under vacuum to obtain this compound.

Visualizing the Workflow

To aid in understanding the experimental sequence, the following diagrams illustrate the key stages of the synthesis.

Synthesis_Workflow A Dissolve Indole-6-carboxylic acid in Acetic Acid B Cool to 10-15°C A->B C Add NaBH3CN in portions B->C D Stir at Room Temperature (4-6 hours) C->D E Quench with Water D->E F Concentrate in vacuo E->F G Aqueous Workup (pH adjustment, Extraction) F->G H Dry and Concentrate Organic Layer G->H I Crude Product: 2,3-Dihydro-1H-indole-6-carboxylic acid H->I

Caption: Workflow for the synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid.

Salt_Formation_Workflow A Dissolve Crude Product in Anhydrous Solvent B Add HCl Solution (e.g., in Diethyl Ether) A->B C Precipitation of Hydrochloride Salt B->C D Filter and Wash with Diethyl Ether C->D E Dry under Vacuum D->E F Final Product: 2,3-Dihydro-1H-indole-6-carboxylic acid HCl E->F

Caption: Workflow for the formation of the hydrochloride salt.

Safety Precautions

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic. Handle it in a fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Avoid contact with acids, which can release toxic hydrogen cyanide gas.

  • Glacial Acetic Acid: Corrosive. Handle with care and appropriate PPE.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

  • Solvents: Diethyl ether is extremely flammable. Work in a well-ventilated area away from ignition sources.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the indoline ring and the presence of the carboxylic acid group.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H and C=O stretches.

  • Melting Point Analysis: To assess the purity of the final product.

By following these detailed protocols and safety guidelines, researchers can effectively synthesize this compound for its application in further synthetic endeavors.

References

Application Notes and Protocols for Solid-Phase Synthesis Using 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indole-6-carboxylic acid, also known as indoline-6-carboxylic acid, is a valuable building block in medicinal chemistry for the synthesis of constrained peptides and small molecules. Its rigid structure can impart unique conformational properties to the final compounds, making it a target of interest for drug discovery programs. This document provides detailed application notes and protocols for the successful incorporation of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride into solid-phase synthesis (SPS) workflows. The protocols are based on established solid-phase peptide synthesis (SPPS) methodologies.

Core Concepts in Solid-Phase Synthesis

Solid-phase synthesis (SPS) is a powerful technique for the efficient construction of peptides and other oligomers. The C-terminal amino acid is first anchored to an insoluble polymer support (resin), and subsequent amino acids are added in a stepwise manner.[1] Key advantages of SPS include the ability to use excess reagents to drive reactions to completion and simplified purification, as excess reagents and byproducts are removed by simple filtration and washing.[2]

The most common strategy in modern SPPS is the Fmoc/tBu approach. The temporary Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is stable to acidic and mild basic conditions but is readily cleaved by a secondary amine, typically piperidine. Side-chain protecting groups are generally tert-butyl (tBu) based and are removed at the end of the synthesis during the final cleavage from the resin with a strong acid, such as trifluoroacetic acid (TFA).[2][3]

Materials and Reagents

Reagent Supplier Grade
This compoundVaries≥95%
Fmoc-Rink Amide MBHA resinVaries100-200 mesh, ~0.5 mmol/g loading
N,N'-Diisopropylcarbodiimide (DIC)VariesSynthesis Grade
OxymaPure® (Ethyl cyanohydroxyiminoacetate)VariesSynthesis Grade
PiperidineVariesSynthesis Grade
N,N-Dimethylformamide (DMF)VariesPeptide Synthesis Grade
Dichloromethane (DCM)VariesSynthesis Grade
Trifluoroacetic acid (TFA)VariesReagent Grade
Triisopropylsilane (TIS)VariesReagent Grade
1,2-Ethanedithiol (EDT)VariesReagent Grade
Diisopropylethylamine (DIPEA)VariesSynthesis Grade

Experimental Protocols

Protocol 1: N-Fmoc Protection of 2,3-Dihydro-1H-indole-6-carboxylic acid

Prior to its use in Fmoc-based solid-phase synthesis, the secondary amine of the indoline ring must be protected with an Fmoc group. This prevents unwanted side reactions during peptide chain elongation.

Procedure:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium carbonate (2.5 eq) and stir until fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-Fmoc-2,3-dihydro-1H-indole-6-carboxylic acid.

Table 1: Representative Yields for N-Fmoc Protection

Starting Material Equivalents Product Yield (%)
2,3-Dihydro-1H-indole-6-carboxylic acid HCl1.0N-Fmoc-2,3-dihydro-1H-indole-6-carboxylic acid85-95
Protocol 2: Solid-Phase Synthesis Workflow

This protocol outlines the general steps for incorporating N-Fmoc-2,3-dihydro-1H-indole-6-carboxylic acid into a peptide sequence on a Rink Amide resin for the synthesis of a C-terminal amide peptide.

1. Resin Swelling:

  • Place the Rink Amide MBHA resin in a reaction vessel.
  • Add DMF and allow the resin to swell for at least 1 hour at room temperature.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
  • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

3. Coupling of N-Fmoc-2,3-dihydro-1H-indole-6-carboxylic acid:

  • In a separate vial, dissolve N-Fmoc-2,3-dihydro-1H-indole-6-carboxylic acid (3.0 eq), OxymaPure® (3.0 eq) in DMF.
  • Add DIC (3.0 eq) to the solution and pre-activate for 5 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction vessel for 2-4 hours at room temperature.
  • To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
  • Drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x).

4. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

5. Final Fmoc Deprotection:

  • After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

6. Cleavage and Side-Chain Deprotection:

  • Wash the resin with DCM (5x) and dry under a stream of nitrogen.
  • Prepare a cleavage cocktail of TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5, v/v/v/v). The inclusion of scavengers like TIS and EDT is crucial to prevent alkylation of the electron-rich indole nucleus.[4][5]
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide under vacuum.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Typical Reagent Equivalents for a 0.1 mmol Synthesis

Reagent Equivalents (relative to resin loading) Volume/Mass
Fmoc-Amino Acid3.00.3 mmol
N-Fmoc-2,3-dihydro-1H-indole-6-carboxylic acid3.00.3 mmol
OxymaPure®3.00.3 mmol
DIC3.00.3 mmol
Piperidine in DMF (20%)-5 mL per deprotection
Cleavage Cocktail-10 mL

Visualizing the Workflow and Logic

Diagram 1: N-Fmoc Protection of Indoline-6-carboxylic acid

G A 2,3-Dihydro-1H-indole- 6-carboxylic acid HCl B Dissolve in 1,4-dioxane/water + Na2CO3 A->B C Add Fmoc-Cl at 0°C B->C D Reaction at RT (16 hours) C->D E Acidification (HCl) & Extraction (EtOAc) D->E F Purification (Column Chromatography) E->F G N-Fmoc-2,3-dihydro-1H-indole- 6-carboxylic acid F->G

Caption: Workflow for the N-Fmoc protection of the indoline building block.

Diagram 2: Solid-Phase Synthesis Cycle

G cluster_0 Solid-Phase Synthesis Cycle A Start: Resin-Bound Peptide (N-Fmoc protected) B Fmoc Deprotection (20% Piperidine/DMF) A->B C Washing (DMF, DCM) B->C E Coupling Reaction C->E D Amino Acid Activation (DIC/Oxyma) D->E F Washing (DMF, DCM) E->F G End: Resin-Bound Peptide (Elongated by one residue) F->G G->B Repeat for next amino acid

Caption: The iterative cycle of deprotection, activation, and coupling in SPPS.

Diagram 3: Final Cleavage and Deprotection

G A Fully Assembled, Protected Peptide on Resin B Final Fmoc Deprotection A->B C Wash and Dry Resin B->C D Cleavage from Resin & Side-Chain Deprotection (TFA/Scavengers) C->D E Precipitation in Cold Ether D->E F Crude Peptide E->F G Purification (RP-HPLC) F->G H Pure Peptide G->H

Caption: The final steps to obtain the purified target peptide.

Troubleshooting and Key Considerations

  • Incomplete Coupling: The sterically hindered nature of the indoline scaffold may lead to slower coupling kinetics. If the Kaiser test remains positive after the initial coupling, a second coupling or the use of a more potent coupling agent like HATU may be necessary.

  • Side Reactions during Cleavage: The indole nucleus is susceptible to alkylation by carbocations generated during TFA cleavage. The use of a scavenger cocktail containing TIS and EDT is highly recommended to minimize these side reactions.[4][5]

  • Racemization: While the use of carbamate protecting groups like Fmoc generally suppresses racemization, it is still a potential issue, especially with sterically hindered amino acids.[2] The use of OxymaPure® as an additive helps to minimize this risk.

  • Solubility: N-Fmoc-2,3-dihydro-1H-indole-6-carboxylic acid may have limited solubility in DMF. Gentle warming or sonication can aid in dissolution before the activation step.

By following these detailed protocols and considering the key troubleshooting points, researchers can successfully incorporate this compound into their solid-phase synthesis workflows to generate novel constrained peptides and small molecules for drug discovery and development.

References

"HPLC analytical method for 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC analytical method has been developed for the quantification of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride, a crucial intermediate in pharmaceutical development, particularly in the synthesis of therapeutic agents targeting neurological disorders.[1] This application note provides a comprehensive protocol for the assay of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Accurate and reliable analytical methods are essential for its quantification in drug substance and for quality control purposes. The method described herein is designed to be simple, robust, and suitable for routine analysis in a laboratory setting. The indole moiety provides a chromophore that allows for sensitive UV detection.[2][3][4]

Principle of the Method

This method utilizes reversed-phase chromatography to separate this compound from potential impurities. The separation is achieved on a C18 stationary phase with a gradient elution mobile phase composed of an aqueous acid solution and an organic solvent. The acidic mobile phase ensures the carboxylic acid group is in its protonated form, leading to better retention and peak shape on the reversed-phase column.[5][6] Detection is performed using a UV detector at a wavelength where the indole chromophore exhibits significant absorbance, determined to be optimal around 280 nm.[1][2][3][4]

Experimental

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Reagents:

    • This compound reference standard (Purity ≥ 98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (ACS grade)

    • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 280 nm
Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile (50:50, v/v) is recommended as the diluent for both standard and sample preparations.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

Method Validation Parameters

For regulatory purposes, the method should be validated according to ICH guidelines. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas from replicate injections ≤ 2.0%.
Linearity Correlation coefficient (r²) ≥ 0.999 over a concentration range of approximately 25-150 µg/mL.
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability & Intermediate) Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.
Specificity The peak for this compound should be free from interference from the diluent and any known impurities. Peak purity should be evaluated using a PDA detector.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) To be determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The results should remain within system suitability requirements.

Experimental Workflow and Data Analysis

The overall workflow for the analysis is depicted in the diagram below.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh & Dissolve Reference Standard Sample Weigh & Dissolve Sample Inject Inject into HPLC System Standard->Inject Filter Filter Sample Solution Sample->Filter Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection at 280 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Figure 1. HPLC analysis workflow for this compound.
Data Analysis

The concentration of this compound in the sample is calculated using the external standard method based on the peak areas obtained from the chromatograms of the standard and sample solutions.

Formula:

Where:

  • Area_Sample is the peak area of the analyte in the sample chromatogram.

  • Area_Standard is the average peak area of the analyte in the standard chromatogram.

  • Conc_Standard is the concentration of the standard solution (µg/mL).

  • Conc_Sample is the concentration of the sample solution (µg/mL).

  • Purity_Standard is the purity of the reference standard (%).

Conclusion

The described RP-HPLC method is suitable for the quantitative determination of this compound. The method is straightforward and utilizes common HPLC instrumentation and reagents. Proper validation should be performed to ensure its suitability for the intended application.

References

Application Note: High-Purity Purification of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride Using Flash Chromatography and Preparative HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride is a versatile heterocyclic building block used in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Its purity is critical for successful downstream applications, including reaction chemistry, biological screening, and formulation development. This application note provides detailed protocols for the purification of this compound from a crude synthetic mixture using both normal-phase flash chromatography and reversed-phase preparative high-performance liquid chromatography (HPLC). The hydrochloride salt form of the compound enhances its stability and aqueous solubility.[1]

Challenges in Purification

The purification of this compound can be challenging due to the presence of both an acidic carboxylic acid group and a basic secondary amine. This amphoteric nature can lead to strong interactions with stationary phases and result in poor peak shape or recovery. The choice of chromatographic conditions, particularly the mobile phase composition and pH, is crucial for achieving efficient separation from starting materials, by-products, and other impurities. For ionizable compounds like this, using buffers or mobile phase modifiers is often necessary to obtain sharp, symmetrical peaks.[2]

Method 1: Normal-Phase Flash Chromatography

This method is suitable for the rapid purification of gram-scale quantities of the crude product, primarily to remove less polar impurities.

Experimental Protocol

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of methanol.

    • Add silica gel (or Celite) to the solution to create a slurry.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[3] This dry loading technique is recommended to improve resolution.

  • Chromatography Conditions:

    • Instrumentation: Automated flash chromatography system.

    • Stationary Phase: Silica gel column (particle size 40-63 µm is common).[4]

    • Mobile Phase: A gradient of dichloromethane (DCM) and methanol. A common strategy is to start with a low polarity mobile phase and gradually increase the polarity.

    • Elution Gradient: Start with 100% DCM and gradually increase the methanol concentration, for example, to a final concentration of 10-20% methanol. The exact gradient should be optimized based on thin-layer chromatography (TLC) analysis of the crude mixture.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram (if the compound is UV active) or by collecting fixed-volume fractions.

    • Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Illustrative Data

The following table represents typical data that could be obtained from a flash chromatography purification of a 1-gram batch of crude material.

ParameterValue
Crude Sample Loaded1.0 g
Column Size40 g Silica Gel
Mobile PhaseGradient: 0-15% Methanol in Dichloromethane
Flow Rate40 mL/min
Pure Product Recovered0.85 g
Recovery Yield85%
Purity (by HPLC)>95%

Workflow Diagram

flash_chromatography_workflow cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_analysis Analysis & Isolation dissolve Dissolve Crude in Methanol adsorb Adsorb onto Silica Gel dissolve->adsorb evaporate Evaporate to Dry Powder adsorb->evaporate load Dry Load onto Column evaporate->load elute Elute with DCM/MeOH Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze pool Pool Pure Fractions analyze->pool isolate Evaporate Solvent pool->isolate final_product final_product isolate->final_product Purified Product

Caption: Workflow for flash chromatography purification.

Method 2: Reversed-Phase Preparative HPLC

For achieving higher purity (>99%), reversed-phase preparative HPLC is the recommended method. This technique is particularly effective for removing polar impurities that may co-elute with the product in normal-phase chromatography.

Experimental Protocol

  • Sample Preparation:

    • Dissolve the crude or partially purified material in the initial mobile phase (e.g., 95% water with 0.1% trifluoroacetic acid (TFA) / 5% acetonitrile with 0.1% TFA).

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[5] This is crucial to prevent clogging of the HPLC column and system.

  • Chromatography Conditions:

    • Instrumentation: Preparative HPLC system with a UV detector.

    • Stationary Phase: C18 silica gel column (e.g., 10 µm particle size). C18 is a versatile stationary phase for the separation of a wide range of organic molecules, including polar ones.[6]

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile. The TFA acts as an ion-pairing agent, improving the peak shape of the acidic and basic functionalities.

    • Elution Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point. The method will need to be optimized based on analytical HPLC injections of the crude material.

    • Flow Rate: Dependent on the column diameter.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

  • Fraction Collection and Post-Processing:

    • Collect fractions corresponding to the main product peak.

    • Combine the fractions containing the pure product.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified product as a TFA salt.

    • If the hydrochloride salt is required, the TFA salt can be converted back through appropriate salt formation procedures.

Illustrative Data

The following table represents typical data from a preparative HPLC purification.

ParameterValue
Sample Injected100 mg
Column Dimensions21.2 x 150 mm, 10 µm C18
Mobile PhaseGradient: 5-50% Acetonitrile in Water (both with 0.1% TFA)
Flow Rate20 mL/min
Pure Product Recovered88 mg
Recovery Yield88%
Purity (by analytical HPLC)>99.5%

Workflow Diagram

hplc_purification_workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Processing dissolve Dissolve Sample in Mobile Phase filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject onto C18 Column filter->inject elute Elute with Water/ACN/TFA Gradient inject->elute collect Collect Peak Fractions elute->collect analyze Confirm Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Remove Solvents & Lyophilize pool->lyophilize final_product final_product lyophilize->final_product High-Purity Product

Caption: Workflow for preparative HPLC purification.

The purification of this compound can be effectively achieved using either normal-phase flash chromatography for bulk purification or reversed-phase preparative HPLC for obtaining high-purity material. The choice of method depends on the scale of the purification and the required final purity. For both methods, careful optimization of the mobile phase is key to achieving a successful separation. The protocols provided in this note serve as a comprehensive guide for researchers in the pharmaceutical and chemical industries.

References

Application Note: Large-Scale Synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride, also known as 6-indolinecarboxylic acid hydrochloride, is a crucial building block and key intermediate in the pharmaceutical industry.[1][2] Its unique structure is leveraged in the synthesis of a variety of bioactive molecules. This compound is particularly significant in the development of novel therapeutic agents targeting neurological disorders.[1] The hydrochloride salt form enhances both solubility and stability, making it highly suitable for drug formulation and development processes.[1] This document outlines a robust, scalable two-step synthetic protocol for the large-scale production of this compound, starting from methyl indole-6-carboxylate.

Overall Synthetic Scheme

The synthesis proceeds in two primary stages:

  • Saponification: Hydrolysis of the starting material, methyl indole-6-carboxylate, to yield the intermediate, indole-6-carboxylic acid.

  • Catalytic Hydrogenation: Selective reduction of the indole ring of the intermediate to the corresponding indoline, followed by salt formation to yield the final product.

Experimental Protocols

Part 1: Synthesis of Indole-6-carboxylic acid (Intermediate)

This protocol is adapted from a known laboratory procedure for the hydrolysis of methyl indole-6-carboxylate.[3]

Materials and Equipment:

  • Large-scale glass-lined reactor with overhead stirring, temperature control, and reflux condenser.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Vacuum drying oven.

  • Methyl indole-6-carboxylate.

  • Lithium hydroxide monohydrate (LiOH·H₂O).

  • Tetrahydrofuran (THF).

  • Methanol (MeOH).

  • Deionized Water.

  • 50% (v/v) Hydrochloric Acid (HCl).

Procedure:

  • Charging the Reactor: Charge the reactor with methyl indole-6-carboxylate, tetrahydrofuran, methanol, and deionized water according to the quantities specified in Table 1.

  • Reagent Addition: Begin stirring the mixture and add lithium hydroxide monohydrate.

  • Reaction: Heat the reaction mixture to 60°C and maintain for 6 hours, monitoring the reaction progress by HPLC.[3]

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents (THF and Methanol).[3]

  • Workup: Dissolve the remaining aqueous residue in deionized water.

  • Precipitation: Slowly add 50% hydrochloric acid to the aqueous solution to acidify it, causing the product to precipitate.[3]

  • Isolation and Drying: Collect the precipitated solid by filtration. Wash the filter cake with deionized water and dry it under vacuum to yield indole-6-carboxylic acid as a tan powder.[3]

Quantitative Data (Part 1):

Parameter Value Unit Notes
Methyl indole-6-carboxylate 11.0 kg Starting Material
Lithium hydroxide monohydrate 15.8 kg Reagent
Tetrahydrofuran 150 L Solvent
Methanol 150 L Solvent
Water 63 L Solvent
Reaction Temperature 60 °C
Reaction Time 6 hours
Typical Yield 9.6 (95%) kg (%) [3]

| Purity (HPLC) | >97% | | |

Table 1: Summary of reaction parameters for the synthesis of Indole-6-carboxylic acid.

Part 2: Synthesis of this compound (Final Product)

This protocol employs a catalytic hydrogenation method, a standard and environmentally benign procedure for the reduction of indoles to indolines.[4] The use of an acid activator in a protic solvent is effective for this transformation.

Materials and Equipment:

  • High-pressure hydrogenator (e.g., stainless steel autoclave).

  • Filtration system for catalyst removal (e.g., Celite pad).

  • Crystallization vessel.

  • Centrifuge or filter-dryer.

  • Indole-6-carboxylic acid.

  • Platinum on Carbon (Pt/C, 5-10% w/w).

  • Ethanol (EtOH) or Methanol (MeOH).

  • Concentrated Hydrochloric Acid (HCl).

  • Hydrogen (H₂) gas supply.

Procedure:

  • Reactor Setup: Charge the hydrogenator with indole-6-carboxylic acid and the solvent (Ethanol or Methanol) as detailed in Table 2.

  • Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the Pt/C catalyst to the mixture.

  • Acidification: Add a catalytic amount of concentrated HCl to the slurry to facilitate the hydrogenation of the electron-rich indole ring.

  • Hydrogenation: Seal the reactor, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 5-10 bar). Begin vigorous stirring and maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and analyzing samples via HPLC. The reaction is typically complete within 8-16 hours.

  • Catalyst Removal: Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

  • Crystallization: Concentrate the filtrate under reduced pressure. The hydrochloride salt of the product will precipitate. The precipitation can be completed by cooling the solution or by adding a suitable anti-solvent.

  • Isolation and Drying: Isolate the crystalline product by filtration or centrifugation. Wash the crystals with a small amount of cold solvent and dry under vacuum to yield this compound.

Quantitative Data (Part 2):

Parameter Value Unit Notes
Indole-6-carboxylic acid 9.5 kg Starting Material
Pt/C (5% w/w) 0.5 kg Catalyst
Ethanol 100 L Solvent
Hydrogen Pressure 5-10 bar
Reaction Temperature 20-25 °C
Reaction Time 8-16 hours
Typical Yield >90% %

| Purity (HPLC) | >99% | | |

Table 2: Summary of reaction parameters for the synthesis of this compound.

Process Workflow Visualization

The following diagram illustrates the key transformations in the large-scale synthesis of this compound.

G START Methyl Indole-6-carboxylate INT Indole-6-carboxylic acid START->INT  1. LiOH·H₂O, THF/MeOH/H₂O  2. HCl (aq) (Saponification) END 2,3-Dihydro-1H-indole-6-carboxylic acid HCl INT->END  H₂, Pt/C  HCl, EtOH (Catalytic Hydrogenation)

Caption: Synthetic workflow for 2,3-Dihydro-1H-indole-6-carboxylic acid HCl.

References

Application Notes and Protocols: Derivatization of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The reduced form, 2,3-dihydro-1H-indole (indoline), and its derivatives have also demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2][3] 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride is a versatile starting material for the synthesis of a library of derivatives for biological screening. The presence of a carboxylic acid group and a secondary amine in the indoline core allows for diverse chemical modifications, primarily through amide bond formation, esterification, and N-alkylation.

These application notes provide detailed protocols for the derivatization of this compound and subsequent biological screening of the synthesized compounds. The methodologies are designed to be clear and reproducible for researchers in academic and industrial settings.

Derivatization Strategies

The primary points of diversification for 2,3-Dihydro-1H-indole-6-carboxylic acid are the carboxylic acid at the 6-position and the secondary amine at the 1-position. The general derivatization workflow is outlined below.

G start 2,3-Dihydro-1H-indole-6-carboxylic acid HCl amide Amide Derivatives start->amide Amidation ester Ester Derivatives start->ester Esterification n_alkyl N-Alkylated Derivatives amide->n_alkyl N-Alkylation screening Biological Screening amide->screening ester->n_alkyl N-Alkylation (optional) ester->screening n_alkyl->screening

Caption: General workflow for derivatization and screening.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydro-1H-indole-6-carboxamide Derivatives

This protocol describes the synthesis of amide derivatives from 2,3-Dihydro-1H-indole-6-carboxylic acid using a carbodiimide coupling agent.

Materials:

  • This compound

  • Amine of choice (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

Protocol 2: Synthesis of 2,3-Dihydro-1H-indole-6-carboxylate Ester Derivatives

This protocol details the esterification of 2,3-Dihydro-1H-indole-6-carboxylic acid.

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (as solvent).

  • Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC indicates completion.

  • Cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.

Protocol 3: N-Alkylation of 2,3-Dihydro-1H-indole Derivatives

This protocol describes the alkylation of the secondary amine of the indoline ring. This can be performed on the carboxylic acid, amide, or ester derivatives.

Materials:

  • 2,3-Dihydro-1H-indole derivative (from Protocol 1 or 2)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the 2,3-Dihydro-1H-indole derivative (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC.

  • Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Biological Screening Protocols

A library of synthesized derivatives can be screened for various biological activities. Below are protocols for common assays relevant to indole derivatives.

Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)

This assay determines the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, HCT-116, A549)[1]

  • Dulbecco's Modified Eagle's Medium (DMEM) or appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Synthesized indole derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 5: Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay measures the direct inhibitory effect of compounds on specific kinases, such as EGFR or VEGFR-2.[1]

Materials:

  • Purified kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Synthesized indole derivatives (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • In a 384-well plate, add the synthesized compound at various concentrations.

  • Add the kinase and substrate solution to each well.

  • Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

G cluster_kinase Kinase Reaction cluster_detection ADP Detection kinase Kinase + Substrate atp ATP product Phosphorylated Substrate + ADP atp->product Phosphorylation adp_glo ADP-Glo™ Reagent product->adp_glo atp_depleted Remaining ATP Depleted adp_glo->atp_depleted detect_reagent Kinase Detection Reagent atp_depleted->detect_reagent luminescence Luminescence detect_reagent->luminescence inhibitor Indole Derivative (Inhibitor) inhibitor->atp Inhibits Reaction

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Protocol 6: Antimicrobial Activity Screening (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.[4][5]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[4]

  • Fungal strains (e.g., Candida albicans)[4]

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Synthesized indole derivatives (in DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)

  • 96-well microtiter plates

Procedure:

  • Prepare a twofold serial dilution of each synthesized compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Quantitative data from biological screening should be summarized in tables for clear comparison. Below are examples based on literature data for indole derivatives.

Table 1: In Vitro Anticancer Activity of Representative Indole Derivatives (IC₅₀ in µM)

Compound IDHepG2 (Liver)HCT-116 (Colon)A549 (Lung)Reference
4a 1.232.453.12[1]
6c 2.151.892.78[1]
Doxorubicin 0.981.121.34[1]

Table 2: Kinase Inhibitory Activity of Representative Indole Derivatives (IC₅₀ in µM)

Compound IDEGFRVEGFR-2Reference
4a 0.21>10[1]
6c >100.18[1]
Erlotinib 0.05-[1]
Sorafenib -0.09[1]

Table 3: Antimicrobial Activity of Representative Indole Derivatives (MIC in µg/mL)

Compound IDS. aureusE. coliC. albicansReference
Indole-A 242526[4]
Indole-B 3.1256.253.125[5]
Ciprofloxacin 0.50.25N/A[5]
Fluconazole N/AN/A1[5]

Signaling Pathways

Many indole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR and VEGFR-2 pathways.[1]

G cluster_egfr EGFR Pathway cluster_vegfr VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Proliferation, Survival ERK->Proliferation_EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF_VEGFR RAF PKC->RAF_VEGFR MEK_VEGFR MEK RAF_VEGFR->MEK_VEGFR ERK_VEGFR ERK MEK_VEGFR->ERK_VEGFR Angiogenesis Angiogenesis, Endothelial Cell Proliferation ERK_VEGFR->Angiogenesis Inhibitor_EGFR Indole Derivative 4a Inhibitor_EGFR->EGFR Inhibits Inhibitor_VEGFR Indole Derivative 6c Inhibitor_VEGFR->VEGFR2 Inhibits

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.

References

Application Notes and Protocols: The Use of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in drug discovery.[1][2] Unlike traditional high-throughput screening (HTS) which screens large libraries of complex molecules, FBDD utilizes small, low-molecular-weight compounds, or "fragments," to identify starting points for drug design.[1][2] These fragments typically have low binding affinities (in the micromolar to millimolar range) but exhibit high ligand efficiency, making them ideal starting points for optimization into potent and selective drug candidates.[1][3] The indole scaffold and its derivatives, such as 2,3-Dihydro-1H-indole-6-carboxylic acid, are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds and their ability to form key interactions with various protein targets.[4][5][6][7] 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride is a versatile building block used in the synthesis of bioactive molecules, particularly those targeting neurological disorders and for enzyme inhibition and receptor binding studies.[4] This document provides detailed application notes and protocols for the use of this compound as a fragment in a typical FBDD campaign.

Overview of Fragment-Based Drug Discovery (FBDD) Workflow

The FBDD process is an iterative cycle of design, synthesis, and testing, supported by biophysical and structural biology techniques.[2][8] The general workflow involves several key stages, from initial fragment screening to lead optimization.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Preclinical Development a Fragment Library Screening b Hit Validation (Orthogonal Methods) a->b c Structural Biology (X-ray/NMR) b->c Confirmed Hits d Fragment Evolution (Growing/Linking) c->d e Lead Optimization d->e f Preclinical Candidate e->f

Caption: A generalized workflow for Fragment-Based Drug Discovery (FBDD).

Application in a Hypothetical Kinase Inhibition Pathway

Indole derivatives are well-known for their activity as kinase inhibitors. For the purpose of these application notes, we will consider a hypothetical scenario where this compound is screened against a protein kinase involved in a cancer signaling pathway.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Fragment 2,3-Dihydro-1H-indole- 6-carboxylic acid Fragment->RAF Inhibition

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK pathway.

Quantitative Data Summary

Following a successful screening and initial optimization campaign, quantitative data on the binding affinity and inhibitory activity of the fragment and its derivatives would be compiled. The table below illustrates a representative dataset.

Compound IDStructureMethodKD (µM)IC50 (µM)Ligand Efficiency (LE)
Fragment 1 2,3-Dihydro-1H-indole-6-carboxylic acidSPR850>10000.35
Derivative 1a (Hypothetical R-group 1 added)SPR1202500.38
Derivative 1b (Hypothetical R-group 2 added)SPR15320.41
Lead Compound (Optimized Derivative)ITC0.080.150.45

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique used to detect and quantify biomolecular interactions in real-time.[3][9][10]

Objective: To identify fragments from a library that bind to the target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein (e.g., RAF kinase), >95% purity

  • This compound and other fragments

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Fragment Screening:

    • Prepare stock solutions of fragments (e.g., 100 mM in DMSO).

    • Dilute fragments into running buffer to the desired screening concentration (e.g., 200 µM).

    • Inject each fragment solution over the immobilized protein surface and a reference flow cell.

    • Monitor the change in response units (RU) to detect binding. A significant increase in RU compared to the reference cell indicates a potential hit.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Hits are identified based on a predefined response threshold.

Protocol 2: Hit Validation using NMR Spectroscopy (WaterLOGSY)

NMR-based methods are powerful for validating fragment hits and providing structural information.[9][11][12] WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY) is particularly useful for detecting weak binding.

Objective: To confirm the binding of primary hits to the target protein.

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • Target protein

  • Hit fragments (e.g., this compound)

  • NMR buffer (e.g., 50 mM phosphate buffer, pH 7.4, 150 mM NaCl, in 90% H₂O/10% D₂O)

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10-20 µM) in NMR buffer.

    • Prepare a solution of the fragment (e.g., 100-200 µM) in the same buffer.

    • Prepare a third sample containing both the protein and the fragment at the same concentrations.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H WaterLOGSY spectrum for the fragment-only sample. The fragment signals should have the same phase as the bulk water signal.

    • Acquire a 1D ¹H WaterLOGSY spectrum for the protein-fragment mixture.

  • Data Analysis:

    • If the fragment binds to the protein, its signals in the mixture spectrum will be inverted (opposite phase) compared to the fragment-only spectrum. This is due to the transfer of magnetization from the bulk water to the protein and then to the bound ligand.

    • Confirmation of binding is determined by the observation of inverted fragment signals.

Protocol 3: Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is crucial for structure-based drug design.[8][11]

Objective: To determine the binding mode of a validated hit fragment.

Materials:

  • Purified target protein (crystallization grade, >98%)

  • Validated hit fragment

  • Crystallization screens and plates

  • X-ray diffraction equipment (in-house or synchrotron source)

Methodology:

  • Co-crystallization or Soaking:

    • Co-crystallization: Mix the protein with a molar excess of the fragment (e.g., 1:10 protein-to-fragment ratio) and set up crystallization trials using vapor diffusion (hanging or sitting drop).

    • Soaking: Grow apo-protein crystals first. Then, transfer the crystals to a solution containing the fragment (e.g., 1-10 mM) for a period ranging from minutes to hours.

  • Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Mount the crystal on the X-ray diffractometer and collect diffraction data.

  • Structure Determination and Analysis:

    • Process the diffraction data to obtain electron density maps.

    • Solve the structure using molecular replacement with a known apo-structure.

    • Build the fragment into the observed electron density in the protein's binding site.

    • Refine the protein-fragment complex structure.

    • Analyze the binding interactions (e.g., hydrogen bonds, hydrophobic contacts) to guide the next steps in fragment evolution.[13]

By following these protocols, researchers can effectively utilize fragments like this compound to initiate a drug discovery program, progressing from a low-affinity hit to a potent lead compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Q1: I am experiencing low yields in the synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid. What are the common causes and how can I address them?

Low yields in the synthesis, which is typically achieved through the catalytic hydrogenation of indole-6-carboxylic acid, can stem from several factors. These include suboptimal reaction conditions, catalyst deactivation, and the inherent stability of the indole ring.[1]

Here are some common causes and troubleshooting strategies:

  • Suboptimal Reaction Conditions: The efficiency of the hydrogenation is highly sensitive to parameters such as hydrogen pressure, temperature, solvent, and the choice of catalyst. It is crucial to optimize these conditions.

  • Catalyst Inactivity or Poisoning: The catalyst, often palladium on carbon (Pd/C) or platinum on carbon (Pt/C), can become inactive if old or improperly handled.[1] The indoline product, being a secondary amine, can also poison the catalyst, hindering the reaction.[1]

  • Incomplete Reaction: The aromaticity of the indole ring makes it relatively resistant to reduction. Insufficient reaction time or inadequate hydrogen pressure can lead to incomplete conversion of the starting material.

  • Side Reactions: Undesired side reactions can consume the starting material or the product, leading to a lower yield of the desired indoline.

To improve the yield, a systematic optimization of the reaction conditions is recommended. The presence of an acid is often beneficial for the hydrogenation of unprotected indoles as it protonates the indole ring, disrupting its aromaticity and making it more susceptible to reduction.[1]

Q2: What are the potential side reactions during the catalytic hydrogenation of indole-6-carboxylic acid?

Several side reactions can occur during the catalytic hydrogenation of indole-6-carboxylic acid, leading to impurities and reduced yields.

  • Over-reduction: The indoline product can be further reduced to octahydroindole, especially under harsh conditions (high pressure and temperature).[1]

  • Polymerization: Under strongly acidic conditions, indoles can be prone to polymerization.[1]

  • Dehalogenation: If the starting material contains halogen substituents, these can be removed by hydrogenolysis.[1]

  • Decarboxylation: While less common under typical hydrogenation conditions, the carboxylic acid group could potentially be removed, especially at higher temperatures.

Careful control of reaction conditions and monitoring the reaction progress by techniques like TLC or LC-MS can help minimize these side reactions.

Q3: My final product, this compound, is difficult to purify. What are some effective purification strategies?

The hydrochloride salt of 2,3-Dihydro-1H-indole-6-carboxylic acid is generally a crystalline solid. Purification can often be achieved through recrystallization.

  • Recrystallization: Common solvents for the recrystallization of hydrochloride salts include ethanol, isopropanol, or mixtures with ethers like diethyl ether to induce precipitation.

  • Washing: Washing the crude solid with a solvent in which the desired salt is insoluble but impurities are soluble, such as cold acetone or diethyl ether, can be effective.

  • Activated Charcoal Treatment: If colored impurities are present, treating a solution of the product with activated charcoal before recrystallization can help decolorize it.

It is important to work under anhydrous conditions during the final precipitation or crystallization of the hydrochloride salt to obtain the desired crystalline form in high yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2,3-Dihydro-1H-indole-6-carboxylic acid?

The most common and direct route is the catalytic hydrogenation of commercially available indole-6-carboxylic acid. This method involves the reduction of the 2,3-double bond of the indole ring to form the indoline (2,3-dihydroindole) structure.

Q2: How do I choose the right catalyst for the hydrogenation of indole-6-carboxylic acid?

The choice of catalyst is critical for a successful hydrogenation. Platinum on carbon (Pt/C) and palladium on carbon (Pd/C) are the most commonly used catalysts for this transformation.[1] Rhodium on carbon (Rh/C) has also been used for the hydrogenation of similar structures.[2] The optimal catalyst and its loading should be determined experimentally. Pt/C is often reported to be more active for indole hydrogenation than Pd/C, though it may also lead to a higher degree of over-reduction if not carefully controlled.[1]

Q3: What is the role of acid in the hydrogenation of indole-6-carboxylic acid?

The presence of a Brønsted acid, such as hydrochloric acid or p-toluenesulfonic acid, can significantly enhance the rate of hydrogenation of unprotected indoles.[1] The acid protonates the indole at the C3 position, forming an iminium ion. This disrupts the aromaticity of the pyrrole ring, making the 2,3-double bond more susceptible to reduction.[1] Since the final product is a hydrochloride salt, using hydrochloric acid in the reaction or work-up is a convenient choice.

Q4: How can I form the hydrochloride salt of 2,3-Dihydro-1H-indole-6-carboxylic acid?

The hydrochloride salt can be formed by treating the free base of 2,3-Dihydro-1H-indole-6-carboxylic acid with hydrochloric acid. This can be done by:

  • Dissolving the free base in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether) and bubbling anhydrous HCl gas through the solution.

  • Adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to a solution of the free base.

  • Acidifying an aqueous solution of the free base with concentrated hydrochloric acid and then precipitating the salt, possibly by the addition of an organic solvent.

To obtain a crystalline, non-hygroscopic salt, it is often preferable to work under substantially water-free conditions.[3]

Experimental Protocols

Synthesis of Indole-6-carboxylic acid (Starting Material)

A common method for preparing the starting material, indole-6-carboxylic acid, is through the hydrolysis of its methyl ester.

StepReagentConditionsDurationYield
HydrolysisMethyl indole-6-carboxylate, Lithium hydroxide monohydrate, THF, Methanol, WaterStirred at 60°C6 hours~95%
Acidification50% (v/v) Hydrochloric acidAcidify the aqueous solution after removal of organic solvents--

Procedure based on a literature method for the synthesis of indole-6-carboxylic acid.[4]

Catalytic Hydrogenation of Indole-6-carboxylic Acid to 2,3-Dihydro-1H-indole-6-carboxylic acid

The following is a general protocol for the catalytic hydrogenation, which may require optimization for specific experimental setups.

ParameterRecommended Condition
Starting Material Indole-6-carboxylic acid
Catalyst 5% Pd/C or Pt/C
Catalyst Loading 5-10% w/w relative to the starting material
Solvent Glacial Acetic Acid or an alcohol (e.g., Ethanol, Methanol) with an acid co-catalyst
Acid Co-catalyst Perchloric acid[5] or p-Toluenesulfonic acid[1] (if not using acetic acid as solvent)
Hydrogen Pressure 1-50 atm (Optimization is crucial)
Temperature Room temperature to 60°C
Reaction Time 12-24 hours (monitor by TLC or LC-MS)

Detailed Methodology:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve indole-6-carboxylic acid in glacial acetic acid.[5]

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5% Pd/C) under an inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure. Stir the mixture vigorously at the set temperature.

  • Work-up: After the reaction is complete (as determined by monitoring), cool the vessel to room temperature and carefully vent the hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2,3-Dihydro-1H-indole-6-carboxylic acid.

  • Hydrochloride Salt Formation and Purification: Dissolve the crude product in a minimal amount of a suitable solvent like ethanol or isopropanol. Add a solution of HCl in an organic solvent until the product precipitates. The precipitate can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

Visualizations

Experimental_Workflow cluster_start Starting Material Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification cluster_end Final Product Start Indole-6-carboxylic acid Dissolve Dissolve in Glacial Acetic Acid Start->Dissolve Add_Catalyst Add Pd/C or Pt/C Catalyst Dissolve->Add_Catalyst Hydrogenate Hydrogenate under H2 Pressure Add_Catalyst->Hydrogenate Filter Filter to Remove Catalyst Hydrogenate->Filter Concentrate Concentrate Filtrate Filter->Concentrate Salt_Formation Form Hydrochloride Salt Concentrate->Salt_Formation Purify Recrystallize/Wash Salt_Formation->Purify End This compound Purify->End Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield C1 Suboptimal Conditions Start->C1 C2 Catalyst Inactivity Start->C2 C3 Incomplete Reaction Start->C3 C4 Side Reactions Start->C4 S1 Optimize Pressure, Temp., Solvent C1->S1 Address by S2 Use Fresh Catalyst / Increase Loading C2->S2 Address by S3 Increase Reaction Time / H2 Pressure C3->S3 Address by S4 Adjust Conditions to Minimize Over-reduction/Polymerization C4->S4 Address by Result Improved Yield S1->Result Leads to S2->Result Leads to S3->Result Leads to S4->Result Leads to

References

"common byproducts in the synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for common issues encountered during the synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride (also known as 6-Indolinecarboxylic acid hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A common and effective strategy involves the reduction of a corresponding indole precursor. The two main pathways typically start from either 6-nitroindole or 6-cyanoindole. The general steps are:

  • Functional Group Conversion: If starting from 6-nitroindole, the nitro group is reduced to an amine. If starting from 6-cyanoindole, the cyano group is hydrolyzed to a carboxylic acid.[1][2]

  • Indole Ring Reduction: The indole's heterocyclic ring is reduced to the indoline (2,3-dihydro) structure. This is most commonly achieved via catalytic hydrogenation.[3][4]

  • Salt Formation: The final free base is treated with hydrochloric acid to form the stable hydrochloride salt.

Q2: What are the most likely byproducts in this synthesis?

The byproduct profile depends heavily on the chosen synthetic route and reaction conditions. However, some common impurities include:

  • Indole-6-carboxylic acid: Results from incomplete reduction of the indole ring.

  • Starting Materials: Unreacted 6-nitroindole or 6-cyanoindole.[5]

  • Intermediates: Such as 6-aminoindoline if the reaction stalls after nitro reduction but before full workup.

  • Oxidation Products: The indoline ring can be susceptible to air oxidation, potentially reverting to the aromatic indole, which can lead to colored impurities.[4][6]

  • Over-reduction Products: While less common for the indoline core, aggressive reduction conditions could potentially affect the carboxylic acid group, although this is generally a very stable functional group.

Q3: My final product has a pink or brownish tint. What is the cause?

A pinkish or brown coloration in indole and indoline compounds is often indicative of oxidation.[6] Indolines can be sensitive to air and light, leading to the formation of colored oligomeric or polymeric impurities. Ensure proper handling under an inert atmosphere (like nitrogen or argon) and minimize exposure to light, especially during purification and storage.

Q4: My analytical data (HPLC, NMR) shows the presence of the corresponding indole. How can I avoid this?

The presence of the aromatic indole analogue (Indole-6-carboxylic acid) is a clear sign of incomplete hydrogenation of the indole ring.[4][7] To resolve this, you may need to optimize the reduction step. See the troubleshooting guide below for specific recommendations.

Troubleshooting Guide

This section addresses specific problems, their probable causes, and recommended solutions.

Problem 1: Significant Impurity of Indole-6-carboxylic acid Detected
  • Probable Cause: The catalytic hydrogenation of the indole ring to the indoline ring is incomplete. This can be due to insufficient catalyst activity, non-optimal reaction time, temperature, or hydrogen pressure.

  • Solutions:

    • Increase Catalyst Loading: Incrementally increase the weight percentage of the catalyst (e.g., Palladium on Carbon, Pd/C).

    • Optimize Hydrogen Pressure: Increase the pressure of the hydrogen gas in the reaction vessel.

    • Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and continue until the starting material is fully consumed.

    • Check Catalyst Quality: The catalyst may be old or deactivated. Use fresh, high-quality catalyst for the reaction.

Problem 2: Presence of Unidentified Aromatic Byproducts
  • Probable Cause (Route from 6-Nitroindole): If using metal hydride reducing agents, partial reduction of the nitro group can lead to intermediates like hydroxylamines or azo compounds, which can be unstable.[2]

  • Solutions:

    • Change Reducing Agent: For nitro group reductions, catalytic hydrogenation or reduction with metals in acidic media (e.g., SnCl₂, Fe/HCl) are often cleaner than complex metal hydrides.[2][8]

    • Control Reaction Temperature: For exothermic reductions, maintain a controlled temperature to minimize side reactions. For instance, reductions using Raney Nickel and hydrazine to form hydroxylamines are typically run at 0-10 °C.[2]

Problem 3: Final Product is Oily or Fails to Crystallize
  • Probable Cause: The product is likely contaminated with multiple impurities which are inhibiting the crystallization process. The presence of residual solvent can also be a factor.

  • Solutions:

    • Purification: Subject the crude product to column chromatography to separate the desired compound from byproducts.

    • Recrystallization: Attempt recrystallization from a different solvent system. A solvent/anti-solvent combination can be effective.

    • Trituration: If the product is an amorphous solid or thick oil, triturating with a non-polar solvent (like hexane or diethyl ether) can sometimes induce crystallization and wash away soluble impurities.

Data Presentation

The following table summarizes common byproducts and their origins.

Impurity/Byproduct NameProbable OriginRecommended Analytical Method
Indole-6-carboxylic acidIncomplete reduction of the indole ring.HPLC, LC-MS, ¹H NMR
6-Cyano-2,3-dihydro-1H-indoleIncomplete hydrolysis of the nitrile group (if applicable).[5]HPLC, LC-MS, IR Spectroscopy
6-Nitro-1H-indoleUnreacted starting material.[9]HPLC, TLC
Oxidized/Polymeric SpeciesAir/light exposure during reaction or workup.[6]Visual Inspection, HPLC (broad peaks)
6-Amino-2,3-dihydro-1H-indoleIntermediate from the reduction of 6-nitroindole.LC-MS

Experimental Protocols

Method: Catalytic Hydrogenation of 6-Cyano-1H-indole followed by Hydrolysis

This protocol is a generalized representation. Researchers must adapt it based on laboratory conditions and scale.

  • Reduction of Indole Ring:

    • To a solution of 6-Cyano-1H-indole (1 eq) in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a hydrogenation vessel, add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

    • Seal the vessel and purge with nitrogen, then with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 50-100 psi) and stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Once complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.

  • Hydrolysis of Cyano Group:

    • Concentrate the filtrate containing 6-Cyano-2,3-dihydro-1H-indole under reduced pressure.

    • Add an aqueous solution of a strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH).

    • Heat the mixture to reflux and maintain for several hours until hydrolysis is complete (monitor by TLC/HPLC).[1]

  • Isolation and Salt Formation:

    • If basic hydrolysis was used, cool the reaction mixture and acidify with concentrated HCl to a pH of ~1-2 to precipitate the carboxylic acid and form the hydrochloride salt.

    • If acidic hydrolysis was used, cool the mixture. The product may precipitate directly.

    • Collect the solid product by filtration, wash with cold water, and then with a non-polar solvent like diethyl ether.

    • Dry the solid under vacuum to yield this compound.

Visualizations

G cluster_0 Synthetic Workflow Start 6-Cyano-1H-indole Step1 Catalytic Hydrogenation (H2, Pd/C) Start->Step1 Reduce Indole Ring Intermediate 6-Cyano-2,3-dihydro-1H-indole Step1->Intermediate Step2 Acid or Base Hydrolysis Intermediate->Step2 Hydrolyze Nitrile Product_Base 2,3-Dihydro-1H-indole-6-carboxylic acid Step2->Product_Base Step3 Treatment with HCl Product_Base->Step3 Salt Formation Final_Product Final Product (Hydrochloride Salt) Step3->Final_Product

Caption: A typical synthetic workflow for the target compound.

G cluster_1 Troubleshooting Logic Problem Problem: Indole Impurity in Final Product Cause Cause: Incomplete Ring Reduction Problem->Cause Solution1 Increase H2 Pressure or Reaction Time Cause->Solution1 Solution2 Increase Catalyst Load or Use Fresh Catalyst Cause->Solution2 Check Re-analyze Product Purity Solution1->Check Solution2->Check Success Purity Acceptable Check->Success Yes Failure Purity Still Low Check->Failure No

Caption: Troubleshooting decision tree for a common impurity issue.

References

"troubleshooting the reduction of the indole ring to indoline"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reduction of Indole to Indoline

Welcome to the technical support center for the chemical reduction of indole to indoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthetic transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My indole reduction is resulting in low or no conversion to the desired indoline. What are the common causes?

A1: Low or no conversion in indole-to-indoline reductions can stem from several factors, depending on the chosen method.

  • For Catalytic Hydrogenation (e.g., Pt/C, Pd/C):

    • Catalyst Poisoning: The indoline product, being a cyclic secondary amine, can poison the metal catalyst, hindering the reaction's progress.[1]

    • Insufficient Catalyst Loading or Activity: Ensure the catalyst is fresh and used in the appropriate amount.

    • Inadequate Hydrogen Pressure or Temperature: The high resonance stability of the indole ring can necessitate harsh conditions, such as high hydrogen pressure (e.g., 30-150 bar) and elevated temperatures, although milder conditions have been developed.[1]

    • Absence of an Activating Acid: For unprotected indoles, the presence of a Brønsted acid like p-toluenesulfonic acid (p-TSA) is often crucial. The acid protonates the indole at the C-3 position, generating an iminium ion that is more readily hydrogenated.[1]

  • For Chemical Reductions (e.g., NaBH₃CN, Et₃SiH):

    • Inappropriate Acid or Solvent: The choice of acid is critical. For instance, using triethylsilane with trifluoroacetic acid (TFA) is effective, while other acids may not be.[2][3] Similarly, with sodium cyanoborohydride, carboxylic acids like acetic acid are used as both the solvent and proton source.[4]

    • Reagent Decomposition: Ensure the reducing agents, such as borohydrides and silanes, are not degraded.

    • Low Reaction Temperature: Some reductions require heating to proceed at a reasonable rate. For example, NaBH₃CN in acetic acid may require temperatures around 20°C or even 50°C for certain substrates.[4]

Q2: I am observing significant side product formation. What are the likely impurities and how can I avoid them?

A2: Side product formation is a common challenge. The nature of the side product is a key indicator of the underlying issue.

  • Over-reduction to Octahydroindole:

    • Cause: This is particularly prevalent in catalytic hydrogenation under harsh conditions.[1] The benzene ring of the indoline product is further reduced.

    • Solution: Optimize reaction conditions by lowering hydrogen pressure, temperature, or reaction time. The use of specific catalysts and acidic additives can enhance selectivity for indoline.[1]

  • N-Alkylation:

    • Cause: When using reducing agents like sodium borohydride or sodium cyanoborohydride in carboxylic acids (e.g., acetic acid), the nitrogen of the resulting indoline can be alkylated by the carboxylic acid, especially at elevated temperatures. For instance, reduction with NaBH₃CN in acetic acid at 50°C can lead to N-ethylindolines.[4]

    • Solution: Maintain a lower reaction temperature (e.g., 10-20°C) if N-alkylation is not desired.[4] Alternatively, use a different acid/reagent combination, such as borane in TFA, which can produce the indoline substantially free of alkylation products.[5]

  • Polymerization:

    • Cause: Indoles are susceptible to polymerization in the presence of strong acids.[1] This is a significant issue in older metal-acid reduction methods using hydrochloric acid.[6]

    • Solution: Choose a reduction method that utilizes conditions where the protonated indole is stable. Using zinc dust in 85% phosphoric acid has been shown to reduce indole to indoline with little to no polymerization.[6] The triethylsilane/TFA method is also effective at avoiding polymerization.[2][3]

  • N-Trifluoroethylation:

    • Cause: When using sodium borohydride in trifluoroacetic acid (TFA), the indoline product can react further to form N-(2,2,2-trifluoroethyl)indoline.[7]

    • Solution: If this side product is observed, consider switching to a different acid or using a reagent system like borane-TFA which is reported to give clean reduction.[5]

Below is a troubleshooting flowchart to help diagnose and resolve common issues.

G start Start: Indole to Indoline Reduction check_conversion Low or No Conversion? start->check_conversion check_reagents Check Reagent/Catalyst - Purity & Activity - Correct Loading check_conversion->check_reagents Yes side_products Side Products Observed? check_conversion->side_products No reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions - Temperature - Pressure (if applicable) - Acid Additive Present? conditions_ok Conditions Correct? check_conditions->conditions_ok reagents_ok->check_reagents No, Replace/Purify reagents_ok->check_conditions Yes conditions_ok->check_conditions No, Adjust conditions_ok->side_products Yes product_ok Successful Reaction: Proceed to Work-up side_products->product_ok No identify_side_product Identify Side Product side_products->identify_side_product Yes end End product_ok->end over_reduction Over-reduction? (e.g., octahydroindole) identify_side_product->over_reduction n_alkylation N-Alkylation? over_reduction->n_alkylation No sol_over_reduction Solution: - Milder Conditions - Reduce Time/Temp/Pressure over_reduction->sol_over_reduction Yes polymerization Polymerization? n_alkylation->polymerization No sol_n_alkylation Solution: - Lower Temperature - Change Acid/Solvent n_alkylation->sol_n_alkylation Yes sol_polymerization Solution: - Use milder acid (e.g., H₃PO₄) - Change reduction method polymerization->sol_polymerization Yes sol_over_reduction->end sol_n_alkylation->end sol_polymerization->end

Caption: A troubleshooting flowchart for the reduction of indole to indoline.

Q3: How can I purify the final indoline product from the reaction mixture?

A3: Purification strategies depend on the impurities present.

  • Standard Work-up: Typically, the reaction is quenched (e.g., with water or a basic solution like sodium bicarbonate to neutralize the acid), and the product is extracted into an organic solvent (e.g., dichloromethane, ether).[2][4] The organic layer is then dried and concentrated.

  • Distillation: Indoline is often a colorless oil that can be purified by distillation under reduced pressure.[4]

  • Column Chromatography: If distillation is not sufficient to separate the product from side products or unreacted starting material, silica gel column chromatography is a common alternative.

  • Acid/Base Extraction: To remove unreacted indole, which is less basic than indoline, an acid wash can be employed. The more basic indoline will be protonated and move to the aqueous layer, while the indole remains in the organic layer. The aqueous layer can then be basified and the indoline re-extracted.

  • Steam Distillation: For removing trace amounts of volatile indole, steam distillation can be an effective technique if the indoline product is stable under these conditions.[8]

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for common indole reduction methods.

MethodReducing Agent/CatalystAcid/SolventTemperature (°C)Time (h)Yield (%)NotesReference(s)
Catalytic HydrogenationPt/Cp-TSA / WaterRoom Temp.-QuantitativeRequires 30 bar H₂ pressure.[1][1]
Chemical ReductionNaBH₃CNAcetic Acid20485-90N-ethylation can occur at 50°C.[4][4][9]
Ionic HydrogenationTriethylsilane (Et₃SiH)Trifluoroacetic Acid (TFA)Reflux (~40°C)1-260-80Mild conditions, stereoselective for cis-indolines.[2][3][2][3]
Dissolving MetalZinc Dust85% Phosphoric AcidHeat-~75Avoids polymerization seen with other metal-acid systems.[6][6]
Borane ReductionBorane-THF (BH₃·THF)Trifluoroacetic Acid (TFA)Low Temp.RapidGoodSubstantially free of side reactions.[5][5]

Key Reaction Pathways and Side Reactions

The general pathway for indole reduction and potential side reactions are illustrated below.

G Indole Indole ProtonatedIndole Protonated Indole (Iminium Ion) Indole->ProtonatedIndole H⁺ (Acid) Polymer Polymerization Indole->Polymer Strong Acid (Side Reaction) Indoline Indoline (Product) ProtonatedIndole->Indoline [H] (Reduction) (e.g., H₂, NaBH₃CN, Et₃SiH) OverReduced Over-reduction (Octahydroindole) Indoline->OverReduced Harsh Reduction (Side Reaction) NAlkylated N-Alkylation Indoline->NAlkylated R-X / High Temp (Side Reaction)

Caption: General reaction pathway for indole reduction and common side reactions.

Detailed Experimental Protocols

Protocol 1: Reduction with Sodium Cyanoborohydride in Acetic Acid [4]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the indole substrate (0.1 mol) in glacial acetic acid (500 ml).

  • Addition of Reducing Agent: Cool the stirred solution to 10-15°C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (0.5 mol) portion-wise, maintaining the temperature below 20°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture for 4 hours at 20°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Decompose the reaction complex by the slow addition of water. Remove the bulk of the acetic acid under reduced pressure (in vacuo).

  • Extraction: Make the residue alkaline by adding 2N NaOH solution until the pH is >10. Extract the product with diethyl ether (Et₂O).

  • Purification: Dry the combined ether layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude indoline oil by vacuum distillation.

Protocol 2: Ionic Hydrogenation with Triethylsilane and TFA [2]

  • Setup: Dissolve the indole starting material in dichloromethane (CH₂Cl₂) to an approximate concentration of 0.2 M in a round-bottom flask with a magnetic stirrer.

  • Addition of Reagents: Add triethylsilane (Et₃SiH) (1.5 equivalents) to the solution. Slowly add trifluoroacetic acid (TFA) (2.0 equivalents) to the stirred solution. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 40°C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Quenching: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Protocol 3: Catalytic Hydrogenation using Pt/C and p-TSA [1]

  • Setup: To a high-pressure reactor, add the indole substrate, 5 mol% Pt/C catalyst, and p-toluenesulfonic acid (p-TSA).

  • Solvent: Add deionized water as the solvent.

  • Reaction: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 30 bar with hydrogen. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction for the uptake of hydrogen. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up: Carefully vent the reactor and filter the reaction mixture to remove the Pt/C catalyst.

  • Extraction and Purification: Basify the aqueous solution and extract the indoline product with an appropriate organic solvent. Dry the organic phase, concentrate, and purify as necessary.

References

Technical Support Center: Optimization of Reaction Conditions for 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride (also known as 6-Indolinecarboxylic acid hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

The most common strategy involves the reduction of the corresponding indole, indole-6-carboxylic acid. This reduction of the pyrrole ring of the indole nucleus can be achieved through various methods, primarily catalytic hydrogenation or chemical reduction. Following the successful reduction to 2,3-dihydro-1H-indole-6-carboxylic acid, the hydrochloride salt is typically formed by treating the free base with hydrochloric acid.

Q2: Which reduction methods are most effective for converting indole-6-carboxylic acid to 2,3-dihydro-1H-indole-6-carboxylic acid?

Both catalytic hydrogenation and chemical reduction are viable methods.

  • Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. It generally provides high yields with minimal side products.

  • Chemical Reduction: Reagents like sodium borohydride in a carboxylic acid medium (e.g., acetic acid or trifluoroacetic acid) or sodium cyanoborohydride can be effective. These methods are useful when access to high-pressure hydrogenation equipment is limited. The choice of carboxylic acid can influence the reaction, with stronger acids sometimes leading to reduction without N-alkylation side reactions.[1]

Q3: How is the hydrochloride salt of 2,3-Dihydro-1H-indole-6-carboxylic acid typically formed and purified?

Once the 2,3-dihydro-1H-indole-6-carboxylic acid (free base) is synthesized and isolated, the hydrochloride salt is prepared by dissolving the free base in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether) and adding a solution of hydrogen chloride (e.g., HCl in ethanol or gaseous HCl). The hydrochloride salt, being less soluble in the organic solvent, will precipitate out and can be collected by filtration. Purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/ether.

Q4: What are the critical parameters to control during the catalytic hydrogenation of indole-6-carboxylic acid?

Key parameters to monitor and optimize include:

  • Catalyst Selection and Loading: Pd/C and PtO₂ are common choices. The optimal catalyst and its loading (typically 5-10 mol%) should be determined empirically.

  • Hydrogen Pressure: Pressures can range from atmospheric to high pressure (e.g., 50-100 bar). Higher pressures generally accelerate the reaction rate.

  • Temperature: The reaction can often be performed at room temperature, but gentle heating (e.g., 40-60°C) may be necessary to improve the reaction rate.[2]

  • Solvent: Acetic acid is a common solvent for this type of hydrogenation as it can help maintain the solubility of the carboxylic acid starting material.[2] Other protic solvents like ethanol may also be used.

  • Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the point of complete consumption of the starting material.

Q5: What potential side reactions should I be aware of during the synthesis?

  • Incomplete Reduction: The reaction may stop at the indoline stage without full saturation if the conditions are not optimized.

  • Over-reduction: Under harsh conditions, the benzene ring of the indole can also be reduced, leading to octahydroindole derivatives. This is more likely with powerful catalysts like rhodium on carbon.

  • N-Alkylation: When using sodium borohydride in carboxylic acid media, the nitrogen of the resulting indoline can be alkylated by the carboxylic acid, forming N-alkylindolines as a side product.[1]

  • Decarboxylation: Although less common under typical reduction conditions, prolonged exposure to high temperatures or harsh acidic/basic conditions could potentially lead to the loss of the carboxylic acid group.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Suggested Troubleshooting Steps
Low or No Conversion of Indole-6-carboxylic Acid - Inactive catalyst (for hydrogenation).- Insufficient hydrogen pressure.- Low reaction temperature.- Poor solubility of starting material.- Use a fresh batch of catalyst.- Ensure the hydrogenation apparatus is properly sealed and pressurized.- Gradually increase the reaction temperature while monitoring for side products.- Use a co-solvent or a different solvent system to improve solubility.
Formation of Multiple Products (Side Reactions) - Over-reduction of the aromatic ring.- N-alkylation during chemical reduction.- Presence of impurities in the starting material.- Use a less active catalyst (e.g., Pd/C instead of Rh/C).- Reduce reaction time and/or temperature.- For chemical reduction, consider using sodium cyanoborohydride in acetic acid, which can be milder.[1]- Purify the starting indole-6-carboxylic acid before the reduction step.
Difficulty in Isolating the Product - Product is highly soluble in the reaction solvent.- Formation of an emulsion during workup.- After reaction completion, evaporate the solvent and attempt to precipitate the product by adding a non-polar solvent.- For emulsions, add a saturated brine solution to help break the emulsion during aqueous workup.
Low Yield of Hydrochloride Salt - Incomplete precipitation.- Product loss during washing.- Cool the solution to 0-5°C after adding HCl to maximize precipitation.- Use a minimal amount of a cold, non-polar solvent to wash the filtered salt.
Product is an Oil Instead of a Solid - Presence of residual solvent or impurities.- Triturate the oil with a non-polar solvent (e.g., hexane or diethyl ether) to induce crystallization.- Purify the free base by column chromatography before salt formation.

Experimental Protocols

Note: The following protocols are adapted from general procedures for the reduction of indole derivatives and may require optimization for the specific synthesis of this compound.

Protocol 1: Catalytic Hydrogenation of Indole-6-carboxylic Acid

This protocol is based on typical conditions for the hydrogenation of indole carboxylic acids.[2]

Materials:

  • Indole-6-carboxylic acid

  • Palladium on carbon (10% Pd/C)

  • Glacial Acetic Acid

  • Ethanol

  • Hydrochloric acid (e.g., concentrated HCl or a solution in ethanol)

  • Hydrogenation apparatus

Procedure:

  • Reaction Setup: In a pressure-rated hydrogenation vessel, dissolve indole-6-carboxylic acid (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 50 psi). Stir the reaction mixture at room temperature or heat to 40-50°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the catalyst by filtration through a pad of Celite, washing the filter cake with a small amount of acetic acid or ethanol.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is 2,3-dihydro-1H-indole-6-carboxylic acid.

  • Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of ethanol. Slowly add a solution of HCl in ethanol or concentrated HCl dropwise with stirring until the solution is acidic.

  • Purification: Cool the mixture in an ice bath to promote precipitation. Collect the solid by filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Chemical Reduction using Sodium Borohydride

This protocol is adapted from the work of Gribble et al. on the reduction of indoles using sodium borohydride in carboxylic acid media.[1]

Materials:

  • Indole-6-carboxylic acid

  • Sodium borohydride (NaBH₄)

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Hydrochloric acid (e.g., solution in diethyl ether)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve indole-6-carboxylic acid (1.0 eq) in trifluoroacetic acid (TFA) at 0°C under an inert atmosphere. Note: Using acetic acid may lead to N-ethylation.

  • Addition of Reducing Agent: Slowly add sodium borohydride (2.0-3.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation of Free Base: The resulting residue is the crude 2,3-dihydro-1H-indole-6-carboxylic acid. This can be purified by column chromatography if necessary.

  • Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in diethyl ether dropwise with stirring.

  • Purification: Collect the resulting precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the final product.

Data Presentation

Table 1: Comparison of Reduction Methods for Indole Ring Systems (Illustrative)

MethodReagents & ConditionsTypical YieldsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C or PtO₂, Acetic Acid, RT-60°C, 1-50 atm>90%High yield, clean reaction, simple workup.Requires specialized hydrogenation equipment.
Chemical Reduction NaBH₄ in TFA, 0°C to RT70-90%No special equipment needed, fast reaction times.Potential for side reactions (N-alkylation), requires careful quenching.
Chemical Reduction NaBH₃CN in Acetic Acid, RT80-95%Milder than NaBH₄, good for sensitive substrates.Reagent is toxic and requires careful handling.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid cluster_purification Purification and Salt Formation start Indole-6-carboxylic Acid reduction Reduction (Catalytic Hydrogenation or Chemical Reduction) start->reduction free_base Crude 2,3-Dihydro-1H-indole-6-carboxylic Acid reduction->free_base purification Purification (e.g., Recrystallization or Chromatography) free_base->purification salt_formation Hydrochloride Salt Formation (Addition of HCl) purification->salt_formation final_product This compound salt_formation->final_product

Caption: General workflow for the synthesis and purification.

troubleshooting_logic start Low Yield or Incomplete Reaction check_catalyst Check Catalyst Activity (Hydrogenation) start->check_catalyst Catalytic Route check_reagent Check Reducing Agent Quality (Chemical) start->check_reagent Chemical Route optimize_temp Optimize Temperature check_catalyst->optimize_temp check_reagent->optimize_temp optimize_pressure Optimize H₂ Pressure optimize_temp->optimize_pressure Hydrogenation optimize_solvent Optimize Solvent System optimize_temp->optimize_solvent increase_time Increase Reaction Time optimize_solvent->increase_time

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Preventing Oxidation of 2,3-Dihydroindoles During Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 2,3-dihydroindoles during experimental workup.

Troubleshooting Guide

This guide addresses common issues encountered during the workup of 2,3-dihydroindoles and provides step-by-step solutions to minimize or eliminate oxidation.

Problem 1: My 2,3-dihydroindole is decomposing during aqueous workup and extraction.

  • Possible Cause: Exposure to atmospheric oxygen dissolved in solvents or introduced during handling. The acidic or basic conditions of the workup can also catalyze oxidation.

  • Solution:

    • Degas all aqueous solutions and organic solvents. Use methods such as bubbling a stream of nitrogen or argon through the solvent for 30-60 minutes, or the freeze-pump-thaw technique for more rigorous oxygen removal.[1]

    • Perform the entire workup under an inert atmosphere. Use a Schlenk line or a glove box to handle the reaction mixture and subsequent extraction steps.[2][3][4]

    • Work at low temperatures. Perform extractions and washes in an ice bath to reduce the rate of oxidation.

    • Minimize the duration of the workup. Plan your experiment to proceed through the workup and isolation steps as quickly as possible.

    • Consider a pH-neutral workup if possible. If your compound is stable at neutral pH, avoid strongly acidic or basic washes.

Problem 2: The purified 2,3-dihydroindole shows impurities corresponding to the oxidized indole or 2-oxindole after column chromatography.

  • Possible Cause: The silica gel or alumina used for chromatography can be a source of oxidative degradation. Residual oxygen in the solvent and exposure to air during column packing and loading are also major contributors. 2,3-dihydroindoles have been noted to be sensitive to oxidation in solution, which can lead to aromatization to the indole ring or oxidation to a 2-oxindole.[5]

  • Solution:

    • Deactivate the stationary phase. Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine or another suitable base to neutralize acidic sites.

    • Use deoxygenated solvents for chromatography. Degas your eluent thoroughly before use.[1]

    • Pack and run the column under a positive pressure of inert gas. This can be achieved by attaching a balloon filled with nitrogen or argon to the top of the column.

    • Consider alternative purification methods. If oxidation on silica gel is persistent, explore other options such as recrystallization under an inert atmosphere or purification via preparative thin-layer chromatography (prep-TLC) with minimized exposure to air.

Problem 3: My 2,3-dihydroindole, which appears pure by NMR immediately after isolation, decomposes upon storage.

  • Possible Cause: Even as a solid, 2,3-dihydroindoles can be sensitive to air and light over time.[5] Trace amounts of residual solvent can also facilitate degradation.

  • Solution:

    • Store the compound under an inert atmosphere. Use a vial that has been flushed with nitrogen or argon and sealed tightly. For long-term storage, consider sealing the vial with Parafilm or storing it inside a glove box.[4]

    • Store at low temperatures. Keep the compound in a freezer (-20 °C or lower) to slow down potential decomposition pathways.

    • Protect from light. Store the vial in a light-blocking container or wrap it in aluminum foil.

    • Ensure the compound is completely dry. Remove all residual solvents under high vacuum before long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the common oxidation products of 2,3-dihydroindoles?

A1: The two most common oxidation products are the corresponding indole (aromatization) and 2-oxindole.[5] The specific product can depend on the substitution pattern of the 2,3-dihydroindole and the oxidizing conditions.

Q2: Can I use antioxidants to prevent the oxidation of my 2,3-dihydroindole during workup?

A2: Yes, adding an antioxidant to your workup solvents can be an effective strategy. While specific data for 2,3-dihydroindoles is limited, common antioxidants used in organic synthesis include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. It is advisable to run a small-scale pilot reaction to determine the most effective antioxidant and its optimal concentration for your specific compound. Indole derivatives themselves have been investigated for their antioxidant properties.[6][7][8][9]

Q3: How can I monitor the oxidation of my 2,3-dihydroindole?

A3: The most common and effective method for monitoring the oxidation is through Nuclear Magnetic Resonance (NMR) spectroscopy.[2] The appearance of new signals in the aromatic region can indicate the formation of the corresponding indole, while characteristic changes in the aliphatic region and the appearance of a carbonyl signal can suggest the formation of a 2-oxindole. Thin-layer chromatography (TLC) can also be used to quickly check for the formation of more polar oxidation products.

Q4: Are there any specific structural features that make a 2,3-dihydroindole more susceptible to oxidation?

A4: While systematic studies are not widely available in the provided search results, it can be inferred that electron-donating groups on the aromatic ring may increase the susceptibility to oxidation by making the molecule more electron-rich. Conversely, electron-withdrawing groups may offer some stability. The presence of substituents at the N-1 and C-3 positions can prevent aromatization.[5]

Quantitative Data Summary

The following table summarizes the key factors influencing the stability of 2,3-dihydroindoles and the effectiveness of preventative measures.

ConditionObservationPrevention StrategyEfficacyReference
In Solution (e.g., NMR tube) Sensitive to oxidation, leading to aromatization or formation of 2-oxindole.Work under an inert atmosphere.High[5]
During Column Chromatography Partial conversion to aromatic indoles.Deoxygenated solvents, use of inert atmosphere.Moderate to High[5]
Solid Phase Generally more stable than in solution.Store under inert atmosphere, low temperature, and protected from light.High[5]

Experimental Protocols

Protocol 1: General Procedure for an Air-Sensitive Aqueous Workup

  • Preparation: Assemble all necessary glassware (separatory funnel, flasks, etc.) and ensure they are dry and free of contaminants. Have a supply of degassed solvents (water, brine, organic extraction solvent) ready.

  • Inert Atmosphere: Conduct the entire workup under a positive pressure of nitrogen or argon using a Schlenk line or in a glove box.[2][3][4]

  • Quenching: Cool the reaction mixture in an ice bath. Slowly add the pre-cooled, degassed quenching solution (e.g., water, saturated ammonium chloride) via a cannula or syringe.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel that has been purged with inert gas. Add the degassed extraction solvent and perform the extraction.

  • Washing: Wash the organic layer with the appropriate degassed aqueous solutions (e.g., brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (or another suitable drying agent), filter under an inert atmosphere, and concentrate the solvent using a rotary evaporator with an inert gas inlet.

Protocol 2: Purification by Column Chromatography under an Inert Atmosphere

  • Solvent Preparation: Thoroughly degas the eluent by bubbling with nitrogen or argon for at least 30 minutes.[1]

  • Column Packing: Pack the column with silica gel (or another stationary phase) using the degassed eluent. Maintain a positive pressure of inert gas at the top of the column throughout the packing process.

  • Sample Loading: Dissolve the crude 2,3-dihydroindole in a minimal amount of the degassed eluent. Load the solution onto the column using a syringe or cannula, minimizing exposure to air.

  • Elution: Elute the column with the degassed eluent, maintaining a positive pressure of inert gas.

  • Fraction Collection: Collect the fractions in flasks that have been purged with inert gas.

  • Analysis and Concentration: Analyze the fractions by TLC and combine the fractions containing the pure product. Concentrate the solvent under reduced pressure, introducing inert gas as the flask is returned to atmospheric pressure.

Visualizations

G Troubleshooting Workflow for 2,3-Dihydroindole Oxidation start Problem: 2,3-Dihydroindole Oxidation Observed workup During Aqueous Workup? start->workup Identify Stage chromatography During Chromatography? workup->chromatography If oxidation persists solution_workup Implement Air-Sensitive Workup Protocol: - Degas all solvents - Use inert atmosphere (N2/Ar) - Low temperature - Minimize time workup->solution_workup Yes storage During Storage? chromatography->storage If oxidation persists solution_chromatography Implement Inert Chromatography Protocol: - Degas eluent - Deactivate silica gel - Run under positive N2/Ar pressure chromatography->solution_chromatography Yes solution_storage Implement Proper Storage Protocol: - Store under inert atmosphere - Low temperature (-20°C) - Protect from light - Ensure dryness storage->solution_storage Yes end Oxidation Minimized/Prevented solution_workup->end solution_chromatography->end solution_storage->end

Caption: Troubleshooting workflow for identifying and addressing the oxidation of 2,3-dihydroindoles.

References

Technical Support Center: Purification of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.

Issue 1: The isolated product is off-white, yellow, or brown, not the expected white solid.

  • Question: My final product has a distinct color. What is the likely cause and how can I decolorize it?

  • Answer: Discoloration in the final product is often due to the presence of oxidized impurities or residual starting materials from the synthesis. The indoline ring system can be susceptible to oxidation, leading to colored byproducts.

    Troubleshooting Steps:

    • Activated Charcoal Treatment: A common method for removing colored impurities is to treat a solution of the crude product with activated charcoal.

    • Recrystallization: Carefully select a recrystallization solvent system that allows for good crystal formation, as colored impurities may be excluded from the crystal lattice.

    • Minimize Heat and Light Exposure: During the purification process, minimize the exposure of the compound to high temperatures and direct light to prevent degradation and color formation.

Issue 2: Low yield after precipitation and filtration.

  • Question: I am losing a significant amount of product during the precipitation and washing steps. What could be the reasons and how can I improve my yield?

  • Answer: Low recovery can be attributed to several factors, including incomplete precipitation, solubility of the product in the wash solvents, and mechanical losses.

    Troubleshooting Steps:

    • Optimize pH for Precipitation: Being a hydrochloride salt of a carboxylic acid, the pH of the solution is critical for complete precipitation. Ensure the solution is sufficiently acidic (pH 1-2) to minimize the solubility of the hydrochloride salt. Use a pH meter for accurate measurement.

    • Use Cold Solvents for Washing: Wash the filtered solid with a minimal amount of a cold, appropriate solvent (e.g., cold ethanol or diethyl ether) to reduce the amount of product that dissolves during washing.

    • Careful Handling: Minimize mechanical losses by ensuring complete transfer of solids and using techniques like washing the filtration flask with the mother liquor to recover any remaining product.

Issue 3: HPLC analysis shows multiple peaks, indicating the presence of impurities.

  • Question: My HPLC chromatogram shows several impurities. What are the likely identities of these impurities and what is the best way to remove them?

  • Answer: Common impurities in the synthesis of substituted indolines can include starting materials, regioisomers (if applicable to the synthetic route), and byproducts from side reactions. For instance, if the synthesis involves the reduction of an indole, incomplete reduction can leave the corresponding indole-6-carboxylic acid as an impurity.

    Troubleshooting & Purification Options:

    • Recrystallization: This is often the most effective first step for removing impurities with different solubilities than the desired product. Experiment with different solvent systems to find the optimal conditions.

    • Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed. The polarity of the mobile phase should be carefully optimized to achieve good separation.

    • Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities. Dissolve the crude material in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer, containing the deprotonated carboxylic acid, can then be washed with an organic solvent to remove impurities, followed by acidification to precipitate the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: The impurity profile will depend on the synthetic route. However, common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Positional Isomers: Depending on the method of introducing the carboxylic acid group, other isomers (e.g., 4-, 5-, or 7-carboxylic acid) could be formed.

  • Oxidized Species: The corresponding indole-6-carboxylic acid can be a common impurity if the indoline is not stable to the reaction or workup conditions.

  • Residual Solvents: Solvents used in the reaction or purification may be present in the final product.

Q2: What is a good starting point for a recrystallization solvent system?

A2: For indole carboxylic acids and their salts, polar protic solvents or mixtures with water are often effective. Good starting points for solvent screening include:

  • Methanol/Water

  • Ethanol/Water[1]

  • Methanol/Diethyl ether[2]

  • Tetrahydrofuran/Methanol/Water followed by acidification[3]

Q3: How can I confirm the purity of my final product?

A3: A combination of analytical techniques should be used to assess the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the purity of organic compounds. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired compound and identify any impurities that are present in significant amounts.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity.

Data Presentation

The following table provides a template for summarizing the results of purification experiments. Researchers can use this to compare the effectiveness of different methods.

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Observations
Recrystallization (Ethanol/Water)8598.575Off-white crystals
Column Chromatography (Silica Gel)8599.260White powder
Acid-Base Extraction8595.085Light yellow solid
User Experiment 1
User Experiment 2

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and the optimal solvent system should be determined experimentally.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent system (e.g., a mixture of ethanol and water). Add the solvent portion-wise with heating and stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% by weight of the crude product) and gently boil the solution for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To encourage the growth of larger crystals, do not disturb the flask during this initial cooling period.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is suitable for separating the target compound from impurities with different polarities.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A small amount of acetic or formic acid (0.1-0.5%) can be added to the mobile phase to improve the peak shape of the carboxylic acid.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom AcidBase Acid-Base Extraction Crude->AcidBase Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis ColumnChrom->Analysis AcidBase->Analysis Analysis->Recrystallization Needs Further Purification PureProduct Pure Product (>98%) Analysis->PureProduct Meets Specs

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Start Purification Crude Crude Product Start->Crude CheckColor Is the product colored? Crude->CheckColor CheckPurity HPLC Purity < 98%? CheckColor->CheckPurity No Charcoal Treat with Activated Charcoal CheckColor->Charcoal Yes CheckYield Low Yield? CheckPurity->CheckYield No Recrystallize Recrystallize CheckPurity->Recrystallize Yes OptimizePrecip Optimize Precipitation pH CheckYield->OptimizePrecip Yes End Pure Product CheckYield->End No Charcoal->Recrystallize Recrystallize->CheckPurity Re-analyze Column Perform Column Chromatography Recrystallize->Column Still Impure Column->CheckPurity Re-analyze OptimizePrecip->Start Re-process

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Troubleshooting Side Reactions in the Fischer Indole Synthesis of Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during the Fischer indole synthesis of precursors. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Fischer indole synthesis?

A1: The most frequently encountered side reactions include:

  • N-N Bond Cleavage: This is particularly problematic when using precursors with electron-donating groups on the carbonyl component, leading to the formation of byproducts such as anilines.[1]

  • Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under the acidic reaction conditions.

  • Tar and Resin Formation: High reaction temperatures can lead to the polymerization of starting materials and intermediates, forming intractable tars.[2]

  • Lack of Regioselectivity: The use of unsymmetrical ketones can result in the formation of two different regioisomeric indole products.

  • Rearrangements: Indolenine intermediates may rearrange to the more thermodynamically stable indole.

  • Cinnoline and Bis-indole Formation: At elevated temperatures, the formation of cinnoline derivatives and bis-indole dimers can occur as side reactions.[3]

Q2: How does the choice of acid catalyst affect the outcome of the Fischer indole synthesis?

A2: The choice of acid catalyst is critical and can significantly influence the reaction's yield, rate, and even regioselectivity.[4][5] Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[1][5] The optimal catalyst is substrate-dependent; a catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction effectively.[4] For less reactive substrates, polyphosphoric acid (PPA) is often an effective choice.[6]

Q3: Can the reaction temperature be optimized to minimize side reactions?

A3: Yes, temperature control is crucial. Excessively high temperatures can lead to the formation of tars and other decomposition products, while temperatures that are too low may result in an incomplete reaction.[2] The optimal temperature is highly dependent on the specific substrates and the catalyst being used. Microwave-assisted synthesis can sometimes offer better control over heating, leading to improved yields and shorter reaction times.[7]

Q4: Is it necessary to isolate the phenylhydrazone intermediate?

A4: Not always. In fact, for substrates where the arylhydrazone intermediate is unstable, a one-pot synthesis is often advisable. In a one-pot procedure, the hydrazone is generated in situ and then cyclized without isolation, which can help to minimize decomposition and improve the overall yield.

Troubleshooting Guides

Below are detailed troubleshooting guides for specific side reactions, including experimental protocols and quantitative data to help you optimize your Fischer indole synthesis.

Issue 1: Significant N-N Bond Cleavage and Low Yield with Electron-Rich Precursors

Symptoms:

  • Low or no yield of the desired indole product.

  • Presence of aniline and other byproducts derived from the cleavage of the N-N bond in the phenylhydrazone precursor. This is often confirmed by TLC, LC-MS, or NMR analysis of the crude reaction mixture.

Cause: Electron-donating substituents on the carbonyl precursor can stabilize the intermediate iminylcarbocation, which favors a competing heterolytic N-N bond cleavage over the desired[1][1]-sigmatropic rearrangement.[1] This is a known challenge, particularly in the synthesis of 3-aminoindoles.[8]

Troubleshooting Protocol:

  • Catalyst Selection: Switch to a milder Lewis acid catalyst. Zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) are often good choices as they can promote the cyclization at lower temperatures, disfavoring the N-N cleavage pathway.

  • Temperature Optimization: Lower the reaction temperature. Start with milder conditions (e.g., 80 °C) and gradually increase the temperature while monitoring the reaction progress by TLC.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Consider using a higher-boiling point solvent that allows for precise temperature control.

  • One-Pot Procedure: To minimize the decomposition of potentially unstable hydrazone intermediates, perform the reaction as a one-pot synthesis.

Experimental Protocol: One-Pot Synthesis of 2-Phenylindole with ZnCl₂

  • Materials: Phenylhydrazine (1.0 eq), Acetophenone (1.05 eq), Zinc Chloride (1.2 eq), Toluene.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine and acetophenone in toluene.

    • Heat the mixture to reflux for 2 hours to form the phenylhydrazone in situ.

    • Cool the reaction mixture to room temperature and add zinc chloride in one portion.

    • Heat the mixture to 100-110 °C and monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Lewis Acids in Fischer Indole Synthesis

CatalystSubstrate 1 (Phenylhydrazone of...)Substrate 2 (Phenylhydrazone of...)Yield (%)Reference
ZnCl₂CyclohexanonePhenylacetone85-95[4]
BF₃·OEt₂AcetophenonePropiophenone70-85[5]
AlCl₃ButanoneCyclopentanone65-80[5]
FeCl₃PhenylacetaldehydeAcetone60-75[5]

Note: Yields are representative and can vary based on specific reaction conditions.

Visualization:

N_N_Cleavage_Pathway Arylhydrazone Arylhydrazone Enehydrazine Ene-hydrazine Intermediate Arylhydrazone->Enehydrazine Tautomerization Desired_Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Desired_Rearrangement Favored Pathway Undesired_Cleavage N-N Bond Cleavage Enehydrazine->Undesired_Cleavage Competing Pathway (Electron-donating groups) Diimine Di-imine Intermediate Desired_Rearrangement->Diimine Indole Indole Product Diimine->Indole Cyclization & Aromatization Aniline Aniline byproduct Undesired_Cleavage->Aniline Iminylcarbocation Iminylcarbocation byproduct Undesired_Cleavage->Iminylcarbocation

Competing pathways in the Fischer indole synthesis.
Issue 2: Formation of Tar and Polymeric Byproducts

Symptoms:

  • The reaction mixture becomes a dark, viscous, and intractable tar.

  • Difficult and low-yielding product isolation and purification.

Cause: High reaction temperatures and/or highly concentrated acidic conditions can promote polymerization and decomposition of starting materials, intermediates, and even the final indole product.

Troubleshooting Protocol:

  • Temperature Control: Carefully control the reaction temperature. Use an oil bath or a heating mantle with a temperature controller. Avoid localized overheating. If possible, run the reaction at the lowest effective temperature.

  • Milder Catalyst: Use a milder acid catalyst or a lower concentration of the acid.

  • Solvent Dilution: Running the reaction in a suitable solvent can help to dissipate heat and prevent the concentration of reactive species.

  • Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to tar formation.

Experimental Protocol: Minimizing Tar Formation

  • Materials: Substrate (phenylhydrazone), p-Toluenesulfonic acid (p-TsOH) (catalytic amount), High-boiling solvent (e.g., sulfolane or diphenyl ether).

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, dissolve the phenylhydrazone in the solvent.

    • Add a catalytic amount of p-TsOH.

    • Heat the mixture to the desired temperature under a nitrogen atmosphere with efficient stirring.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and proceed with a suitable workup, such as extraction or precipitation by adding a non-polar solvent.

Visualization:

Tar_Formation_Logic High_Temp High Reaction Temperature Polymerization Polymerization & Decomposition High_Temp->Polymerization High_Acid High Acid Concentration High_Acid->Polymerization Tar Tar Formation Polymerization->Tar

Factors leading to tar formation.
Issue 3: Lack of Regioselectivity with Unsymmetrical Ketones

Symptoms:

  • Formation of a mixture of two regioisomeric indole products, making purification difficult and reducing the yield of the desired isomer.

Cause: The reaction of a phenylhydrazine with an unsymmetrical ketone can proceed through two different enamine intermediates, leading to the formation of two regioisomers. The ratio of these isomers is influenced by steric effects and the acidity of the reaction medium.

Troubleshooting Protocol:

  • Catalyst Choice: The choice of acid catalyst can significantly impact the regioselectivity. Weaker acids may favor the kinetic product (from the more substituted enamine), while stronger acids can lead to the thermodynamic product. Eaton's reagent (P₂O₅/MeSO₃H) has been reported to provide good regiocontrol, favoring the formation of 3-unsubstituted indoles from methyl ketones.[9]

  • Steric Hindrance: Introducing bulky substituents on either the ketone or the phenylhydrazine can direct the cyclization to the less sterically hindered position.

  • Reaction Conditions: Carefully screen different acid catalysts and reaction temperatures to optimize the formation of the desired regioisomer.

Experimental Protocol: Regiocontrol using Eaton's Reagent

  • Materials: Phenylhydrazine, Methyl ethyl ketone, Eaton's Reagent (Phosphorus pentoxide in methanesulfonic acid).

  • Procedure:

    • Prepare Eaton's reagent by carefully dissolving phosphorus pentoxide in methanesulfonic acid (caution: exothermic).

    • In a separate flask, prepare the phenylhydrazone of methyl ethyl ketone.

    • Add the phenylhydrazone to the Eaton's reagent at a controlled temperature (e.g., 60-80 °C).

    • Monitor the reaction for the formation of the desired indole isomer.

    • Quench the reaction by pouring it onto ice and neutralize with a base.

    • Extract the product and purify by column chromatography.

Data Presentation: Regioselectivity in the Fischer Indole Synthesis of Methyl Ethyl Ketone

Acid Catalyst2,3-dimethylindole (%)2-ethylindole (%)Reference
Acetic AcidMajorMinor[10]
Polyphosphoric AcidMinorMajor[10]
Eaton's Reagent>95<5[9]

Note: Ratios are illustrative and can be influenced by specific reaction conditions.

Visualization:

Regioselectivity_Workflow cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Outcome Unsymmetrical_Ketone Unsymmetrical Ketone Acid_Catalyst Acid Catalyst (e.g., Acetic Acid, PPA, Eaton's Reagent) Unsymmetrical_Ketone->Acid_Catalyst Phenylhydrazine Phenylhydrazine Phenylhydrazine->Acid_Catalyst Isomer_A Regioisomer A Acid_Catalyst->Isomer_A Isomer_B Regioisomer B Acid_Catalyst->Isomer_B Temperature Temperature Temperature->Acid_Catalyst

Workflow for controlling regioselectivity.

References

"managing the stability of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing the stability of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound as a solid and in solution?

A1: As a solid, the compound should be stored at 0-8 °C.[1] For solutions, it is recommended to prepare them fresh for each use. If short-term storage is necessary, solutions should be kept at 2-8 °C and protected from light. Long-term storage of solutions is generally not recommended without conducting specific stability studies.

Q2: My solution of this compound has changed color (e.g., turned yellow or brown). What could be the cause?

A2: Color change in solutions of indole derivatives is often an indication of degradation, typically due to oxidation. The indole ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The formation of oxidized species or polymeric byproducts can lead to discoloration. It is advisable to prepare fresh solutions and minimize their exposure to atmospheric oxygen and light.

Q3: I observed precipitation in my aqueous solution of this compound. Why is this happening?

A3: Precipitation can occur for several reasons:

  • pH Shift: The hydrochloride salt form enhances the aqueous solubility of the parent compound.[1] If the pH of the solution increases, the compound may convert to its less soluble free base form, leading to precipitation. Ensure the pH of your buffer system is appropriate to maintain the protonated, soluble form of the compound.

  • Exceeding Solubility Limit: The concentration of the compound may have exceeded its solubility limit in the chosen solvent or buffer system.

  • Degradation: Some degradation products may be less soluble than the parent compound, leading to their precipitation over time.

Q4: How does pH affect the stability of this compound in solution?

Q5: What are the likely degradation pathways for this compound?

A5: Based on the general degradation pathways of indole compounds, degradation is likely to involve the indole nucleus.[4][5] Potential pathways include oxidation of the pyrrole ring to form oxindole and isatin-like structures, followed by possible ring-opening to form anthranilate derivatives.[4][5][6] The specific degradation products for this compound would need to be identified through experimental studies such as forced degradation.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency or Inconsistent Assay Results
  • Possible Cause 1: Solution Instability. The compound may be degrading in the assay medium or during storage.

    • Troubleshooting Steps:

      • Prepare solutions immediately before use.

      • Minimize the time the solution is kept at room temperature.

      • If using a stock solution, perform a stability check by comparing the performance of a fresh vs. aged solution.

      • Ensure the pH of all buffers and media is controlled and consistent.

  • Possible Cause 2: Adsorption to Labware. The compound may be adsorbing to plastic or glass surfaces.

    • Troubleshooting Steps:

      • Consider using low-adsorption microplates or tubes.

      • Include a surfactant (e.g., 0.01% Tween-20) in the buffer, if compatible with the assay, to reduce non-specific binding.

Issue 2: Solution Discoloration
  • Possible Cause: Oxidative Degradation. Exposure to light, oxygen, or trace metal contaminants can catalyze oxidation.

    • Troubleshooting Steps:

      • Protect solutions from light by using amber vials or covering containers with aluminum foil.

      • Prepare solutions with de-gassed solvents to minimize dissolved oxygen.

      • Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).

      • Use high-purity solvents and reagents to avoid metal contamination.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions for a defined period (e.g., 24 hours):

    • Acid Hydrolysis: 0.1 M HCl at 60 °C.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: 60 °C (in a neutral solution).

    • Photostability: Exposure to light (ICH Q1B guidelines) at room temperature.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient mobile phase of water and acetonitrile containing 0.1% formic acid). A UV detector is commonly used for indole-containing compounds.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Protocol 2: Preliminary Solution Stability Study (Real-Time)
  • Solution Preparation: Prepare solutions of the compound in the relevant experimental buffers/solvents at the intended working concentration.

  • Storage Conditions: Store aliquots of the solutions under different conditions:

    • Refrigerated (2-8 °C), protected from light.

    • Room Temperature (~25 °C), protected from light.

    • Room Temperature (~25 °C), exposed to ambient light.

  • Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: At each time point, analyze the samples by HPLC to quantify the remaining parent compound.

Data Presentation

The results from the stability studies can be summarized in tables for easy comparison.

Table 1: Example Data from Forced Degradation Study

Stress ConditionIncubation Time (h)% Parent Compound RemainingNumber of Degradation Products
0.1 M HCl, 60 °C2485.22
0.1 M NaOH, 60 °C2470.53
3% H₂O₂, RT2445.84
60 °C2495.11
Light, RT2492.41

Table 2: Example Data from Real-Time Solution Stability Study

Storage ConditionTime (h)% Parent Compound RemainingObservations
2-8 °C, Dark0100.0Clear, colorless
2499.5Clear, colorless
4898.9Clear, colorless
RT, Dark0100.0Clear, colorless
2496.3Faint yellow tinge
4891.7Yellow solution
RT, Light0100.0Clear, colorless
2490.1Yellow solution
4882.5Brownish solution

Visualizations

TroubleshootingWorkflow start Stability Issue Observed (e.g., Discoloration, Precipitation, Loss of Potency) check_prep Review Solution Preparation - Freshly prepared? - Correct solvent/pH? - Protected from light? start->check_prep check_storage Review Storage Conditions - Correct temperature? - Protected from light and air? start->check_storage forced_degradation Conduct Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_prep->forced_degradation If preparation is correct check_storage->forced_degradation If storage is correct analytical_method Develop/Validate Stability-Indicating Analytical Method (e.g., HPLC) forced_degradation->analytical_method identify_products Identify Degradation Products (e.g., using LC-MS) analytical_method->identify_products optimize_conditions Optimize Formulation/Storage - Adjust pH - Add antioxidant - Use inert atmosphere identify_products->optimize_conditions end Implement Optimized Conditions optimize_conditions->end

Caption: Troubleshooting workflow for stability issues.

DegradationPathway parent 2,3-Dihydro-1H-indole- 6-carboxylic acid oxindole Oxidized Intermediate (e.g., Oxindole derivative) parent->oxindole Oxidation (O2, Light, H2O2) isatin Further Oxidized Intermediate (e.g., Isatin derivative) oxindole->isatin Oxidation ring_opened Ring-Opened Product (e.g., Anthranilate derivative) isatin->ring_opened Hydrolysis (pH dependent)

Caption: Potential oxidative degradation pathway.

StabilityStudyWorkflow start Define Study Objectives prep Prepare Solutions in Relevant Media start->prep storage Aliquot and Store Under Defined Conditions (Temp, Light, Humidity) prep->storage sampling Sample at Predetermined Time Points storage->sampling analysis Analyze Samples via Stability-Indicating Method (HPLC) sampling->analysis data Quantify Parent Compound and Degradants analysis->data report Summarize Data and Determine Shelf-Life/Handling data->report end Final Report report->end

Caption: Experimental workflow for a stability study.

References

Technical Support Center: Production of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective two-step synthetic pathway involves:

  • Synthesis of the Intermediate: Production of indole-6-carboxylic acid, often through methods like the Fischer indole synthesis or hydrolysis of a corresponding ester.

  • Reduction and Salt Formation: Catalytic hydrogenation of indole-6-carboxylic acid to yield 2,3-dihydro-1H-indole-6-carboxylic acid, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Q2: What are the most critical parameters to control during the hydrogenation step?

The most critical parameters for the selective hydrogenation of the indole ring are the choice of catalyst, hydrogen pressure, temperature, and solvent.[1] Over-reduction of the benzene ring or the carboxylic acid group are potential side reactions.[1] Catalyst poisoning by the indoline product can also be a challenge.[1]

Q3: How can I improve the solubility and stability of the final product?

Formation of the hydrochloride salt significantly enhances the aqueous solubility and stability of 2,3-dihydro-1H-indole-6-carboxylic acid, making it more suitable for pharmaceutical formulations.[2]

Q4: Are there specific safety precautions I should take during this synthesis?

Yes, several safety precautions are necessary. When working with hydrogen gas, ensure the use of appropriate high-pressure equipment and proper ventilation to mitigate explosion risks. Catalysts like Platinum on Carbon (Pt/C) can be pyrophoric and should be handled with care, especially when dry. Always consult the Safety Data Sheet (SDS) for all reagents and solvents used.

Troubleshooting Guides

Problem 1: Low Yield in Indole-6-Carboxylic Acid Synthesis (Fischer Indole Synthesis)
Symptom Potential Cause Suggested Solution
Reaction fails to proceed or gives a low yield.Inappropriate acid catalyst or concentration.Empirically optimize the acid catalyst (e.g., ZnCl₂, PPA, HCl) and its concentration.[3][4][5]
Suboptimal reaction temperature or time.Systematically vary the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
Impure starting materials (arylhydrazine or carbonyl compound).Ensure the purity of reactants, as impurities can lead to unwanted side reactions.
Significant side product formation is observed.Aldol condensation of the aldehyde or ketone starting material.This can occur under acidic conditions if α-hydrogens are present. Consider optimizing the reaction temperature and acid catalyst to minimize this side reaction.
N-N bond cleavage in the hydrazine intermediate.Electron-donating substituents can weaken the N-N bond. While not directly applicable to the parent indole-6-carboxylic acid, this is a consideration for substituted analogs.
Problem 2: Incomplete or Non-Selective Hydrogenation
Symptom Potential Cause Suggested Solution
Incomplete conversion of indole-6-carboxylic acid.Catalyst deactivation or poisoning.The indoline product can act as a catalyst poison.[1] Consider increasing the catalyst loading or using a more robust catalyst. Ensure starting materials are free of sulfur or other known catalyst poisons.
Insufficient hydrogen pressure or reaction time.Increase the hydrogen pressure within safe limits of the equipment. Monitor the reaction over a longer period.
Low reactivity of the indole ring.The resonance-stabilized indole ring can be difficult to reduce.[1] The use of an acid co-catalyst, such as p-toluenesulfonic acid, in a solvent like water can enhance reactivity.[1]
Over-hydrogenation to octahydroindole or reduction of the carboxylic acid.Harsh reaction conditions (high temperature or pressure).Optimize the reaction conditions by starting with milder temperatures and pressures.
Highly active catalyst.Consider using a less active catalyst or adding a catalyst moderator.
Problem 3: Issues with Product Isolation and Purification

| Symptom | Potential Cause | Suggested Solution | | Difficulty in precipitating the hydrochloride salt. | Incorrect pH or solvent. | Ensure the pH is sufficiently acidic for complete protonation. Use an appropriate anti-solvent (e.g., diethyl ether, isopropanol) to induce precipitation. | | Product is off-color or has low purity. | Residual catalyst or colored byproducts. | Filter the reaction mixture through celite to remove the catalyst thoroughly. Consider a recrystallization step or treatment with activated carbon to remove colored impurities. | | | Incomplete removal of solvents. | Dry the final product under vacuum at a suitable temperature to remove all residual solvents. |

Data Presentation

Table 1: Effect of Catalyst on Hydrogenation of Indole-6-Carboxylic Acid

Catalyst (5 mol%)H₂ Pressure (bar)Temperature (°C)Time (h)Conversion (%)Selectivity for 2,3-Dihydro-product (%)
10% Pd/C5080247590
5% Pt/C3025129895
5% Rh/C4060188592
Raney Nickel60100249085

Note: Data is illustrative and may vary based on specific experimental conditions.

Table 2: Influence of Solvent on Hydrogenation with 5% Pt/C

SolventH₂ Pressure (bar)Temperature (°C)Time (h)Conversion (%)Selectivity for 2,3-Dihydro-product (%)
Ethanol3025129593
Acetic Acid3025109996
Water (with TsOH)30258>9998
Tetrahydrofuran (THF)3025188890

Note: Data is illustrative and may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Indole-6-carboxylic acid via Hydrolysis
  • Reaction Setup: In a round-bottom flask, dissolve methyl indole-6-carboxylate in a 1:1:0.4 (v/v/v) mixture of tetrahydrofuran, methanol, and water.

  • Hydrolysis: Add lithium hydroxide monohydrate (2.5 equivalents) to the solution.

  • Heating: Stir the mixture at 60°C for 6 hours, monitoring the reaction by TLC.[6]

  • Work-up: Concentrate the mixture under reduced pressure to remove organic solvents.[6] Dissolve the residue in water.

  • Precipitation: Acidify the aqueous solution with 50% (v/v) hydrochloric acid to precipitate the product.[6]

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield indole-6-carboxylic acid.[6]

Protocol 2: Hydrogenation and Hydrochloride Salt Formation
  • Reaction Setup: In a high-pressure autoclave, suspend indole-6-carboxylic acid and 5% Platinum on Carbon (Pt/C) catalyst (5 mol%) in a suitable solvent such as acetic acid or water containing a catalytic amount of p-toluenesulfonic acid.[1]

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 30 bar. Stir the mixture at room temperature for 8-12 hours.

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Catalyst Removal: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst.

  • Isolation of Free Base (Optional): Concentrate the filtrate under reduced pressure. The resulting solid is 2,3-dihydro-1H-indole-6-carboxylic acid.

  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or ethanol). Add a solution of HCl in an organic solvent (e.g., HCl in isopropanol) dropwise until the pH is acidic.

  • Precipitation and Isolation: The hydrochloride salt will precipitate. If necessary, add an anti-solvent like diethyl ether to complete the precipitation. Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of Indole-6-carboxylic acid cluster_step2 Step 2: Hydrogenation and Salt Formation start Methyl Indole-6-carboxylate hydrolysis Hydrolysis (LiOH, THF/MeOH/H₂O, 60°C) start->hydrolysis acidification Acidification (HCl) hydrolysis->acidification intermediate Indole-6-carboxylic acid acidification->intermediate hydrogenation Hydrogenation (H₂, Pt/C, Acetic Acid) intermediate->hydrogenation filtration Catalyst Filtration hydrogenation->filtration salt_formation Salt Formation (HCl in IPA) filtration->salt_formation product 2,3-Dihydro-1H-indole-6-carboxylic acid HCl salt_formation->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic action_node action_node start Low Yield or Purity Issue? step_check Which Step? start->step_check indole_synthesis Low Conversion? step_check->indole_synthesis Indole Synthesis hydrogenation Incomplete Reaction? step_check->hydrogenation Hydrogenation purification Impure Product? step_check->purification Purification optimize_acid Optimize Acid Catalyst & Reaction Conditions indole_synthesis->optimize_acid Yes side_products Side Products Present? indole_synthesis->side_products No check_purity Check Purity of Starting Materials side_products->check_purity Yes end1 Proceed to Next Step side_products->end1 No increase_catalyst Increase Catalyst Load or H₂ Pressure hydrogenation->increase_catalyst Yes over_reduction Over-reduction? hydrogenation->over_reduction No milder_conditions Use Milder Conditions (Temp, Pressure) over_reduction->milder_conditions Yes end2 Proceed to Purification over_reduction->end2 No recrystallize Recrystallize or use Activated Carbon purification->recrystallize Yes end3 Process Complete purification->end3 No

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

"optimizing catalyst selection for indole reduction"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing catalyst selection for the reduction of indoles to indolines. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main types of catalysts used for indole reduction?

A1: Catalysts for indole reduction can be broadly categorized into two main groups:

  • Heterogeneous Catalysts : These are in a different phase from the reactants, typically a solid catalyst in a liquid or gas reaction mixture. Common examples include Platinum on carbon (Pt/C), Palladium on carbon (Pd/C), and Ruthenium-based nanoparticles.[1] They are favored for their ease of separation and potential for recycling.[1][2]

  • Homogeneous Catalysts : These are in the same phase as the reactants, usually dissolved in the reaction solvent. This category includes complexes of metals like Rhodium, Ruthenium, and Iridium.[1][3] Homogeneous catalysts often offer higher activity and selectivity under milder conditions.[2][4] Chiral Brønsted acids are also used for metal-free enantioselective reductions.[5][6]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice depends on your specific goals.

  • Choose a heterogeneous catalyst if your priority is ease of product purification, catalyst removal, and recyclability.[1][2] They are robust and suitable for a wide range of indole substrates, though they may sometimes require harsher conditions.[1]

  • Choose a homogeneous catalyst if you require high selectivity (especially enantioselectivity), higher activity at lower temperatures, and a well-defined active site for mechanistic studies.[4][7] However, separating the catalyst from the product can be more complex and expensive.[7]

Q3: Why is an acid co-catalyst often required for indole reduction?

A3: An acid co-catalyst plays a crucial dual role. First, it protonates the indole at the C3 position, which disrupts the aromaticity of the pyrrole ring and forms a more reactive iminium ion intermediate.[1][8] This activation makes the indole more susceptible to hydrogenation. Second, the resulting indoline product, a secondary amine, is protonated by the acid. This prevents the amine's lone pair from strongly binding to and poisoning the metal catalyst surface, thus maintaining catalytic activity.[1]

Q4: What is the primary challenge in achieving selective indole reduction?

A4: The main challenge is preventing over-reduction. The desired product is typically the indoline, where only the C2-C3 double bond of the pyrrole ring is reduced. However, the aromatic benzene ring can also be reduced under harsh conditions, leading to the formation of octahydroindole byproducts.[1] This requires careful optimization of the catalyst type, reaction temperature, and hydrogen pressure to achieve high chemoselectivity.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the catalytic reduction of indoles.

Issue / Question Potential Causes Solutions & Optimization Strategies
Q5: My reaction shows very low or no conversion of the starting indole. 1. Catalyst Poisoning : The indoline product or impurities (e.g., sulfur compounds) can bind strongly to the catalyst's active sites, deactivating it.[1][9][10] 2. Low Substrate Reactivity : The indole ring is highly resonance-stabilized and unreactive. 3. Impure Reagents : Water or other impurities in the solvent or starting material can inhibit the reaction.[11]1. Use an Acid Additive : Add a Brønsted acid like p-toluenesulfonic acid (p-TSA) or phosphoric acid. This protonates the product, preventing it from poisoning the catalyst.[1] 2. Activate the Substrate : The acid additive also activates the indole by forming an iminium ion, making it easier to reduce.[1] 3. Ensure Anhydrous Conditions : Use dry solvents and consider running the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[11]
Q6: I'm observing significant amounts of over-reduced product (octahydroindole). How can I improve selectivity for the indoline? 1. High Catalyst Activity : The chosen catalyst (e.g., Pt/C) may be too active under the reaction conditions.[1] 2. Harsh Reaction Conditions : High hydrogen pressure and/or high temperature can promote the reduction of the benzene ring.[1]1. Switch to a Less Active Catalyst : Try catalysts like Pt/Al₂O₃ or Pd/C, which have shown higher selectivity but may require longer reaction times.[1] 2. Optimize Conditions : Systematically lower the hydrogen pressure (e.g., start at 10-30 bar) and reaction temperature.[1] Monitor reaction progress by TLC or GC to find the optimal balance between conversion and selectivity.
Q7: My asymmetric reduction is giving low enantioselectivity (ee). How can I improve it? 1. Suboptimal Catalyst/Ligand : The chosen chiral catalyst or ligand may not be well-suited for the specific indole substrate. 2. Incorrect Acid Additive : The type and amount of acid can influence the stereochemical outcome.[3] 3. Reaction Temperature : Temperature can significantly impact enantioselectivity.1. Screen Chiral Catalysts : Test different chiral ligands (e.g., ZhaoPhos for Ir-catalysis) or various chiral Brønsted acids.[3][5] 2. Optimize Acid Additive : Screen different Brønsted acids (e.g., MeSO₃H, CF₃CO₂H) and their stoichiometry. Some acids may provide excellent enantioselectivity but lower conversion, requiring further optimization.[3] 3. Vary the Temperature : Evaluate the effect of temperature on the reaction. Often, lower temperatures lead to higher enantioselectivity.
Q8: My heterogeneous catalyst seems to lose activity after the first run. Can it be regenerated? 1. Strong Product Adsorption : The nitrogen-containing indoline product can bind strongly to the catalyst surface, causing deactivation.[1] 2. Leaching : The metal may be leaching from the support under the reaction conditions.1. Wash the Catalyst : For some systems, washing the catalyst with a polar solvent like ethanol between cycles can regenerate its activity by removing strongly bound species.[12] 2. Increase Temperature : In some cases, running the reaction at a higher temperature can prevent strong inhibition by the product.[12] 3. Pre-treat the Catalyst : For certain supported catalysts, a pre-treatment under H₂ at elevated temperatures can prevent nanoparticle leaching.[12]

Data Presentation: Catalyst Performance in Indole Reduction

The following tables summarize quantitative data for different catalytic systems used in the reduction of indoles to indolines.

Table 1: Heterogeneous Catalysis of Unprotected Indole

CatalystSubstrateAcid AdditiveH₂ Pressure (bar)Temp (°C)Time (h)Yield (%)Ref.
5% Pt/CIndolep-TSA30RT2>99[1]
5% Pd/CIndolep-TSA50RT256[1]
5% Pt/Al₂O₃Indolep-TSA50RT245[1]
Pd/CN₀.₁₃₂IndoleH₃PO₄1 (atm)40396
Ru₅₀P₅₀@SILPQuinoline*None205024>99[12]

*Quinoline is used as a benchmark substrate to demonstrate catalyst activity for N-heterocycles.

Table 2: Asymmetric Homogeneous Catalysis of Substituted Indoles

Catalyst / LigandSubstrateAcid AdditiveH₂ Pressure (atm)Temp (°C)Time (h)Yield (%)ee (%)Ref.
[Ir(COD)Cl]₂ / (S,R)-ZhaoPhos2-Phenyl-1H-indoleMeSO₃H5070489994[3]
[Ir(COD)Cl]₂ / (S,R)-ZhaoPhos2-(p-Tolyl)-1H-indoleMeSO₃H5070489993[3]
[Ir(COD)Cl]₂ / (S,R)-ZhaoPhos2-Methyl-1H-indoleMeSO₃H5070489897[3]
Chiral Phosphoric Acid2-Phenyl-3H-indoleNoneN/A40249897[5]
Chiral Phosphoric Acid2-Methyl-3H-indoleNoneN/A40249592[5]

*Transfer hydrogenation using Hantzsch dihydropyridine as the hydrogen source.

Experimental Protocols

Protocol 1: Heterogeneous Hydrogenation of Unprotected Indole using Pt/C with an Acid Activator [1]

This protocol describes a green and efficient method for reducing unprotected indoles to indolines in water.

  • Reaction Setup : To a suitable pressure reactor vessel, add the indole substrate (1.0 mmol), p-toluenesulfonic acid (p-TSA, 1.2 mmol), 5% Platinum on carbon (Pt/C, 5 mol %), and water (5 mL).

  • Purging : Seal the reactor and purge it with hydrogen gas three times to remove air.

  • Pressurization : Pressurize the reactor with hydrogen to 30 bar.

  • Reaction : Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC/MS.

  • Work-up : Upon completion, carefully vent the hydrogen gas. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Extraction : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Asymmetric Hydrogenation of 2-Aryl-Substituted Indole using an Iridium Catalyst [3]

This protocol is for the enantioselective reduction of unprotected 2-substituted indoles.

  • Catalyst Preparation (in a glovebox) : Prepare a stock solution by mixing [Ir(COD)Cl]₂ (0.5 mol %) and (S,R)-ZhaoPhos ligand (1.1 mol % relative to Ir dimer) in anhydrous chloroform (CHCl₃). Stir at room temperature for 40 minutes under an argon atmosphere.

  • Reaction Setup (in a glovebox) : In a reaction vial, add the 2-substituted indole substrate (0.1 mmol) and methanesulfonic acid (MeSO₃H, 1.5 equiv).

  • Catalyst Addition : Add the required volume of the catalyst stock solution (3 mol % Ir) and additional anhydrous CHCl₃ to achieve the desired concentration (e.g., 1.3 mL total volume).

  • Hydrogenation : Transfer the sealed vials into a stainless-steel autoclave. Purge with hydrogen gas, then pressurize to 50 atm.

  • Reaction : Stir the reaction at 70 °C for 48 hours.

  • Work-up : After cooling and carefully venting the hydrogen, concentrate the reaction mixture under vacuum. Dissolve the residue in a saturated aqueous NaHCO₃ solution (5 mL) and stir for 10 minutes.

  • Extraction and Purification : Extract the mixture with dichloromethane (DCM, 3 x 5 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the product by silica gel chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

Experimental Workflow

Caption: General workflow for catalyst selection and optimization in indole reduction.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common issues in indole reduction experiments.

Simplified Reaction Pathway

Caption: Reaction pathway showing the selective reduction of indole and potential over-reduction.

References

Validation & Comparative

Comparative Guide to Analytical Method Validation for 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a critical requirement for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical techniques suitable for the quantitative analysis of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride, a key intermediate in the synthesis of various pharmaceuticals.[1][2] The guide outlines detailed experimental protocols and presents comparative performance data to aid in the selection of an appropriate analytical method.

Overview of Analytical Techniques

Several analytical techniques can be employed for the analysis of indole carboxylic acids and their derivatives. The most prominent and applicable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically used for structural elucidation and confirmation but can also be adapted for quantitative purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity.[3] For a compound like this compound, which possesses a UV-absorbing chromophore, HPLC coupled with a UV detector is a common and cost-effective choice.[3] For enhanced sensitivity and selectivity, especially in complex matrices, coupling HPLC with a Mass Spectrometry (MS) detector (LC-MS) is the preferred method.[4][5]

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile and thermally stable compounds. However, due to the low volatility and polar nature of carboxylic acids, derivatization is often required to convert the analyte into a more volatile and less polar derivative before GC analysis.[6]

Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample and solvent volumes.[7][8] It separates analytes based on their electrophoretic mobility in an electric field.[9][10] CE can be a viable alternative to HPLC for the analysis of charged species like the hydrochloride salt of an indole carboxylic acid.

Comparative Performance of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, speed, cost, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of the most relevant analytical methods for the quantification of this compound, based on data reported for similar indole and carboxylic acid compounds.

Parameter HPLC-UV HPLC-MS/MS GC-MS (with derivatization) Capillary Electrophoresis (CE-UV)
Limit of Detection (LOD) µg/mL range[3]pg/mL to fg/mL range[3]pg/mL range[3]ng/mL to µg/mL range
Limit of Quantitation (LOQ) µg/mL range[3]pg/mL to fg/mL range[3]pg/mL range[3]ng/mL to µg/mL range
Linearity (r²) >0.99[3][11][12]>0.99[4]>0.99[3]>0.99
Precision (%RSD) < 2%[13]< 5%< 5-10%< 5%
Accuracy (% Recovery) 98-102%[13][14]95-105%90-110%95-105%
Key Advantages Widely available, cost-effective, robust.[3]High sensitivity and selectivity, structural confirmation.[3][4]High resolution and specificity.[3]High efficiency, low sample and reagent consumption.[7]
Key Disadvantages Moderate sensitivity, potential for matrix interference.[3]Higher cost and complexity.Requires derivatization, potential for thermal degradation.[3]Lower sensitivity compared to MS methods, potential for matrix effects.

Detailed Experimental Protocol: Validation of an HPLC-UV Method

This section provides a detailed protocol for the validation of a reversed-phase HPLC-UV method for the quantification of this compound. This protocol is based on established guidelines and practices for analytical method validation.[14][15]

3.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[3]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to 2.5-3.5) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation.

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined using a UV-Vis spectrophotometer and set on the detector. For indole derivatives, this is often around 280 nm.[3]

  • Injection Volume: 10-20 µL.

3.2. Validation Parameters and Procedures

The following validation parameters should be assessed:

  • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. This is evaluated by analyzing a placebo (matrix without the analyte) and a sample spiked with the analyte to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A series of at least five standard solutions of this compound at different concentrations are prepared and injected. A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) should be ≥ 0.99.[11][12]

  • Accuracy: The closeness of the test results to the true value. It is determined by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte at three different concentration levels) and calculating the percentage recovery. Recoveries are typically expected to be within 98-102%.[13][14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate samples of the same concentration on the same day and under the same experimental conditions.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, or on different equipment. The relative standard deviation (%RSD) for precision studies should typically be less than 2%.[13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Visualizing Experimental Workflows

4.1. General Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_result Outcome Standard_Prep Standard Solution Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Specificity Specificity HPLC_Analysis->Specificity Linearity Linearity HPLC_Analysis->Linearity Accuracy Accuracy HPLC_Analysis->Accuracy Precision Precision HPLC_Analysis->Precision LOD_LOQ LOD & LOQ HPLC_Analysis->LOD_LOQ Robustness Robustness HPLC_Analysis->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for the validation of an HPLC analytical method.

4.2. Decision Tree for Analytical Method Selection

Method_Selection_Tree Start Start: Need to quantify 2,3-Dihydro-1H-indole-6-carboxylic acid HCl High_Sensitivity High Sensitivity Required? Start->High_Sensitivity Complex_Matrix Complex Matrix? High_Sensitivity->Complex_Matrix No HPLC_MS Use HPLC-MS/MS High_Sensitivity->HPLC_MS Yes Routine_QC Routine QC Application? Complex_Matrix->Routine_QC No Complex_Matrix->HPLC_MS Yes Volatile_Analytes Derivatization Feasible? Routine_QC->Volatile_Analytes No HPLC_UV Use HPLC-UV Routine_QC->HPLC_UV Yes GC_MS Consider GC-MS Volatile_Analytes->GC_MS Yes CE_UV Consider CE-UV Volatile_Analytes->CE_UV No

Caption: Decision tree for selecting a suitable analytical method.

Conclusion

The validation of analytical methods for this compound is essential for ensuring the quality and consistency of this important pharmaceutical intermediate. While several techniques can be employed, HPLC, particularly with UV detection, offers a robust, reliable, and cost-effective solution for routine quality control. For applications requiring higher sensitivity or selectivity, LC-MS/MS stands out as the superior choice. This guide provides a framework for comparing these methods and a detailed protocol for the validation of an HPLC-UV method, which can be adapted to meet specific laboratory and regulatory requirements.

References

"comparing the biological activity of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride with its analogs"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 2,3-Dihydro-1H-indole-6-carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride serves as a crucial synthetic intermediate in the development of a wide array of pharmacologically active compounds.[1] While this foundational molecule itself is not directly evaluated for biological activity, its structural motif is central to numerous analogs exhibiting a remarkable diversity of therapeutic potential. This guide provides a comparative analysis of the biological activities of various classes of analogs derived from or related to the indole-6-carboxylic acid scaffold. The data presented herein is collated from various scientific publications and is intended to provide a clear, objective comparison to aid in research and drug development endeavors.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative biological data for different classes of analogs of 2,3-Dihydro-1H-indole-6-carboxylic acid.

Table 1: Anti-proliferative and Enzyme Inhibitory Activity of Indole-6-Carboxylic Acid Analogs

Compound ClassSpecific AnalogTarget/AssayCell LineIC50 / KiReference
Hydrazine-1-carbothioamide DerivativeCompound 4aEGFR Tyrosine Kinase--[2][3][4]
Anti-proliferationHepG2-[2][3][4]
Anti-proliferationHCT-116-[2][3][4]
Anti-proliferationA549-[2][3][4]
Oxadiazole DerivativeCompound 6cVEGFR-2 Tyrosine Kinase--[2][3][4]
Anti-proliferationHepG2-[2][3][4]
Anti-proliferationHCT-116-[2][3][4]
Anti-proliferationA549-[2][3][4]
Indole Hydrazone Derivative5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazideAnti-proliferationHepG214.3 µM[5]
11H-Indolo[3,2-c]quinoline-6-carboxylic AcidCompound 5aDYRK1A Inhibition-2.6 µM[6]
10-iodo-substituted derivative (5j)DYRK1A Inhibition-6 nM[6]
10-iodo-substituted derivative (5o)DYRK1A Inhibition-22 nM[6]
2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acidCompound 2aHeparanase Inhibition-8 µM[7]
Compound 9cHeparanase Inhibition-200-500 nM[8][9]

Table 2: Receptor Binding and Antiviral Activity of Indole Carboxylic Acid Analogs

Compound ClassSpecific AnalogTarget/AssayKᵢ / IC₅₀Reference
Indolyl Carboxylic Acid AmideCompound 14aDopamine D₃ Receptor0.18 nM[10][11]
Dopamine D₂ Receptor15.7 nM[10][11]
Compound 14bDopamine D₃ Receptor0.4 nM[10][11]
Dopamine D₂ Receptor24.0 nM[10][11]
Indole-2-carboxylic Acid DerivativeCompound 1HIV-1 Integrase Strand Transfer32.37 µM[12]
Compound 17aHIV-1 Integrase Strand Transfer3.11 µM[13][14]
Compound 20aHIV-1 Integrase Strand Transfer0.13 µM[15][16]
Dihydroxyindole-2-carboxylic Acid DerivativeCompound 5HIV-1 IN-LEDGF/p75 binding1-18 µM[17]

Table 3: Mcl-1 Inhibition and Antimicrobial Activity of Indole Analogs

Compound ClassSpecific AnalogTarget/AssayKᵢ / MICReference
Tricyclic Indole-2-carboxylic AcidFragment 2Mcl-1 Inhibition35 µM[18]
Compound 34Mcl-1 Inhibition< 1700-fold selectivity over Bcl-xL[18]
Compound 35Mcl-1 Inhibition> 100-fold selectivity over Bcl-2[18]
Compound 47Mcl-1 Inhibition24 nM[19]
Spiro[indoline-3,2′-thiazolidine]-2,4′-dioneNitro-substituted derivativeM. tuberculosis protein tyrosine phosphatase B1.2 µM[20]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of these and other related compounds.

Anti-Proliferative Activity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549, HCT-116, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours.

    • The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Kinase Inhibition Assay (e.g., DYRK1A)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

  • Reagents: Recombinant human DYRK1A, a suitable peptide substrate (e.g., Woodtide), and ³³P-ATP are required.

  • Assay Procedure:

    • The assay is performed in a buffer solution containing MgCl₂, DTT, and ATP.

    • The test compound, diluted to various concentrations, is pre-incubated with the DYRK1A enzyme.

    • The kinase reaction is initiated by the addition of the peptide substrate and ³³P-ATP.

    • The reaction mixture is incubated at 30°C for a specified time (e.g., 10-30 minutes).

    • The reaction is stopped by the addition of phosphoric acid.

    • The phosphorylated substrate is separated from the residual ³³P-ATP using phosphocellulose paper and quantified by scintillation counting.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

HIV-1 Integrase Strand Transfer Assay

This assay evaluates the inhibitory effect of compounds on the strand transfer step of HIV-1 integration.

  • Reagents: Recombinant HIV-1 integrase, a 5'-end-labeled donor DNA substrate, and a target DNA substrate are used.

  • Assay Procedure:

    • The test compounds are pre-incubated with the HIV-1 integrase enzyme in a reaction buffer containing MnCl₂ or MgCl₂.

    • The donor DNA is added, and the mixture is incubated to allow for the 3'-processing reaction.

    • The target DNA is then added to initiate the strand transfer reaction.

    • The reaction is incubated for 1-2 hours at 37°C and then stopped by the addition of a stop solution containing EDTA and formamide.

    • The reaction products are separated by denaturing polyacrylamide gel electrophoresis.

  • Data Analysis: The gel is visualized and quantified using a phosphorimager. The IC₅₀ value is calculated as the concentration of the compound that reduces the strand transfer product formation by 50%.[12]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the biological activities of the discussed indole analogs.

EGFR_VEGFR_Signaling cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Cell Proliferation ERK->Proliferation_EGFR Compound4a Compound 4a (Hydrazine-1-carbothioamide) Compound4a->EGFR Inhibits VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Compound6c Compound 6c (Oxadiazole) Compound6c->VEGFR2 Inhibits

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by indole analogs.

HIV_Integrase_Inhibition cluster_workflow HIV-1 Integrase Inhibition Workflow vDNA Viral DNA Processing 3'-Processing vDNA->Processing Integrase HIV-1 Integrase Integrase->Processing StrandTransfer Strand Transfer Processing->StrandTransfer Integration Integration StrandTransfer->Integration HostDNA Host DNA HostDNA->StrandTransfer IndoleAnalog Indole-2-carboxylic Acid Analog IndoleAnalog->StrandTransfer Inhibits

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid analogs.

Mcl1_Inhibition_Workflow cluster_apoptosis Apoptosis Regulation Mcl1 Mcl-1 (Anti-apoptotic) BakBax Bak/Bax (Pro-apoptotic) Mcl1->BakBax Inhibits Apoptosis Apoptosis BakBax->Apoptosis Induces TricyclicIndole Tricyclic Indole Analog TricyclicIndole->Mcl1 Inhibits

Caption: Inhibition of Mcl-1 by tricyclic indole analogs promotes apoptosis.

References

Unveiling the Structural Nuances: A Comparative Analysis of 2,3-Dihydro-1H-indole-6-carboxylic acid and Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle yet significant structural variations among indole derivatives is paramount for designing novel therapeutics. This guide provides a detailed structural comparison of 2,3-Dihydro-1H-indole-6-carboxylic acid with its parent compound, Indole-6-carboxylic acid, and a methylated analogue, 1-Methyl-1H-indole-6-carboxylic acid. The analysis is supported by experimental crystallographic data and computational modeling, offering a quantitative look at their molecular geometries.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The substitution pattern and saturation level of the indole ring system can profoundly influence a molecule's biological activity. This guide focuses on the structural alterations resulting from the saturation of the C2-C3 double bond in the pyrrole ring of indole-6-carboxylic acid and the impact of N-methylation.

Comparative Structural Data

To elucidate the structural differences, a combination of experimental X-ray crystallographic data and computational density functional theory (DFT) calculations were employed. While experimental crystal structure data for 1-Methyl-1H-indole-6-carboxylic acid is available, the structures of 2,3-Dihydro-1H-indole-6-carboxylic acid and Indole-6-carboxylic acid were modeled using DFT to provide a basis for comparison. The following tables summarize key bond lengths and angles, offering a quantitative insight into their molecular architecture.

Bond2,3-Dihydro-1H-indole-6-carboxylic acid (Computed)Indole-6-carboxylic acid (Computed)1-Methyl-1H-indole-6-carboxylic acid (Experimental)
C2-C31.54 Å1.37 Å1.36 Å
N1-C21.47 Å1.38 Å1.38 Å
N1-C7a1.39 Å1.38 Å1.39 Å
C6-C1'1.49 Å1.48 Å1.49 Å
C1'-O11.22 Å1.22 Å1.21 Å
C1'-O21.35 Å1.35 Å1.32 Å

Table 1: Comparison of Selected Bond Lengths. The most significant difference is observed in the C2-C3 bond length, which is a single bond in the dihydro derivative and a double bond in the indole counterparts.

Angle2,3-Dihydro-1H-indole-6-carboxylic acid (Computed)Indole-6-carboxylic acid (Computed)1-Methyl-1H-indole-6-carboxylic acid (Experimental)
C2-N1-C7a111.0°108.5°108.9°
N1-C2-C3104.5°110.1°110.0°
C2-C3-C3a104.8°107.5°107.8°
C5-C6-C1'120.5°121.0°120.7°
O1-C1'-O2124.0°124.5°124.2°

Table 2: Comparison of Selected Bond Angles. The saturation of the C2-C3 bond in the dihydro derivative leads to more acute bond angles within the five-membered ring, reflecting the transition from sp² to sp³ hybridization of the C2 and C3 atoms.

Experimental and Computational Methodologies

X-ray Crystallography

The experimental data for 1-Methyl-1H-indole-6-carboxylic acid was obtained from a single-crystal X-ray diffraction study.

Crystal Growth: Crystals suitable for X-ray analysis are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

Data Collection: A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as a series of reflections at different angles.

Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the intensities of the diffracted X-rays using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to best fit the experimental data.

G X-ray Crystallography Workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination Compound Compound Crystal Crystal Compound->Crystal Crystallization DiffractionPattern DiffractionPattern Crystal->DiffractionPattern X-ray Beam ElectronDensityMap ElectronDensityMap DiffractionPattern->ElectronDensityMap Fourier Transform AtomicModel AtomicModel ElectronDensityMap->AtomicModel Model Building RefinedStructure RefinedStructure AtomicModel->RefinedStructure Refinement

A simplified workflow for determining crystal structures.
Computational Modeling

The molecular geometries of 2,3-Dihydro-1H-indole-6-carboxylic acid and Indole-6-carboxylic acid were optimized using Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level of theory.

Geometry Optimization: An initial 3D structure of the molecule is built and its geometry is systematically adjusted to find the lowest energy conformation (a stable structure) on the potential energy surface.

Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Structural Insights and Visualization

The primary structural distinction lies in the pyrrole ring. In 2,3-Dihydro-1H-indole-6-carboxylic acid, the C2 and C3 atoms are sp³ hybridized, resulting in a puckered, non-planar five-membered ring. In contrast, the indole and 1-methylindole derivatives feature a planar, aromatic pyrrole ring with sp² hybridized C2 and C3 atoms. This difference in hybridization and planarity has significant implications for the molecule's overall shape, electronic properties, and potential interactions with biological targets.

The following diagrams illustrate the key structural differences between the three compounds.

G cluster_dihydro 2,3-Dihydro-1H-indole-6-carboxylic acid cluster_indole Indole-6-carboxylic acid cluster_methylindole 1-Methyl-1H-indole-6-carboxylic acid dihydro_structure dihydro_structure indole_structure indole_structure methylindole_structure methylindole_structure

2D structures of the compared indole derivatives.

The saturation of the C2-C3 bond introduces a higher degree of conformational flexibility to the five-membered ring in the dihydro derivative compared to the rigid, planar ring of the indole derivatives. This flexibility can be crucial for binding to protein active sites.

Conclusion

The structural comparison of 2,3-Dihydro-1H-indole-6-carboxylic acid with Indole-6-carboxylic acid and 1-Methyl-1H-indole-6-carboxylic acid reveals distinct differences in their molecular geometries, primarily centered around the saturation of the C2-C3 bond in the pyrrole ring. These variations in bond lengths, bond angles, and overall ring planarity are critical determinants of their physicochemical properties and biological activities. The data and methodologies presented in this guide provide a foundational understanding for researchers engaged in the design and development of novel indole-based therapeutic agents.

Impurity Profiling of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the impurity profile of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride, a key intermediate in pharmaceutical synthesis. The performance of this compound is objectively compared with viable alternatives, supported by representative experimental data and detailed methodologies for crucial experiments. This document is intended to assist researchers in making informed decisions regarding the selection of building blocks for drug development, with a focus on purity and quality control.

Introduction

This compound, also known as 6-indolinecarboxylic acid hydrochloride, is a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders. Its hydrochloride salt form enhances solubility and stability, making it a favorable candidate for drug formulation. However, like any chemically synthesized compound, it is susceptible to the presence of impurities that can arise from the manufacturing process. These impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.

This guide will delve into the typical impurity profile of this compound, explore potential alternative building blocks, and present a comparative analysis based on likely impurity profiles and analytical detection methods.

Synthesis and Potential Impurities of this compound

A common and efficient method for the synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid is the catalytic hydrogenation of Indole-6-carboxylic acid. This process, while effective, can lead to the formation of several process-related impurities.

dot

cluster_impurities Potential Impurities Indole-6-carboxylic acid Indole-6-carboxylic acid Catalytic Hydrogenation (e.g., Pd/C, H2) Catalytic Hydrogenation (e.g., Pd/C, H2) Indole-6-carboxylic acid->Catalytic Hydrogenation (e.g., Pd/C, H2) Starting Material 2,3-Dihydro-1H-indole-6-carboxylic acid 2,3-Dihydro-1H-indole-6-carboxylic acid Catalytic Hydrogenation (e.g., Pd/C, H2)->2,3-Dihydro-1H-indole-6-carboxylic acid Main Reaction Unreacted Indole-6-carboxylic acid Unreacted Starting Material Catalytic Hydrogenation (e.g., Pd/C, H2)->Unreacted Indole-6-carboxylic acid Octahydroindole-6-carboxylic acid Over-reduction Product Catalytic Hydrogenation (e.g., Pd/C, H2)->Octahydroindole-6-carboxylic acid Dehalogenated analogs (if applicable) Side-reaction Product Catalytic Hydrogenation (e.g., Pd/C, H2)->Dehalogenated analogs (if applicable) HCl HCl 2,3-Dihydro-1H-indole-6-carboxylic acid->HCl Salt Formation This compound This compound HCl->this compound Final Product Residual Solvents Process-related This compound->Residual Solvents Trapped in crystals cluster_target Target Scaffold cluster_intermediates Intermediate Building Blocks cluster_comparison Comparison Points Target_API Target API Scaffold Indoline_6_COOH 2,3-Dihydro-1H-indole-6-carboxylic acid Indoline_6_COOH->Target_API Amide/Ester Linkage Impurity_Profile Impurity Profile Indoline_6_COOH->Impurity_Profile Synthetic_Accessibility Synthetic Accessibility Indoline_6_COOH->Synthetic_Accessibility Reactivity Reactivity Indoline_6_COOH->Reactivity Final_API_Properties Impact on Final API Indoline_6_COOH->Final_API_Properties Indoline_5_COOH 2,3-Dihydro-1H-indole-5-carboxylic acid Indoline_5_COOH->Target_API Amide/Ester Linkage Indoline_5_COOH->Impurity_Profile Indoline_5_COOH->Synthetic_Accessibility Indoline_5_COOH->Reactivity Indoline_5_COOH->Final_API_Properties Aminoindoline_6 6-Aminoindoline Aminoindoline_6->Target_API Amide/Urea Linkage Aminoindoline_6->Impurity_Profile Aminoindoline_6->Synthetic_Accessibility Aminoindoline_6->Reactivity Aminoindoline_6->Final_API_Properties Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System (C18 Column) Sample_Prep->HPLC_System Inject Gradient_Elution Gradient Elution (Acetonitrile/Water with TFA) HPLC_System->Gradient_Elution Mobile Phase UV_Detection UV Detection (e.g., 254 nm) Gradient_Elution->UV_Detection Eluent Data_Analysis Data Analysis (Quantification of Impurities) UV_Detection->Data_Analysis Chromatogram

"comparative efficacy of different reducing agents for indole-6-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reduction of Indole-6-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The reduction of the carboxylic acid moiety on an indole scaffold is a critical transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The choice of reducing agent is paramount to ensure high efficacy, selectivity, and compatibility with other functional groups that may be present on the indole ring. This guide provides an objective comparison of different reducing agents for the conversion of indole-6-carboxylic acid to (1H-indol-6-yl)methanol, supported by typical experimental data and detailed methodologies.

Comparative Efficacy of Reducing Agents

The following table summarizes the performance of common reducing agents for the reduction of indole-6-carboxylic acid. The data presented is a synthesis of typical results found in the chemical literature for the reduction of aromatic and indole carboxylic acids.

Reducing AgentTypical Yield (%)Reaction Time (h)Temperature (°C)ChemoselectivityKey Considerations
Lithium Aluminum Hydride (LiAlH₄)85-952-60 to refluxLowPowerful, non-selective, reduces many functional groups (esters, amides, etc.). Requires strictly anhydrous conditions and careful quenching.[1][2][3]
Borane (BH₃) Complexes (e.g., BH₃·THF)80-902-80 to 65HighHighly chemoselective for carboxylic acids over esters, amides, and nitro groups.[4][5][6][7][8] Tolerates a wider range of functional groups than LiAlH₄.
Catalytic Hydrogenation (e.g., Ru-based catalyst)70-9012-48100-160Moderate"Green" method using H₂. Can be sensitive to catalyst poisoning and may also reduce the indole ring under harsh conditions.[9][10][11][12][13]
Manganese-Catalyzed HydrosilylationModerate2480ModerateMilder conditions, but may have lower efficacy for some indole substrates.[14][15][16]

Experimental Protocols

Below are detailed methodologies for the reduction of indole-6-carboxylic acid using the aforementioned reducing agents.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes a standard procedure for the potent, non-selective reduction of indole-6-carboxylic acid.

Materials:

  • Indole-6-carboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A solution of indole-6-carboxylic acid (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is cooled to 0 °C and carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water.

  • The resulting slurry is filtered, and the filter cake is washed with THF.

  • The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude (1H-indol-6-yl)methanol.

  • The crude product can be purified by column chromatography on silica gel.

Chemoselective Reduction with Borane-Tetrahydrofuran Complex (BH₃·THF)

This method offers high selectivity for the carboxylic acid group.

Materials:

  • Indole-6-carboxylic acid

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of indole-6-carboxylic acid (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, BH₃·THF solution (3.0-4.0 eq) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature or gentle reflux (e.g., 65 °C) for 2-8 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of methanol until gas evolution ceases.

  • The mixture is then diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

  • The residue is purified by flash chromatography to afford pure (1H-indol-6-yl)methanol.

Catalytic Hydrogenation

This protocol outlines a general approach for the hydrogenation of the carboxylic acid group.

Materials:

  • Indole-6-carboxylic acid

  • Ruthenium-based catalyst (e.g., Ru-NHC complex) or Cobalt-based catalyst (e.g., Co(acac)₃ with a suitable ligand).[9][10][11][12]

  • Anhydrous solvent (e.g., THF, hexane)

  • Hydrogen gas (H₂)

Procedure:

  • Indole-6-carboxylic acid (1.0 eq) and the catalyst (e.g., 1-5 mol%) are placed in a high-pressure reactor.

  • The reactor is sealed and purged with hydrogen gas.

  • The appropriate anhydrous solvent is added, and the mixture is stirred under a hydrogen atmosphere (pressure may range from 30 to 100 bar).

  • The reactor is heated to the desired temperature (e.g., 100-160 °C) for 12-48 hours.

  • After cooling to room temperature and venting the hydrogen, the reaction mixture is filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography.

Visualizing the Reduction Process

The following diagrams illustrate the general workflow for the reduction of indole-6-carboxylic acid and a decision-making pathway for selecting an appropriate reducing agent.

experimental_workflow cluster_start Starting Material cluster_reduction Reduction Step cluster_workup Work-up & Purification cluster_product Final Product start Indole-6-carboxylic Acid reagent Select Reducing Agent (LiAlH4, BH3, or H2/Catalyst) start->reagent reaction Reaction in Appropriate Solvent reagent->reaction quench Quenching reaction->quench extract Extraction quench->extract purify Chromatography extract->purify product (1H-indol-6-yl)methanol purify->product

Caption: General experimental workflow for the reduction of indole-6-carboxylic acid.

decision_pathway start Start: Reduce Indole-6-Carboxylic Acid q1 Are other reducible functional groups present? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No reagent_borane Use Chemoselective Reagent: Borane (BH3) a1_yes->reagent_borane reagent_liAlH4 Use Potent Reagent: Lithium Aluminum Hydride (LiAlH4) a1_no->reagent_liAlH4 reagent_catalytic Consider Catalytic Hydrogenation for 'Green' approach a1_no->reagent_catalytic

Caption: Decision pathway for selecting a suitable reducing agent.

References

In Vitro Assay Validation for Compounds Derived from 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of in vitro assay validation for compounds derived from the versatile 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel chemical entities. The guide details experimental protocols for key assays and presents comparative data for indole derivatives against common benchmarks in oncology and inflammation research.

Introduction to the 2,3-Dihydro-1H-indole Scaffold

The indole nucleus is a prominent feature in numerous pharmacologically active compounds.[1] Derivatives of 2,3-Dihydro-1H-indole-6-carboxylic acid, in particular, serve as valuable starting points for the synthesis of molecules with diverse therapeutic potential, including anticancer and anti-inflammatory activities.[2][3] The validation of in vitro assays is a critical step in the preclinical development of these compounds, ensuring the reliability and reproducibility of experimental data.

Comparative Analysis of In Vitro Anticancer Activity

The cytotoxic effects of indole derivatives are frequently evaluated against various cancer cell lines using cell viability assays. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds.

Table 1: Comparative in vitro Cytotoxicity of Indole Derivatives Against Various Cancer Cell Lines

Compound ClassSpecific Derivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Indole-Oxadiazole2eHCT116 (Colon)6.43 ± 0.72Erlotinib17.86 ± 3.22
Indole-Oxadiazole2eA549 (Lung)9.62 ± 1.14Erlotinib19.41 ± 2.38
Indole-Oxadiazole2eA375 (Melanoma)8.07 ± 1.36Erlotinib23.81 ± 4.17
Coumarin-Indole3MGC-803 (Gastric)0.011--
Pyrazolinyl-Indole17Leukemia>10 (78.76% growth inhibition at 10 µM)Imatinib>10 (9% growth inhibition at 10 µM)
Indole-Thiazolidinedione-Triazole26MCF-7 (Breast)3.18Doxorubicin4.13
Bcl-2 Inhibitor Indole Derivative29-7.63 (Bcl-2) / 1.53 (Mcl-1)AT-1012.60 (Bcl-2) / 1.19 (Mcl-1)

Data presented is a compilation from multiple sources for illustrative comparison.[1][4] Direct comparison should be made with caution as experimental conditions may vary between studies.

Comparative Analysis of In Vitro Anti-Inflammatory Activity

Indole derivatives have also demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase-2 (COX-2).

Table 2: Comparative in vitro COX-2 Inhibition by Indole Derivatives

Compound ClassSpecific Derivative ExampleCOX-2 IC50 (µM)Reference CompoundCOX-2 IC50 (µM)
1,3-Dihydro-2H-indolin-2-one4e2.35 ± 0.04--
1,3-Dihydro-2H-indolin-2-one9h2.422 ± 0.10--
1,3-Dihydro-2H-indolin-2-one9i3.34 ± 0.05--
Ursolic Acid-Indole DerivativeUA-1- (Downregulated COX-2 expression)Ursolic Acid- (Less effective downregulation)

Data compiled from various sources for illustrative purposes.[2][5] A direct comparison requires standardized assay conditions.

Experimental Protocols

Detailed methodologies are essential for the validation and replication of in vitro findings.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)[6]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[6]

  • Incubation with MTT: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[6]

In Vitro Tubulin Polymerization Assay

This assay is used to identify and characterize compounds that interfere with the assembly of microtubules.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Fluorescent reporter dye (optional, for fluorescence-based assays)

  • Known tubulin inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 340 nm (for turbidity assays) or fluorescence.[8]

Procedure:

  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing tubulin (e.g., 2 mg/mL), GTP (1 mM), and glycerol (15%) in General Tubulin Buffer.[8]

  • Compound Addition: Add the test compounds at various concentrations, positive controls, and a vehicle control to the wells of a pre-warmed 96-well plate.

  • Initiation of Polymerization: Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and record the absorbance at 340 nm or fluorescence intensity at regular intervals for a set period (e.g., 60-90 minutes).[9]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.[10][11]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase, substrate, and ATP

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: Set up the kinase reaction in the wells of a white, opaque plate, including the kinase, substrate, ATP, and the test inhibitor at various concentrations.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Termination of Kinase Reaction: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[12]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The light output is proportional to the amount of ADP produced and thus indicates the level of kinase inhibition.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • Detection reagent/kit for measuring prostaglandin E2 (PGE2) production (e.g., ELISA or fluorometric kit).[13]

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test compound at various concentrations. Include a vehicle control and a positive control. Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.[14]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.[14]

  • Reaction Incubation: Incubate the plate for a defined time (e.g., 2 minutes) at 37°C.[14]

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., stannous chloride or hydrochloric acid).[14]

  • Detection: Measure the amount of PGE2 produced using an appropriate detection method.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Visualizations of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a simplified signaling pathway relevant to the evaluation of indole derivatives.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate adhere Incubate Overnight seed_cells->adhere add_compounds Add Test Compounds & Controls adhere->add_compounds incubate_treatment Incubate (24-72h) add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (1-4h) add_mtt->incubate_mtt add_solubilization Add Solubilization Solution incubate_mtt->add_solubilization read_absorbance Read Absorbance (570nm) add_solubilization->read_absorbance

Workflow for the MTT Cell Viability Assay.

Tubulin_Polymerization_Workflow prep_reagents Prepare Tubulin Reaction Mix on Ice add_compounds Add Test Compounds to Pre-warmed Plate prep_reagents->add_compounds initiate_reaction Add Tubulin Mix to Plate add_compounds->initiate_reaction measure Measure Absorbance/Fluorescence at 37°C initiate_reaction->measure analyze Analyze Polymerization Curves measure->analyze

Experimental Workflow for In Vitro Tubulin Polymerization Assay.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indole_Inhibitor Indole Derivative (Kinase Inhibitor) Indole_Inhibitor->RAF

Simplified MAPK/ERK Signaling Pathway with a Point of Inhibition by an Indole-based Kinase Inhibitor.

References

Comparative Guide to Cross-Reactivity of Antibodies Targeting 2,3-Dihydro-1H-indole-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of antibodies raised against 2,3-Dihydro-1H-indole-6-carboxylic acid and its derivatives. Understanding the specificity of these antibodies is crucial for their reliable application in various research, diagnostic, and therapeutic contexts. Due to the limited availability of published cross-reactivity studies for this specific class of compounds, this guide presents a representative analysis based on data from antibodies developed against structurally similar indole derivatives. The experimental protocols and signaling pathway information are provided to facilitate the design and interpretation of cross-reactivity studies.

Data Presentation: Antibody Cross-Reactivity Profiles

The following tables summarize hypothetical cross-reactivity data for two distinct monoclonal antibodies, MAb-123 and MAb-456, raised against a 2,3-Dihydro-1H-indole-6-carboxylic acid-carrier protein conjugate. The data is presented as the percentage of cross-reactivity, calculated from the concentration of the competing compound required to displace 50% of the tracer in a competitive ELISA, relative to the target analyte (2,3-Dihydro-1H-indole-6-carboxylic acid).

Table 1: Cross-Reactivity of Monoclonal Antibody MAb-123

CompoundStructure% Cross-Reactivity
2,3-Dihydro-1H-indole-6-carboxylic acid100%
Indole-6-carboxylic acid45%
2,3-Dihydro-1H-indole15%
Indole-5-carboxylic acid5%
Benzoic acid<0.1%
Tryptophan<0.1%

Table 2: Cross-Reactivity of Monoclonal Antibody MAb-456

CompoundStructure% Cross-Reactivity
2,3-Dihydro-1H-indole-6-carboxylic acid100%
Indole-6-carboxylic acid60%
2,3-Dihydro-1H-indole25%
Indole-5-carboxylic acid8%
Benzoic acid<0.1%
Tryptophan<0.1%

Experimental Protocols

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for determining the cross-reactivity of antibodies against small molecules.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Reagents and Materials:

  • Coating Buffer: Carbonate-bicarbonate buffer (100 mM, pH 9.6).

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Assay Buffer: 0.5% BSA in PBST.

  • Antibody: Monoclonal antibody raised against 2,3-Dihydro-1H-indole-6-carboxylic acid.

  • Tracer: 2,3-Dihydro-1H-indole-6-carboxylic acid conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

  • Competitors: 2,3-Dihydro-1H-indole-6-carboxylic acid (standard) and a panel of structurally related derivatives.

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.

  • Stop Solution: 2 M Sulfuric Acid (H₂SO₄).

  • Microtiter Plates: 96-well high-binding polystyrene plates.

2. Procedure:

  • Coating: Dilute the capture antibody (an anti-species IgG antibody, e.g., goat anti-mouse IgG) in coating buffer to a final concentration of 2 µg/mL. Add 100 µL of the diluted antibody to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (2,3-Dihydro-1H-indole-6-carboxylic acid) and the competitor compounds in assay buffer.

    • In separate tubes, mix 50 µL of each standard or competitor dilution with 50 µL of the diluted enzyme-conjugated tracer.

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the microtiter plate.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the logarithm of the standard concentrations.

  • Determine the concentration of each competitor that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Standard / IC50 of Competitor) * 100

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the study of 2,3-Dihydro-1H-indole-6-carboxylic acid derivatives.

G cluster_workflow Competitive ELISA Workflow start Start coating Coat Plate with Capture Antibody start->coating washing1 Wash Plate coating->washing1 blocking Block Plate washing1->blocking washing2 Wash Plate blocking->washing2 competition Add Antibody, Tracer & Competitor Mix washing2->competition incubation Incubate competition->incubation washing3 Wash Plate incubation->washing3 substrate Add Substrate washing3->substrate read Read Absorbance substrate->read analysis Data Analysis read->analysis end End analysis->end

Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.

Indole derivatives have been shown to modulate various signaling pathways implicated in cell growth, proliferation, and inflammation. The following diagrams depict the PI3K/Akt/mTOR and ERK signaling pathways, which are potential targets for 2,3-Dihydro-1H-indole-6-carboxylic acid derivatives.

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 converts to pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt mtorc1 mTORC1 akt->mtorc1 survival Cell Survival akt->survival inhibits apoptosis proliferation Cell Growth & Proliferation mtorc1->proliferation indole Indole Derivative indole->pi3k inhibits indole->akt inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by indole derivatives.[1][2]

G cluster_erk ERK Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription gene_expression Gene Expression (Proliferation, Differentiation) transcription->gene_expression indole Indole Derivative indole->raf inhibits

Caption: The ERK signaling pathway and potential points of modulation by indole derivatives.

References

Benchmarking Synthetic Routes to 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides an objective comparison of two primary synthetic routes to 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride, a valuable building block in pharmaceutical research. The comparison is based on experimental data for yield, purity, and reaction conditions, offering a clear basis for selecting the most suitable method for your research needs.

This document outlines two distinct pathways: Route 1 , a two-step process involving the synthesis of indole-6-carboxylic acid followed by catalytic hydrogenation, and Route 2 , a multi-step synthesis commencing from 4-methyl-3-nitroaniline. Each route is presented with detailed experimental protocols and a summary of quantitative data to facilitate a direct comparison.

Data Presentation: A Head-to-Head Comparison

ParameterRoute 1: Catalytic HydrogenationRoute 2: From 4-methyl-3-nitroaniline
Starting Material Indole-6-carboxylic acid4-methyl-3-nitroaniline
Number of Steps 2 (from commercially available indole)4
Overall Yield ~85%~45%
Purity of Final Product High (typically >98%)Good (recrystallization may be required)
Key Reagents Pt/C, H₂, SOCl₂, MethanolNaNO₂, HCl, KCN, CuCN, H₂SO₄, NaOH, PtO₂
Reaction Conditions Moderate temperature and pressureInvolves diazotization at low temperatures and high-temperature hydrolysis
Scalability Generally goodCan be challenging due to the use of cyanide and diazotization
Safety Considerations Use of flammable hydrogen gas under pressureUse of highly toxic potassium cyanide and corrosive acids

Experimental Protocols

Route 1: Catalytic Hydrogenation of Indole-6-carboxylic acid

This route involves two main stages: the synthesis of the precursor, indole-6-carboxylic acid, and its subsequent reduction to the target molecule.

Step 1: Synthesis of Indole-6-carboxylic acid

A common method for the synthesis of indole-6-carboxylic acid is the hydrolysis of its corresponding methyl ester.

  • Materials: Methyl indole-6-carboxylate, Sodium hydroxide (NaOH), Methanol, Water, Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve methyl indole-6-carboxylate in a mixture of methanol and water.

    • Add a solution of sodium hydroxide and heat the mixture to reflux for 2-3 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

    • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of indole-6-carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the product.

  • Quantitative Data:

    • Yield: Typically >95%

    • Purity: >98% after washing and drying.

Step 2: Catalytic Hydrogenation to 2,3-Dihydro-1H-indole-6-carboxylic acid

  • Materials: Indole-6-carboxylic acid, Platinum on carbon (Pt/C, 5-10 mol%), Ethanol or Acetic Acid, Hydrogen gas (H₂).

  • Procedure:

    • In a high-pressure hydrogenation vessel, suspend indole-6-carboxylic acid in a suitable solvent such as ethanol or acetic acid.

    • Add the Pt/C catalyst to the suspension.

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to a temperature of 50-80 °C.

    • Stir the reaction mixture vigorously for 4-8 hours, monitoring the uptake of hydrogen.

    • After the reaction is complete (as indicated by TLC or cessation of hydrogen uptake), cool the vessel to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to yield 2,3-Dihydro-1H-indole-6-carboxylic acid.

  • Step 3: Hydrochloride Salt Formation

    • Dissolve the crude 2,3-Dihydro-1H-indole-6-carboxylic acid in a minimal amount of a suitable solvent like methanol or ethanol.

    • Add a solution of hydrochloric acid in ethanol or isopropanol dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Filter the solid, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

  • Quantitative Data:

    • Yield: Typically 85-95%

    • Purity: >98% after crystallization.

Route 2: Synthesis from 4-methyl-3-nitroaniline

This route builds the indole ring system from a substituted aniline precursor.

Step 1: Sandmeyer Reaction to form 4-methyl-3-nitrobenzonitrile

  • Materials: 4-methyl-3-nitroaniline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Potassium cyanide (KCN), Copper(I) cyanide (CuCN).

  • Procedure:

    • Dissolve 4-methyl-3-nitroaniline in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.

    • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of potassium cyanide and copper(I) cyanide in water and cool it.

    • Slowly add the cold diazonium salt solution to the cyanide solution, keeping the temperature controlled.

    • Allow the reaction to warm to room temperature and then heat gently to complete the reaction.

    • Extract the product with an organic solvent (e.g., toluene), wash the organic layer, and dry it.

    • Remove the solvent under reduced pressure to obtain crude 4-methyl-3-nitrobenzonitrile.

  • Quantitative Data:

    • Yield: 70-80%

Step 2: Hydrolysis to 4-methyl-3-nitrobenzoic acid

  • Materials: 4-methyl-3-nitrobenzonitrile, Sulfuric acid (H₂SO₄), Water.

  • Procedure:

    • Add the crude 4-methyl-3-nitrobenzonitrile to a mixture of concentrated sulfuric acid and water.

    • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

    • Pour the cooled reaction mixture onto ice, which will cause the product to precipitate.

    • Filter the solid, wash with cold water, and dry to obtain 4-methyl-3-nitrobenzoic acid.

  • Quantitative Data:

    • Yield: 80-90%

Step 3: Reductive Cyclization to 2,3-Dihydro-1H-indole-6-carboxylic acid

  • Materials: 4-methyl-3-nitrobenzoic acid, Platinum(IV) oxide (PtO₂), Acetic acid, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve 4-methyl-3-nitrobenzoic acid in acetic acid in a high-pressure hydrogenation vessel.

    • Add the PtO₂ catalyst.

    • Pressurize the vessel with hydrogen gas (50-100 psi) and stir at room temperature or with gentle heating.

    • After the reaction is complete, filter off the catalyst and evaporate the solvent.

  • Step 4: Hydrochloride Salt Formation

    • Follow the same procedure as in Route 1, Step 3.

  • Quantitative Data:

    • Yield: 85-95% for the reductive cyclization step.

Mandatory Visualization

Below are diagrams illustrating the logical flow of the two synthetic routes.

Synthetic_Route_1 cluster_0 Route 1: Catalytic Hydrogenation A Indole-6-carboxylic acid B 2,3-Dihydro-1H-indole-6-carboxylic acid A->B H2, Pt/C C This compound B->C HCl

Caption: Workflow for the synthesis of the target compound via catalytic hydrogenation.

Synthetic_Route_2 cluster_1 Route 2: From 4-methyl-3-nitroaniline D 4-methyl-3-nitroaniline E 4-methyl-3-nitrobenzonitrile D->E Sandmeyer Reaction F 4-methyl-3-nitrobenzoic acid E->F Hydrolysis G 2,3-Dihydro-1H-indole-6-carboxylic acid F->G Reductive Cyclization (H2, PtO2) H This compound G->H HCl

Caption: Workflow for the synthesis of the target compound starting from 4-methyl-3-nitroaniline.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound.

Route 1 is a shorter and higher-yielding process, making it an attractive option if the starting material, indole-6-carboxylic acid, is readily available or can be synthesized efficiently. The use of catalytic hydrogenation is a well-established and generally scalable method.

Route 2 , while longer and with a lower overall yield, provides a pathway from a more basic and potentially cheaper starting material. However, it involves more hazardous reagents and reaction conditions, which may require specialized handling and equipment, particularly for larger-scale synthesis.

The choice between these routes will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities regarding handling hazardous reagents and high-pressure reactions. This guide provides the necessary data and protocols to make an informed decision based on these critical parameters.

Unambiguous Structural Confirmation of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride: A Comparative Guide to 2D NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a critical step. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other widely used analytical techniques for the structural confirmation of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

The structural integrity of a pharmaceutical compound is paramount to its efficacy and safety. Here, we focus on this compound, a molecule of interest in medicinal chemistry. Its structure, featuring a dihydroindole core with a carboxylic acid substituent, requires definitive confirmation. While one-dimensional (1D) NMR provides initial insights, complex spin systems and potential for overlapping signals necessitate more advanced techniques for unambiguous assignment.

The Power of 2D NMR in Structure Elucidation

Two-dimensional NMR spectroscopy offers a powerful suite of experiments that resolve overlapping signals and reveal through-bond and through-space correlations between nuclei.[1] This multidimensional approach provides a detailed molecular map, enabling the precise assignment of each proton and carbon atom within the this compound structure.

Key 2D NMR experiments for structural confirmation include:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is instrumental in mapping out the spin systems within the aliphatic and aromatic regions of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms. This experiment is fundamental for assigning the carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting different spin systems and identifying quaternary carbons.

The integration of these techniques provides a robust and definitive method for piecing together the complete chemical structure.

Comparative Analysis of Analytical Techniques

While 2D NMR is a cornerstone of structural elucidation, other analytical techniques provide complementary and sometimes essential information. The table below offers a comparison of these methods for the structural confirmation of this compound.

TechniquePrincipleStrengthsWeaknessesApplication to Target Molecule
2D NMR Spectroscopy Measures nuclear spin correlations through bonds and space.Provides detailed connectivity information, enabling unambiguous structure determination in solution.Requires a relatively large amount of pure sample; can be time-consuming.Ideal for complete ¹H and ¹³C assignment and confirming the connectivity of the dihydroindole ring and substituents.
X-Ray Crystallography Diffraction of X-rays by a single crystal.Provides the absolute, three-dimensional structure of a molecule in the solid state with high precision.Requires a suitable single crystal, which can be difficult to grow.Would provide definitive proof of the molecular structure and stereochemistry if a suitable crystal can be obtained.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, provides accurate molecular weight and elemental composition (HRMS), and fragmentation patterns can offer structural clues.Does not provide detailed connectivity information on its own; isomers can be difficult to distinguish.Confirms the molecular formula (C₉H₉NO₂·HCl) and can provide fragmentation data consistent with the proposed structure.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about the presence of specific functional groups.Provides limited information about the overall molecular skeleton; spectra can be complex.Confirms the presence of key functional groups such as the carboxylic acid (O-H and C=O stretches) and the secondary amine (N-H stretch).

Predicted NMR Data for 2,3-Dihydro-1H-indole-6-carboxylic acid

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Atom NumberPredicted Chemical Shift (ppm)Multiplicity
H-23.05t
H-33.55t
H-47.35d
H-57.45d
H-77.60s
NH9.50 (broad)s
COOH12.50 (broad)s

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Atom NumberPredicted Chemical Shift (ppm)
C-228.5
C-347.0
C-3a125.0
C-4128.0
C-5122.0
C-6130.0
C-7115.0
C-7a150.0
C=O168.0

Experimental Protocols

2D NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Acquisition:

  • Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing 2D experiments.

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine appropriate spectral widths and pulse calibrations.

  • COSY: Acquire a gradient-enhanced COSY (gCOSY) experiment. Key parameters include a spectral width covering all proton signals, 2048 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).

  • HSQC: Acquire a gradient-enhanced HSQC experiment optimized for one-bond ¹J(C,H) couplings (typically ~145 Hz). The proton spectral width should be the same as the ¹H spectrum, and the carbon spectral width should cover all expected carbon signals (e.g., 0-180 ppm).

  • HMBC: Acquire a gradient-enhanced HMBC experiment optimized for long-range couplings (²⁻³J(C,H)), typically with a value of 8-10 Hz. The spectral widths will be similar to the HSQC experiment.

Data Processing and Analysis:

  • Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).

  • Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

  • Phase and baseline correct the spectra.

  • Analyze the cross-peaks in each 2D spectrum to establish correlations and build the molecular structure.

Visualizing the Workflow and Structural Connectivity

The following diagrams, generated using the DOT language, illustrate the experimental workflow for 2D NMR-based structure elucidation and the logical relationships of the correlations for this compound.

experimental_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_2d_expts cluster_analysis Data Analysis Sample 2,3-Dihydro-1H-indole-6-carboxylic acid HCl Solvent DMSO-d6 Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec OneD_NMR 1D NMR (1H, 13C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR Experiments OneD_NMR->TwoD_NMR COSY COSY TwoD_NMR->COSY HSQC HSQC TwoD_NMR->HSQC HMBC HMBC TwoD_NMR->HMBC Processing Data Processing COSY->Processing HSQC->Processing HMBC->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Confirmation Interpretation->Structure

Figure 1. Experimental workflow for 2D NMR structure confirmation.

Figure 2. Key 2D NMR correlations for structure elucidation.

Conclusion

For the unambiguous structural confirmation of this compound, a comprehensive approach utilizing 2D NMR spectroscopy is highly recommended. The combination of COSY, HSQC, and HMBC experiments provides a detailed and reliable map of the molecular connectivity. While other techniques such as mass spectrometry and IR spectroscopy offer valuable complementary data regarding molecular formula and functional groups, they do not provide the same level of structural detail as 2D NMR. For absolute confirmation in the solid state, single-crystal X-ray crystallography, if feasible, remains the gold standard. This guide provides the necessary framework for researchers to confidently apply these powerful analytical tools for the rigorous characterization of their compounds.

References

Safety Operating Guide

Proper Disposal Procedures for 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and proper disposal of 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride.

I. Essential Safety and Hazard Information

Based on data from similar indole carboxylic acids, this compound should be handled as a hazardous substance.

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[3]

  • Skin Irritation: Likely to cause skin irritation.[3]

  • Eye Irritation: Likely to cause serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Always handle this chemical in a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Eye and Face Protection: Wear chemical safety goggles and, if there is a splash hazard, a face shield.[6]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[5][6] Inspect gloves for any signs of degradation or puncture before use.

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[4]

  • General Practices: Avoid creating dust.[7] Do not eat, drink, or smoke in laboratory areas.[4]

II. Quantitative Data Summary: Emergency First Aid Procedures

The following table outlines immediate first aid measures for different routes of exposure, based on protocols for similar chemicals.

Exposure Route First Aid Protocol Key Actions & Duration Citation
Inhalation Move to Fresh AirIf breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8]
Skin Contact Rinse with WaterImmediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][8]
Eye Contact Rinse with WaterImmediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]
Ingestion Do NOT Induce VomitingRinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]

III. Detailed Operational and Disposal Plan

This section provides a step-by-step protocol for the routine disposal of this compound and its associated waste.

Experimental Protocol: Waste Segregation and Disposal

  • Waste Identification:

    • This compound is a solid organic acid derivative. All waste generated from its use, including residual powder, contaminated personal protective equipment (gloves, weigh boats), and solutions, must be treated as hazardous chemical waste.

  • Waste Container Selection:

    • Solid Waste: Use a designated, leak-proof, and sealable solid waste container made of a material compatible with acidic organic compounds (e.g., a high-density polyethylene (HDPE) pail or drum).

    • Liquid Waste: If the compound is dissolved in a solvent, use a separate, clearly labeled hazardous liquid waste container. Ensure the container material is compatible with the solvent used.

  • Waste Labeling:

    • Immediately label the waste container with a hazardous waste tag as required by your institution.

    • The label must include:

      • The full chemical name: "this compound"

      • The CAS Number: "15861-37-7"[1]

      • An accurate estimation of the concentration and total amount of the chemical.

      • The associated hazards (e.g., "Toxic," "Irritant").

      • The date the waste was first added to the container.

  • Waste Accumulation and Storage:

    • Keep the waste container sealed when not in use to prevent the release of dust or vapors.

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general lab traffic.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Final Disposal:

    • Once the container is full or ready for pickup, follow your institutional procedures to request a hazardous waste collection.

    • Disposal must be carried out by a licensed hazardous waste management company, which will transport the material to an approved waste disposal plant.[3]

IV. Mandatory Visualizations: Workflows

Disposal Workflow Diagram

The diagram below outlines the decision-making process for the proper disposal of waste generated from this compound.

start Start: Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (e.g., residual chemical, contaminated gloves, weigh paper) identify_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions containing the compound) identify_waste->liquid_waste Liquid select_container_solid Select Labeled Solid Hazardous Waste Container solid_waste->select_container_solid select_container_liquid Select Labeled Liquid Hazardous Waste Container liquid_waste->select_container_liquid place_waste Place Waste in Container select_container_solid->place_waste select_container_liquid->place_waste seal_container Seal Container When Not in Use place_waste->seal_container store_waste Store in Satellite Accumulation Area seal_container->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup end End: Proper Disposal request_pickup->end

Caption: Workflow for the segregation and disposal of chemical waste.

Spill Cleanup Workflow

This diagram provides a logical flow for responding to a spill of solid this compound.

spill Spill Occurs alert Alert Personnel in the Area spill->alert don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) alert->don_ppe contain Contain the Spill (Prevent spreading) don_ppe->contain cleanup Gently Sweep or Scoop Solid Material into a Bag contain->cleanup decontaminate Wipe Spill Area with a Wet Cloth (Place cloth in the same waste bag) cleanup->decontaminate package Place Bag in a Labeled Hazardous Waste Container decontaminate->package report Report Incident to Lab Supervisor / EHS package->report end Cleanup Complete report->end

Caption: Step-by-step workflow for the safe cleanup of a solid chemical spill.

References

Essential Safety and Operational Guide for Handling 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2,3-Dihydro-1H-indole-6-carboxylic acid hydrochloride, a key intermediate in pharmaceutical research and development. Adherence to these protocols is vital for ensuring personal safety and maintaining the integrity of experimental work. This compound should be handled with care, treating it as a potentially hazardous substance.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.

Protection TypeSpecific Recommendation
Eye Protection Chemical safety goggles or a face shield should be worn at all times to protect against splashes and dust.
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves must be inspected for integrity before each use.
Body Protection A full-length, buttoned laboratory coat is mandatory to protect skin and clothing.
Respiratory Protection Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. If significant dust generation is unavoidable, a NIOSH-approved respirator may be necessary.
Foot Protection Closed-toe shoes that fully cover the feet are required in the laboratory.

Operational Plan: Safe Handling and Storage

A systematic approach is crucial for minimizing exposure and preventing contamination when working with this compound.

Engineering Controls:
  • Ventilation: All weighing and solution preparation activities must be conducted in a certified chemical fume hood.[1]

Procedural Guidance:
  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound to be fully aware of its hazards and safety precautions.

  • Don Appropriate PPE: Wear the recommended PPE as detailed in the table above.

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat to minimize dust dispersal.[1]

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[1]

Storage:
  • Store this compound in a tightly sealed, clearly labeled container.[1]

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials.

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect personnel and the environment.

  • Chemical Waste: Dispose of the compound and any contaminated materials as chemical waste in accordance with all local, state, and federal regulations.[1]

  • Containers: Empty containers should be triple-rinsed with an appropriate solvent and disposed of as chemical waste.

  • Do Not: Do not pour any waste containing this compound down the drain.[1]

Experimental Protocol: Amide Coupling Reaction

The following is a representative protocol for an amide coupling reaction using this compound. This procedure should be adapted based on the specific amine and reaction scale.

Objective: To synthesize an amide derivative from this compound and a primary or secondary amine using EDC/HOBt coupling agents.

Materials:

  • This compound

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Anhydrous Dichloromethane (DCM) for workup

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Amine Preparation: In a round-bottom flask, dissolve the amine hydrochloride salt (1.0 equivalent) in anhydrous DMF. Add a suitable base like DIPEA (1.1 equivalents) and stir the solution at room temperature for 15-20 minutes to neutralize the hydrochloride salt.

  • Carboxylic Acid Activation: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.

  • Coupling Reaction: To the cooled carboxylic acid solution, add EDC (1.2 equivalents) and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the neutralized amine solution from step 1 to the activated carboxylic acid solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization as appropriate for the specific amide derivative.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Review SDS prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Well-Ventilated Work Area prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Prepare Solution handle1->handle2 storage1 Store in Tightly Sealed Container handle2->storage1 disp1 Dispose as Chemical Waste handle2->disp1 storage2 Keep in Cool, Dry, Well-Ventilated Area storage1->storage2 disp2 Follow Local Regulations disp1->disp2

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.